molecular formula C17H27N3O6 B091253 N(alpha), N-(im)-Di-Boc-L-histidine methyl ester CAS No. 17791-51-4

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

Cat. No.: B091253
CAS No.: 17791-51-4
M. Wt: 369.4 g/mol
InChI Key: ZYCZFTGHOVFXLZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is a useful research compound. Its molecular formula is C17H27N3O6 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N(alpha), N-(im)-Di-Boc-L-histidine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N(alpha), N-(im)-Di-Boc-L-histidine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCZFTGHOVFXLZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447860
Record name N(alpha), N-(im)-Di-Boc-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17791-51-4
Record name N(alpha), N-(im)-Di-Boc-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is N(alpha), N-(im)-Di-Boc-L-histidine methyl ester?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N(α),N-(im)-Di-Boc-L-histidine Methyl Ester

Authored by: Gemini, Senior Application Scientist

Abstract

N(α),N-(im)-Di-Boc-L-histidine methyl ester is a pivotal, chemically modified amino acid derivative used extensively in synthetic organic chemistry, particularly within the domain of peptide synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, methods for characterization, and its strategic application in Boc-based solid-phase peptide synthesis (SPPS). We will explore the rationale behind the dual protection strategy of the α-amino and imidazole nitrogen atoms, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

This derivative of L-histidine is functionalized with two acid-labile tert-butyloxycarbonyl (Boc) groups and a methyl ester at the carboxyl terminus. These modifications render the molecule stable for specific chemical transformations while allowing for controlled deprotection, a cornerstone of modern peptide chemistry.

Data Summary Table
PropertyValueSource(s)
IUPAC Name Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[1-(tert-butoxycarbonyl)-1H-imidazol-4-yl]propanoate[1]
Synonym(s) Nα,Nim-Bis-Boc-L-histidine methyl ester[2]
CAS Number 17791-51-4
Molecular Formula C₁₇H₂₇N₃O₆
Molecular Weight 369.41 g/mol
Appearance White to off-white solid/crystalline powder[3]
Melting Point 113-116 °C[2]
Solubility Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol.Inferred from synthesis protocols
Storage Temp. 2-8°C, under inert atmosphere[2]

Synthesis and Purification

The synthesis of N(α),N-(im)-Di-Boc-L-histidine methyl ester is typically a two-step process starting from L-histidine. The first step is the protection of the carboxylic acid via esterification, followed by the simultaneous protection of the two nitrogen atoms using Di-tert-butyl dicarbonate.

Diagram: Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Di-Boc Protection Histidine L-Histidine Reagent1 SOCl₂ in Methanol Histidine->Reagent1 Product1 L-Histidine Methyl Ester Hydrochloride Reagent1->Product1 Reagent2 (Boc)₂O, Base (e.g., TEA) in THF/DCM Product1->Reagent2 Product1_to_Reagent2 Product1->Product1_to_Reagent2 FinalProduct N(α),N-(im)-Di-Boc-L-histidine Methyl Ester Reagent2->FinalProduct

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system based on established chemical principles for amino acid modification.[4][5]

Step 1: Synthesis of L-Histidine Methyl Ester Hydrochloride

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 200 mL of anhydrous methanol.

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~2 equivalents) dropwise to the cold methanol. Causality: This in-situ formation of methanolic HCl is exothermic and must be controlled. It provides the acidic catalyst and reactant for the Fischer esterification of the carboxylic acid.

  • Reactant Addition: After the addition of SOCl₂ is complete, add L-histidine (1 equivalent) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure to yield a solid residue. This crude product, L-histidine methyl ester hydrochloride, is typically used in the next step without further purification.

Step 2: Synthesis of N(α),N-(im)-Di-Boc-L-histidine Methyl Ester

  • Setup: Suspend the crude L-histidine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a flask.

  • Base Addition: Cool the suspension to 0°C and add a base, such as Triethylamine (TEA, ~5 equivalents), to neutralize the hydrochloride salt and facilitate the subsequent reaction.[4]

  • Boc Protection: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, ~2.3 equivalents) in the same solvent. Causality: (Boc)₂O is the standard reagent for Boc protection.[5] An excess is used to ensure both the α-amino group and the imidazole nitrogen are fully protected. The imidazole ring is less nucleophilic, thus requiring robust conditions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.

  • Workup & Purification:

    • Filter the reaction mixture to remove any salts (e.g., triethylammonium chloride).

    • Wash the filtrate sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure title compound as a white solid.

Spectroscopic Analysis and Characterization

Verifying the identity and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures based on its molecular structure.

  • ¹H NMR (Proton NMR): Expected signals would include two singlets around 1.4-1.6 ppm corresponding to the 18 protons of the two tert-butyl groups. A singlet around 3.7 ppm for the methyl ester protons. Signals for the α- and β-protons of the histidine backbone, and distinct signals for the protons on the imidazole ring.

  • ¹³C NMR (Carbon NMR): Carbonyl signals for the two Boc groups and the methyl ester would appear in the 150-175 ppm range. Signals for the quaternary carbons of the Boc groups would be around 80-85 ppm. Aliphatic and aromatic carbons from the histidine core would also be present in their respective regions.

  • Mass Spectrometry (MS): In ESI-MS, the primary ion observed would be the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular weight of 369.41 g/mol .

  • Infrared (IR) Spectroscopy: Key stretches would include C=O vibrations from the carbamates and ester at ~1700-1750 cm⁻¹, and N-H stretching from the protected amine at ~3300-3400 cm⁻¹.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Boc-strategy SPPS. The histidine side chain contains a nucleophilic imidazole ring that can cause undesirable side reactions, such as racemization or peptide branching, if left unprotected. The N(im)-Boc group effectively prevents these issues.

Rationale for Di-Boc Protection
  • Complete Deactivation: The N(im)-Boc group fully shields the reactivity of the imidazole side chain during the coupling steps of peptide synthesis.

  • Acid Lability: Crucially, the N(im)-Boc group is labile under the same acidic conditions used to remove the N(α)-Boc group (typically Trifluoroacetic Acid, TFA, in DCM).[6][7] This simultaneous deprotection is a double-edged sword:

    • Advantage: It simplifies the synthesis of short peptides or peptides where histidine is located near the N-terminus, as no separate deprotection step is needed for the side chain.[8]

    • Disadvantage: For longer peptides, the newly exposed imidazole ring after each deprotection cycle can become problematic. Therefore, for longer syntheses, a more stable imidazole protecting group (like Tosyl or DNP) is often preferred.[8]

Diagram: Role in the Boc-SPPS Cycle

Sources

An In-depth Technical Guide to N(alpha), N-(im)-Di-Boc-L-histidine Methyl Ester: Properties, Synthesis, and Applications in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester, a pivotal building block in modern peptide synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-tested insights to empower researchers in leveraging this reagent to its full potential. We will delve into its chemical properties, synthesis and purification protocols, and its strategic application in peptide chemistry, with a focus on overcoming the inherent challenges associated with the histidine residue.

Introduction: The Challenge of Histidine and the Di-Boc Solution

The unique imidazole side chain of histidine presents a dual challenge in peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, while its basicity can catalyze the racemization of the activated amino acid, compromising the stereochemical integrity of the final peptide.[1][2] The strategic protection of both the alpha-amino (Nα) and the imidazole (Nim) nitrogens is therefore paramount. N(alpha), N-(im)-Di-Boc-L-histidine methyl ester offers a robust solution by employing the acid-labile tert-butoxycarbonyl (Boc) group to shield both reactive sites. This dual protection scheme is instrumental in minimizing side reactions and, most critically, in suppressing racemization during peptide coupling reactions.[3] The methyl ester on the C-terminus provides an additional layer of protection and facilitates its use in solution-phase peptide synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 17791-51-4
Molecular Formula C₁₇H₂₇N₃O₆
Molecular Weight 369.41 g/mol
Appearance White to off-white solid[4]
Melting Point 113-116 °C
Storage Temperature 2-8°C
  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl acetate

  • Acetone

  • Dimethyl sulfoxide (DMSO)

It is expected to have limited solubility in non-polar solvents and water.

Stability: The Boc protecting groups are generally stable to basic and nucleophilic conditions but are readily cleaved by strong acids. The compound should be stored in a cool, dry place to prevent degradation. Prolonged exposure to ambient temperatures may lead to gradual decomposition.[5]

Spectroscopic Characterization

For the purpose of identity confirmation and purity assessment, the following are representative spectroscopic data for N(alpha), N-(im)-Di-Boc-L-histidine methyl ester.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the two Boc groups (singlets around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), the α-proton, the β-protons, and the imidazole ring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the Boc and methyl ester groups, the quaternary carbons of the Boc groups, and the carbons of the amino acid backbone and the imidazole ring.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 370.4.

Synthesis and Purification

The synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester can be achieved through a multi-step process starting from L-histidine. The following is a generalized protocol based on established chemical transformations.

Diagram: Synthetic Pathway

G cluster_0 Step 1: Esterification cluster_1 Step 2: Di-Boc Protection A L-Histidine B L-Histidine Methyl Ester A->B SOCl₂ or TMSCl, Methanol C L-Histidine Methyl Ester D N(alpha), N-(im)-Di-Boc-L-histidine Methyl Ester C->D (Boc)₂O, Base (e.g., TEA)

Caption: Synthetic pathway for N(alpha), N-(im)-Di-Boc-L-histidine methyl ester.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of L-Histidine Methyl Ester Hydrochloride [6]

  • To a suspension of L-histidine (0.1 mol) in methanol (100 mL) at 0°C, slowly add thionyl chloride (SOCl₂) (0.22 mol) or trimethylchlorosilane (TMSCl) (0.2 mol).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude L-histidine methyl ester hydrochloride as a solid. This can be used in the next step without further purification.

Step 2: Synthesis of N(alpha), N-(im)-Di-Boc-L-histidine Methyl Ester [7][8]

  • Dissolve L-histidine methyl ester hydrochloride (0.1 mol) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and a miscible organic solvent.

  • Cool the solution to 0°C and add a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (at least 2.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • After completion of the reaction (monitored by TLC), perform an aqueous work-up. Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reactivity and Deprotection Strategies

The utility of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester in multi-step synthesis hinges on the ability to selectively or completely remove the Boc protecting groups.

Simultaneous Deprotection of Both Boc Groups:

Both the N(alpha)-Boc and N(im)-Boc groups are acid-labile and can be removed simultaneously using strong acidic conditions.

Protocol for Complete Deprotection: [9]

  • Dissolve the di-Boc protected histidine derivative in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The deprotected product is obtained as its TFA salt.

Selective Deprotection of the N(im)-Boc Group:

The N(im)-Boc group is more labile to certain milder acidic or nucleophilic conditions compared to the N(alpha)-Boc group. This allows for its selective removal.

Protocol for Selective N(im)-Boc Deprotection: [7]

  • Treat a solution of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester in methanol with a catalytic amount of a mild base such as potassium carbonate (K₂CO₃).

  • Reflux the reaction mixture and monitor the progress by TLC.

  • Upon completion, neutralize the reaction mixture and perform an aqueous work-up.

  • Purify the resulting N(alpha)-Boc-L-histidine methyl ester by column chromatography.

Application in Peptide Synthesis

The primary application of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is in peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS), where it offers a significant advantage in preventing racemization.[3]

Diagram: Boc-SPPS Cycle

G A Resin-Bound Peptide B N(alpha)-Boc Deprotection (TFA/DCM) A->B 1. C Neutralization (e.g., DIEA) B->C 2. D Coupling of Di-Boc-His-OH C->D 3. E Wash D->E 4. E->A Repeat Cycle

Caption: General cycle for Boc solid-phase peptide synthesis (SPPS).

Step-by-Step Protocol for Incorporation in Boc-SPPS:

This protocol assumes the use of the corresponding di-Boc protected carboxylic acid (Boc-His(Boc)-OH), which is more commonly used in SPPS.

  • Resin Preparation: Start with a deprotected amino group on the solid support (e.g., Merrifield or PAM resin).

  • Activation: Pre-activate Boc-His(Boc)-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF. Add a base like diisopropylethylamine (DIEA) (6 equivalents) and allow the activation to proceed for 10-15 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[10]

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • N(alpha)-Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes to remove the N(alpha)-Boc group.[11]

  • Washing and Neutralization: Wash the resin with DCM and then neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.[10]

  • Washing: Wash the resin again with DCM and DMF to prepare for the next coupling cycle.

Comparative Analysis with Other Protected Histidine Derivatives

The choice of protecting group for the histidine side chain is critical. Below is a comparison of di-Boc protected histidine with other commonly used derivatives.

DerivativeAdvantagesDisadvantages
Boc-His(Boc)-OH Excellent suppression of racemization.[3]The N(im)-Boc group is labile under the same conditions as the N(alpha)-Boc group, limiting its use in long syntheses without careful optimization.
Boc-His(Trt)-OH The trityl (Trt) group is more stable to TFA than the N(im)-Boc group.More prone to racemization compared to Boc-His(Boc)-OH.[12]
Boc-His(Tos)-OH The tosyl (Tos) group is stable to TFA.The Tos group can be cleaved by HOBt, which is often used as a coupling additive.[13]

Conclusion

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester and its corresponding carboxylic acid are invaluable tools for chemists engaged in peptide synthesis. The dual Boc protection strategy provides a highly effective means of suppressing the racemization of the sensitive histidine residue, leading to higher purity and stereochemical integrity of the final peptide product. While the lability of the N(im)-Boc group requires careful consideration in the synthetic strategy, the benefits it offers in mitigating a key challenge in peptide chemistry make it a superior choice for many applications. This guide has provided the fundamental chemical properties, detailed synthetic and deprotection protocols, and a practical guide to its application in SPPS, empowering researchers to confidently and effectively utilize this important reagent in their pursuit of novel peptides and therapeutics.

References

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Sigma-Aldrich. (n.d.). N(α), N-(im)-Di-Boc-L-histidine methyl ester.
  • MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • National Institutes of Health. (2025, March 8). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • PubMed. (n.d.). Mechanism of racemisation of histidine derivatives in peptide synthesis.
  • Sigma-Aldrich. (n.d.). N(α), N-(im)-Di-Boc-L-histidine methyl ester.
  • ResearchGate. (2025, August 6). Facile One-Step Synthesis of N-??-Boc-1-alkyl-L-histidines.
  • BenchChem. (n.d.). A Comparative Analysis of Boc-His(Z)-OH and Boc-His(Trt)-OH in Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.
  • Google Patents. (n.d.). CN111574456B - Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ChemicalBook. (n.d.). N-Boc-L-Histidine(17791-52-5) 13C NMR spectrum.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Wiley Online Library. (n.d.). Synthesis and Application of Fmoc-His(3-Bum)-OH.
  • ACS Publications. (n.d.). Studies on the racemization and coupling of N.alpha.,Nim-protected histidine active esters. The Journal of Organic Chemistry.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from Luxembourg Bio Technologies website.
  • Echemi. (n.d.). n(alpha), n-(im)-di-boc-l-histidine methyl ester.
  • AAPPTec. (n.d.). SYNTHESIS NOTES.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • ResearchGate. (2018, May 29). Did anyone observe spontaneous Boc removal from histidine?.
  • ResearchGate. (2018, April 21). Coupling step during synthesis of peptides containing Histidine residue?.
  • Nature. (2023, December 9). Total wash elimination for solid phase peptide synthesis.
  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • TradeIndia. (n.d.). N(alpha), N-(im)-di-boc-l-histidine Methyl Ester - Cas No: 17791-51-4.
  • ChemicalBook. (2025, March 28). N(ALPHA) N-(IM)-DI-BOC-L-HISTIDINE | 17791-51-4.
  • LabSolu. (n.d.). N(α), N-(im)-Di-Boc-L-histidine methyl ester.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.

Sources

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N(alpha), N-(im)-Di-Boc-L-histidine methyl ester: Principles and Applications

Introduction

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is a cornerstone derivative of the amino acid L-histidine, engineered for precision and control in the complex world of synthetic chemistry, particularly in peptide synthesis and drug development. The strategic addition of two tert-butyloxycarbonyl (Boc) protecting groups and a methyl ester transforms the otherwise reactive histidine molecule into a stable and versatile building block. This guide offers a comprehensive exploration of its chemical properties, the rationale behind its design, its synthesis, and its critical role in modern synthetic protocols, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physical and chemical characteristics of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is fundamental to its effective application. These properties dictate its solubility, stability, and reactivity in various experimental settings.

PropertyValueReference
Molecular Weight 369.41 g/mol [1]
Molecular Formula C₁₇H₂₇N₃O₆[1]
CAS Number 17791-51-4[1][2][3]
Appearance White to off-white powder[4]
Melting Point 113-116 °C[2]
Storage Temperature 2-8°C
Purity Typically ≥97%

digraph "N_alpha_N_im_Di_Boc_L_histidine_methyl_ester" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes for the atoms N_alpha [label="N", pos="0,0.5!", fontcolor="#202124"]; C_alpha [label="Cα", pos="-1,-0.25!", fontcolor="#202124"]; H_alpha [label="H", pos="-1.5,0.25!", fontcolor="#202124"]; C_carboxyl [label="C", pos="-1.5,-1.25!", fontcolor="#202124"]; O_double [label="O", pos="-1,-2!", fontcolor="#202124"]; O_ester [label="O", pos="-2.5,-1.5!", fontcolor="#202124"]; C_methyl [label="CH₃", pos="-3.25,-2.25!", fontcolor="#202124"]; C_beta [label="Cβ", pos="0.5,-1!", fontcolor="#202124"];

// Imidazole Ring C_gamma [label="Cγ", pos="1.75,-0.5!", fontcolor="#202124"]; N_delta [label="N", pos="2.75,-1.25!", fontcolor="#202124"]; C_epsilon [label="Cε", pos="3.5, -0.5!", fontcolor="#202124"]; N_pi [label="N", pos="3, 0.5!", fontcolor="#202124"]; C_delta2 [label="Cδ", pos="2, 0.5!", fontcolor="#202124"];

// N-alpha Boc Group C_boc1_carbonyl [label="C", pos="1,1.25!", fontcolor="#202124"]; O_boc1_double [label="O", pos="1.75,1.75!", fontcolor="#202124"]; O_boc1 [label="O", pos="0.25,2!", fontcolor="#202124"]; C_boc1_tert [label="C(CH₃)₃", pos="-0.5,2.75!", fontcolor="#202124"];

// N-im Boc Group C_boc2_carbonyl [label="C", pos="3.75,1.25!", fontcolor="#202124"]; O_boc2_double [label="O", pos="4.5,1.75!", fontcolor="#202124"]; O_boc2 [label="O", pos="3,2!", fontcolor="#202124"]; C_boc2_tert [label="C(CH₃)₃", pos="2.25,2.75!", fontcolor="#202124"];

// Bonds edge [color="#4285F4"]; N_alpha -- C_alpha; C_alpha -- H_alpha; C_alpha -- C_carboxyl; C_carboxyl -- O_double [style=double]; C_carboxyl -- O_ester; O_ester -- C_methyl; C_alpha -- C_beta; C_beta -- C_gamma;

// Imidazole Ring Bonds C_gamma -- N_delta; N_delta -- C_epsilon [style=double]; C_epsilon -- N_pi; N_pi -- C_delta2 [style=double]; C_delta2 -- C_gamma;

// Boc Group Bonds N_alpha -- C_boc1_carbonyl; C_boc1_carbonyl -- O_boc1_double [style=double]; C_boc1_carbonyl -- O_boc1; O_boc1 -- C_boc1_tert;

N_pi -- C_boc2_carbonyl; C_boc2_carbonyl -- O_boc2_double [style=double]; C_boc2_carbonyl -- O_boc2; O_boc2 -- C_boc2_tert; }

Caption: Molecular structure of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester.

The Rationale for Orthogonal Protection

The unique reactivity of L-histidine presents significant challenges in peptide synthesis. Its structure contains three reactive sites: the α-amino group, the carboxyl group, and the imidazole side chain. The imidazole ring itself contains two nitrogen atoms, N-π (N-1) and N-τ (N-3), which are nucleophilic and can participate in undesirable side reactions.

Expertise in Action: Why Dual Boc Protection is Crucial

  • Preventing Side Chain Acylation: During peptide coupling, the activated carboxyl group of an incoming amino acid is highly electrophilic. An unprotected imidazole nitrogen can act as a nucleophile, attacking the activated ester and leading to the formation of branched peptides or other impurities. The Boc group on the imidazole nitrogen (N-im-Boc) effectively shields it, preventing such side reactions.[5]

  • Suppressing Racemization: Histidine is notoriously prone to racemization during the activation step of peptide coupling.[6] The lone pair of electrons on the N-π of the imidazole ring can abstract the proton from the α-carbon of the activated histidine, leading to the formation of an achiral intermediate and subsequent loss of stereochemical integrity.[6] Protecting the imidazole nitrogen significantly reduces this risk by decreasing the basicity of the ring.[5]

  • Ensuring Controlled Deprotection: The N(alpha)-Boc group provides temporary protection for the main-chain amino group, allowing for sequential elongation of the peptide chain.[5][7] The methyl ester protects the C-terminal carboxyl group, preventing its participation in coupling reactions until it is intentionally cleaved.

This multi-faceted protection strategy is a prime example of an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions, affording the synthetic chemist precise control over the reaction sequence.

Synthetic Workflow and Purification

The synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Di-Boc Protection cluster_2 Step 3: Purification His L-Histidine His_ester L-Histidine Methyl Ester His->His_ester SOCl₂ or HCl (g) in Methanol Boc_His_ester N(alpha), N-(im)-Di-Boc-L-histidine Methyl Ester His_ester->Boc_His_ester (Boc)₂O, Base (e.g., TEA, DMAP) Final_Product Pure Product Boc_His_ester->Final_Product Column Chromatography SPPS_Cycle Deprotection Deprotection Neutralization Neutralization Deprotection->Neutralization 1. TFA/DCM Coupling Coupling Neutralization->Coupling 2. Base (e.g., DIEA) Washing Washing Coupling->Washing 3. Di-Boc-His(OMe) + Coupling Agent Washing->Deprotection 4. DCM/DMF

Sources

An In-Depth Technical Guide to N(alpha),N-(im)-Di-Boc-L-histidine methyl ester (CAS: 17791-51-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester, a pivotal building block in modern peptide synthesis and pharmaceutical development. The strategic application of dual tert-butyloxycarbonyl (Boc) protecting groups on both the α-amino and imidazole nitrogen atoms, coupled with the methyl esterification of the C-terminus, offers a robust solution to the inherent challenges associated with the incorporation of histidine residues into peptide chains. This guide delves into the physicochemical properties, a detailed synthesis protocol, analytical characterization, the mechanistic advantages of its protective scheme, and its practical applications, offering field-proven insights for researchers and developers.

Introduction: The Histidine Challenge in Peptide Synthesis

Histidine, with its unique imidazole side chain (pKa ≈ 6.0), plays a crucial role in the biological activity of many peptides and proteins, acting as a proton donor/acceptor and a metal chelator. However, its incorporation during solid-phase peptide synthesis (SPPS) is notoriously problematic. The nucleophilic π-nitrogen of the imidazole ring can catalyze the racemization of the activated histidine residue and lead to undesirable side reactions. N(alpha),N-(im)-Di-Boc-L-histidine methyl ester (CAS: 17791-51-4) has emerged as a superior derivative that effectively mitigates these issues, ensuring the stereochemical integrity and purity of the final peptide product.[1]

Physicochemical and Structural Properties

Summarized below are the key physical and chemical properties of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester.

PropertyValueReference
CAS Number 17791-51-4[1][2][3]
Molecular Formula C₁₇H₂₇N₃O₆[1][2][3]
Molecular Weight 369.41 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 113-116 °C[2]
Purity ≥ 97% (commercially available)[2]
Storage Conditions 2-8°C[2]

Chemical Structure:

Caption: Chemical structure of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester.

Synthesis and Purification

The synthesis of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester is a two-step process starting from L-histidine.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Di-Boc Protection Histidine L-Histidine Reagent1 SOCl₂ in Methanol Histidine->Reagent1 Product1 L-Histidine Methyl Ester Hydrochloride Reagent1->Product1 Product1_input L-Histidine Methyl Ester Hydrochloride Product1->Product1_input Reagent2 (Boc)₂O, Triethylamine in Methanol Product1_input->Reagent2 Product2 N(alpha),N-(im)-Di-Boc-L-histidine methyl ester Reagent2->Product2

Caption: Synthetic workflow for N(alpha),N-(im)-Di-Boc-L-histidine methyl ester.

Experimental Protocol

Step 1: Synthesis of L-Histidine Methyl Ester Hydrochloride

  • Suspend L-histidine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield L-histidine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.

Step 2: Synthesis of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester

  • Dissolve L-histidine methyl ester hydrochloride (1 equivalent) in anhydrous methanol.

  • Add triethylamine (TEA, ~5 equivalents) to neutralize the hydrochloride salt and to act as a base for the reaction.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 2.3-2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 5% citric acid), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N(alpha),N-(im)-Di-Boc-L-histidine methyl ester as a white solid.

Analytical Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: A published ¹³C NMR spectrum in CDCl₃ shows characteristic peaks for the two Boc groups, the methyl ester, and the carbons of the histidine backbone and imidazole ring.

    Chemical Shift (δ) ppmAssignment
    ~171C=O (methyl ester)
    ~155C=O (Nα-Boc)
    ~148C=O (N(im)-Boc)
    ~138Imidazole C
    ~136Imidazole C
    ~114Imidazole C
    ~80Quaternary C (Boc)
    ~53
    ~52O-CH₃ (ester)
    ~30
    ~28CH₃ (Boc)
    (Data is representative and may vary slightly based on solvent and instrument.)
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
~3300-3400N-H stretch (urethane)
~2800-3000C-H stretch (aliphatic)
~1750C=O stretch (ester)
~1700C=O stretch (carbamate)
~1500-1600Imidazole ring stretches

The Mechanistic Advantage: Suppressing Racemization

The primary advantage of using N(alpha),N-(im)-Di-Boc-L-histidine methyl ester lies in the prevention of racemization during peptide coupling.

RacemizationMechanism cluster_0 Without N(im)-Protection cluster_1 With N(im)-Boc Protection A Activated L-His B Planar Intermediate (Loss of Chirality) A->B Imidazole N attacks activated carboxyl C L-His Peptide B->C D D-His Peptide (Racemized) B->D E Activated N(im)-Boc-L-His F No intramolecular attack (Steric hindrance & reduced nucleophilicity) E->F G L-His Peptide (No Racemization) F->G

Caption: Mechanism of racemization suppression by N(im)-Boc protection.

Without protection on the imidazole nitrogen, its lone pair of electrons can act as an internal base, abstracting the proton from the α-carbon of the activated histidine. This leads to the formation of a planar intermediate, which can be protonated from either face, resulting in a mixture of L- and D-isomers. The bulky Boc group on the imidazole nitrogen sterically hinders this intramolecular attack and reduces the nucleophilicity of the nitrogen, thereby preserving the stereochemical integrity of the histidine residue during the coupling reaction.

Deprotection Strategies

The two Boc groups and the methyl ester can be removed under different conditions, allowing for orthogonal deprotection strategies.

  • N(alpha)-Boc and N(im)-Boc Deprotection: Both Boc groups are typically removed simultaneously under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Selective N(im)-Boc Deprotection: It has been reported that the N(im)-Boc group can be selectively removed in the presence of an N(alpha)-Boc group using sodium borohydride (NaBH₄) in ethanol. This allows for further modification of the imidazole ring if desired.

  • Methyl Ester Saponification: The methyl ester can be hydrolyzed to the free carboxylic acid using a mild base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF or methanol.

Applications in Peptide Synthesis and Drug Development

N(alpha),N-(im)-Di-Boc-L-histidine methyl ester is a valuable building block for the synthesis of a wide range of biologically active peptides where the presence of a histidine residue is critical for function. Its use ensures higher purity and yield of the target peptide, which is particularly important in the development of therapeutic peptides. While specific examples in late-stage clinical trials are often proprietary, this derivative is widely used in the research and development of peptides for applications in oncology, immunology, and metabolic diseases.[1]

Safety and Handling

Based on available supplier safety data, N(alpha),N-(im)-Di-Boc-L-histidine methyl ester is not classified as a hazardous substance. However, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.

Conclusion

N(alpha),N-(im)-Di-Boc-L-histidine methyl ester is a highly effective and versatile derivative for the incorporation of histidine in peptide synthesis. Its dual protection strategy successfully addresses the long-standing problem of racemization and side reactions associated with this amino acid. For researchers and drug development professionals, the use of this building block is a key strategy for ensuring the efficient and reliable synthesis of high-purity, histidine-containing peptides, ultimately accelerating the path from discovery to therapeutic application.

References

  • Zhou, Y., & Edgar, K. J. (2022). Regioselective synthesis of dextran-amino acid ester conjugates. Carbohydrate Polymers, 277, 118886. Available at: [Link]

  • Jones, J. H., Ramage, W. I., & Witty, M. J. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301–303. Available at: [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available at: [Link]

Sources

An In-depth Technical Guide to N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester, a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its structure, synthesis, and applications, emphasizing the rationale behind its use and the methodologies for its characterization.

Introduction: The Strategic Importance of Di-Boc-Histidine Methyl Ester

L-histidine is a unique amino acid, featuring an imidazole side chain that is crucial for the biological function of many peptides and proteins.[1] However, this same reactivity poses significant challenges during chemical peptide synthesis. The imidazole ring's two nitrogen atoms (N-pi, denoted as Nπ, and N-tau, denoted as Nτ) are nucleophilic, and the C2-proton is susceptible to abstraction, which can lead to racemization, particularly during the activation step of peptide coupling.[2]

To circumvent these issues, chemists employ protecting groups. N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is an elegantly designed derivative where three key functional groups are masked:

  • Alpha-amino (Nα) group: Protected with a tert-butyloxycarbonyl (Boc) group.

  • Imidazole (im) side chain nitrogen: Protected with a second Boc group.

  • Carboxyl group: Protected as a methyl ester (-OMe).

This triple protection strategy offers a robust solution, primarily in Boc-chemistry-based solid-phase peptide synthesis (SPPS), by preventing unwanted side reactions and preserving the stereochemical integrity of the histidine residue.[2][3]

Molecular Structure and Physicochemical Properties

The precise arrangement of protecting groups is fundamental to the utility of this compound. The bulky Boc groups shield the reactive nitrogens, while the methyl ester prevents the carboxylate from participating in undesired reactions until it is intentionally cleaved.

SPPS_Workflow cluster_0 Boc-SPPS Cycle Start Resin-Bound Peptide (Free N-terminus) Step1 1. Coupling: Add Di-Boc-His(Boc)-OMe + Coupling Reagents (e.g., HBTU/DIPEA) Start->Step1 Introduce Histidine Intermediate1 Resin-Bound Peptide-His(Boc)-Boc Step1->Intermediate1 Step2 2. Nα-Deprotection: Treat with Trifluoroacetic Acid (TFA) Intermediate1->Step2 Remove temporary Boc group Intermediate2 Resin-Bound Peptide-His(Boc) (Free N-terminus) Step2->Intermediate2 Step3 3. Neutralization: Treat with Base (e.g., DIPEA) Intermediate2->Step3 End Ready for Next Amino Acid Coupling Step3->End

Sources

An In-Depth Technical Guide to the Synthesis of N(alpha), N-(im)-Di-Boc-L-histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for N(alpha), N-(im)-Di-Boc-L-histidine methyl ester, a critical building block in solid-phase peptide synthesis and medicinal chemistry. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for its preparation, ensuring scientific rigor and practical applicability.

Strategic Imperatives: The Rationale for Histidine Protection

L-histidine possesses three distinct functional groups: an α-amino group, a carboxylic acid, and a nucleophilic imidazole side chain. In peptide synthesis, the selective protection of these groups is paramount to prevent unwanted side reactions and ensure the controlled formation of the desired peptide bonds. The imidazole ring, in particular, presents a unique challenge due to its two nitrogen atoms: the π-nitrogen (N-π, also known as N-1) and the τ-nitrogen (N-τ, also known as N-3). The N(im) or N-τ is significantly more nucleophilic and prone to acylation during peptide coupling.

The target molecule, N(alpha), N-(im)-Di-Boc-L-histidine methyl ester, addresses these challenges through a dual-protection strategy:

  • Boc (tert-butyloxycarbonyl) Protection: The acid-labile Boc group is employed to mask the nucleophilicity of both the α-amino group and the more reactive N-τ of the imidazole ring. This prevents side reactions at these sites during subsequent coupling steps.

  • Methyl Ester Protection: The carboxylic acid is converted to a methyl ester to prevent its participation in amide bond formation when the amino acid is intended to be the C-terminal residue or when it is being coupled to a solid support.

This specific protection scheme renders a stable, versatile derivative of histidine that can be seamlessly integrated into complex synthetic workflows.

The Synthetic Pathway: A Two-Step Transformation

The most common and efficient synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester from L-histidine proceeds via a two-step sequence: (1) Fischer esterification of the carboxylic acid, followed by (2) double Boc-protection of the nitrogen nucleophiles.

Synthesis_Pathway cluster_0 cluster_1 reactant reactant reagent reagent product product intermediate intermediate L_His L-Histidine His_OMe L-Histidine Methyl Ester (as Dihydrochloride Salt) L_His->His_OMe Step 1: Esterification p1 Final_Product N(α),N(im)-Di-Boc-L-histidine Methyl Ester His_OMe->Final_Product Step 2: Di-Boc Protection p2

Caption: Overall workflow for the two-step synthesis.

Step 1: Fischer Esterification to L-Histidine Methyl Ester

The initial step involves the conversion of the carboxylic acid of L-histidine into its corresponding methyl ester. This is typically achieved under acidic conditions using methanol as both the reagent and the solvent, with thionyl chloride (SOCl₂) as the acid catalyst.

Mechanism of Action: Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. This classic Fischer esterification is a highly efficient method for producing amino acid esters. The reaction also conveniently provides the product as its dihydrochloride salt, which is typically a stable, crystalline solid that can be easily isolated.

Step 2: Di-Boc Protection of L-Histidine Methyl Ester

The second and final step is the protection of the α-amino group and the imidazole ring nitrogen. This is accomplished by treating the L-histidine methyl ester dihydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Causality and Control:

  • The Role of the Base: The base is critical for two reasons. First, it neutralizes the two equivalents of HCl in the starting material (the dihydrochloride salt). Second, it deprotonates the α-amino group and the imidazole N-H, rendering them nucleophilic for the subsequent reaction with (Boc)₂O.

  • Stoichiometry of (Boc)₂O: At least two equivalents of (Boc)₂O are required to protect both nitrogen atoms. In practice, a slight excess (e.g., 2.2 equivalents) is often used to drive the reaction to completion.

  • Solvent Choice: The reaction is typically performed in a polar aprotic solvent like dichloromethane (DCM) or a mixture of solvents that can dissolve both the polar starting material and the less polar reagents and products.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established literature methods.

Step 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly and carefully add thionyl chloride (8.0 mL, ~110 mmol) dropwise to the methanol over 15-20 minutes.

    • Expert Insight: This addition is highly exothermic and releases HCl gas. It must be performed slowly in a well-ventilated fume hood. The pre-formation of the acidic methanol solution before adding the amino acid ensures efficient esterification.

  • Reaction: After the addition is complete, remove the ice bath and add L-histidine (10.0 g, ~64.4 mmol) to the solution in one portion.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC (thin-layer chromatography) until the starting material is consumed.

  • Isolation: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-histidine methyl ester dihydrochloride.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be triturated with diethyl ether, filtered, and dried under vacuum.

Step 2: Synthesis of N(alpha), N-(im)-Di-Boc-L-histidine Methyl Ester
  • Setup: To a 500 mL round-bottom flask, add the crude L-histidine methyl ester dihydrochloride (15.6 g, ~64.4 mmol) and dichloromethane (DCM, 200 mL).

  • Base Addition: Cool the suspension to 0 °C. Slowly add triethylamine (TEA, 27 mL, ~193 mmol, 3.0 eq) dropwise. Stir the mixture for 15 minutes.

    • Expert Insight: It is crucial to add a sufficient amount of base to neutralize the dihydrochloride salt and to deprotonate the amino groups. Using a slight excess ensures the reaction environment remains basic.

  • Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 31.4 g, ~144 mmol, 2.2 eq) in DCM (50 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M citric acid solution (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

    • Trustworthiness Check: These aqueous washes are critical for removing excess reagents, salts (like triethylammonium chloride), and any water-soluble byproducts, which is a key step in ensuring the purity of the final product.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a viscous oil or a white foam.

  • Purification: The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N(alpha), N-(im)-Di-Boc-L-histidine methyl ester.

Data Summary

The following table summarizes the key quantitative parameters for this synthetic pathway.

ParameterStep 1: EsterificationStep 2: Di-Boc Protection
Starting Material L-HistidineL-Histidine Methyl Ester Dihydrochloride
Key Reagents Thionyl Chloride, MethanolDi-tert-butyl dicarbonate, Triethylamine
Solvent MethanolDichloromethane (DCM)
Reaction Time 4-6 hours12-16 hours
Typical Yield >95% (crude)85-95% (after purification)

Conclusion

The synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is a robust and well-established procedure that is fundamental to modern peptide chemistry. By understanding the mechanistic principles behind the esterification and dual-Boc protection steps, researchers can confidently and efficiently prepare this essential building block. The protocol described herein, grounded in authoritative literature, provides a reliable pathway to obtaining high-purity material, thereby enabling the successful synthesis of complex histidine-containing peptides for research and drug development.

References

  • Title: The Imidazole Group in Peptide Chemistry Source: International Journal of Peptide and Protein Research URL: [Link]

  • Title: A convenient and efficient procedure for the preparation of Nα-Boc-Nim-Boc-L-histidine Source: Tetrahedron Letters URL: [Link]

solubility of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Solubility of N(α),N(im)-Di-Boc-L-histidine Methyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N(α),N(im)-Di-Boc-L-histidine methyl ester is a critical building block in modern peptide synthesis and medicinal chemistry. Its dual protection scheme offers unique advantages in preventing side reactions associated with the histidine imidazole ring. However, the successful application of this reagent is fundamentally dependent on its solubility characteristics in various organic solvents used for reaction, purification, and analysis. This guide provides an in-depth analysis of the structural factors governing the solubility of this compound, offers a predictive qualitative solubility profile, and, most importantly, furnishes a robust, step-by-step experimental protocol for researchers to quantitatively determine its solubility in any solvent system. This document is designed not merely to present data, but to empower scientists with the foundational knowledge and practical methodology required for its effective utilization.

Molecular Architecture and its Impact on Solubility

The solubility of N(α),N(im)-Di-Boc-L-histidine methyl ester (MW: 369.41 g/mol , M.P.: 113-116 °C) is a direct consequence of its distinct molecular features.[1] Understanding these components is key to predicting and manipulating its behavior in solution.

  • Dual tert-Butoxycarbonyl (Boc) Groups: The presence of two bulky, sterically hindering Boc groups is the most dominant feature. These groups are highly lipophilic (fat-loving) and nonpolar, significantly increasing the compound's affinity for nonpolar organic solvents. They effectively shield the polar N-H and imidazole functionalities, reducing the molecule's ability to engage in hydrogen bonding as a donor.

  • Methyl Ester: The esterification of the carboxylic acid to a methyl ester removes a site for deprotonation and a strong hydrogen bond donor. This transformation increases the molecule's overall hydrophobicity and promotes solubility in less polar environments compared to its free-acid counterpart, N(α),N(im)-Di-Boc-L-histidine.

  • Protected Imidazole Ring: The Boc group on the imidazole nitrogen (N(im)) neutralizes the basicity of the ring and prevents it from participating in acid-base chemistry or acting as a hydrogen bond donor. This modification drastically reduces its polarity, pushing its solubility profile away from polar protic solvents and towards more neutral, aprotic media.

The interplay of these features results in a molecule that is significantly more nonpolar than its parent amino acid. The diagram below illustrates how these structural components dictate solvent interactions.

cluster_molecule N(α),N(im)-Di-Boc-L-histidine Methyl Ester cluster_solvents Solvent Classes mol Lipophilic Shell Two Bulky Boc Groups (C₁₇H₂₇N₃O₆) Polar Core Ester & Amide Carbonyls Protected Imidazole Ring Aprotic Polar Aprotic (DCM, THF, EtOAc) mol:f1->Aprotic Favorable (van der Waals) mol:f2->Aprotic Favorable (Dipole-Dipole) Nonpolar Nonpolar (Toluene, Hexane) mol:f1->Nonpolar Favorable Protic Polar Protic (MeOH, H₂O) mol:f3->Protic Limited Interaction (H-bond acceptor only) mol:f1->Protic Unfavorable (Hydrophobic Effect)

Caption: Molecular features and their predicted solvent interactions.

Predictive Qualitative Solubility Profile

While extensive quantitative data for this specific derivative is not widely published, a qualitative profile can be expertly predicted based on its structure and comparison with less substituted analogues like Boc-His-OH, which is known to be soluble in solvents like dichloromethane and ethyl acetate.[2] The addition of a second Boc group and a methyl ester will further enhance its affinity for these types of solvents.

  • High Solubility: Expected in chlorinated solvents (Dichloromethane, Chloroform) and polar aprotic solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc). These solvents can effectively solvate the large lipophilic structure while interacting favorably with the polar carbonyl groups.

  • Moderate Solubility: Expected in solvents like Acetonitrile (ACN) and Acetone.

  • Low to Sparingly Soluble: Expected in polar protic solvents like Methanol and Ethanol. The molecule can act as a hydrogen bond acceptor, but the lack of donor sites and the large hydrophobic surface area limit its interaction with these solvents.

  • Insoluble: Expected in water and nonpolar aliphatic solvents like Hexane and Cyclohexane. The molecule lacks the polarity for aqueous solubility, and while lipophilic, it possesses insufficient van der Waals forces to dissolve well in purely nonpolar hydrocarbons.

Quantitative Solubility Determination: A Standard Operating Procedure

Scientific integrity demands empirical validation. The following protocol describes a reliable and self-validating method for determining the precise solubility of N(α),N(im)-Di-Boc-L-histidine methyl ester. The isothermal shake-flask method is a gold standard for this purpose.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute in the clear supernatant is determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy against a standard curve.

Materials & Equipment
  • N(α),N(im)-Di-Boc-L-histidine methyl ester (≥97% purity)

  • Organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (e.g., detection at 210-220 nm) or a UV-Vis Spectrophotometer.

Experimental Workflow

Caption: Standard workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Stock Standards: Accurately prepare a set of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL). Use these to generate a calibration curve on the HPLC.

  • Sample Preparation: To a series of glass vials, add an excess amount of N(α),N(im)-Di-Boc-L-histidine methyl ester (e.g., 20-30 mg, accurately weighed). The amount should be sufficient to ensure solid remains after equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established.

  • Phase Separation: After incubation, remove the vials and let them stand undisturbed at the same constant temperature for 1-2 hours to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully draw the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops. Filter the remaining solution into a clean, labeled HPLC vial. Causality Check: This filtration step is critical to remove all particulate matter, ensuring that the analysis measures only the dissolved compound.

  • Dilution and Analysis: Accurately dilute a known volume of the filtered sample with a suitable solvent (typically the HPLC mobile phase) to ensure the concentration falls within the linear range of your calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Data Summary and Practical Implications

While experimentally determined data is paramount, the following table serves as a template for recording results. The values are predictive estimates for illustrative purposes and should be replaced with empirical data.

SolventSolvent ClassPredicted Solubility (mg/mL at 25°C)Application Relevance
Dichloromethane (DCM)Chlorinated> 100Excellent reaction solvent
Ethyl Acetate (EtOAc)Ester~50-100Good for reactions and chromatography
Tetrahydrofuran (THF)Ether~50-100Common reaction solvent
Acetonitrile (ACN)Nitrile~20-40Useful for reactions and HPLC
Methanol (MeOH)Polar Protic< 10Potential anti-solvent for crystallization
WaterAqueous< 0.1Insoluble; useful for aqueous workups
HexaneNonpolar< 1Excellent anti-solvent for precipitation

Practical Insights:

  • Reaction Solvent Choice: The high predicted solubility in DCM, THF, and EtOAc makes them ideal solvents for synthetic transformations involving this reagent.

  • Purification Strategy: The low solubility in hexanes and methanol suggests these can be used as anti-solvents. For example, a product mixture dissolved in a minimal amount of ethyl acetate could be precipitated by the slow addition of hexane to induce crystallization and remove more soluble impurities.

Conclusion

N(α),N(im)-Di-Boc-L-histidine methyl ester is a hydrophobic, nonpolar derivative of histidine designed for enhanced performance in organic-phase peptide synthesis. Its solubility is highest in polar aprotic and chlorinated solvents and exceedingly low in aqueous and nonpolar aliphatic media. While this guide provides a strong predictive framework based on chemical principles, it strongly advocates for and provides the means for empirical verification. The detailed experimental protocol herein equips researchers with a reliable method to generate precise, application-specific solubility data, mitigating risks in process development and ensuring the successful execution of chemical syntheses.

References

  • U.S. Pharmacopeia. (2012). 5812 Description and Solubility / Reference Tables Second Supplement to USP 35–NF 30. 3

  • BioCrick. (n.d.). Boc-His-OH | CAS:17791-52-5. Retrieved from BioCrick website. Link

  • Sigma-Aldrich. (n.d.). N(α), N-(im)-Di-Boc-L-histidine methyl ester. Retrieved from Sigma-Aldrich website. Link

  • Chem-Impex. (n.d.). Nα-Fmoc-Nim-methyl-L-histidine. Retrieved from Chem-Impex International website. Link

  • ChemicalBook. (2023). N(ALPHA) N-(IM)-DI-BOC-L-HISTIDINE | 17791-51-4. Retrieved from ChemicalBook website. Link

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Link

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from JPT Peptide Technologies website. Link

Sources

A Comprehensive Technical Guide to the Stability and Storage of N(α),N-(im)-Di-Boc-L-histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Starting Material Integrity

In the exacting world of peptide synthesis and drug development, the integrity of each building block is paramount. The stability of protected amino acids, such as N(α),N-(im)-Di-Boc-L-histidine methyl ester, is not a trivial matter of logistics but a fundamental pillar of scientific rigor. The introduction of impurities or degradation products from an improperly stored starting material can lead to failed syntheses, challenging purifications, and, most critically, downstream biological activities that are artifactual or misleading. As a Senior Application Scientist, I have witnessed firsthand how overlooking the fundamentals of chemical stability can derail even the most well-designed research programs. This guide is therefore intended to provide not just a set of storage recommendations, but a deep, mechanistic understanding of why these conditions are critical for preserving the fidelity of this valuable reagent.

Molecular Profile: Understanding the Functionality of N(α),N-(im)-Di-Boc-L-histidine Methyl Ester

To appreciate the stability challenges, we must first dissect the molecule itself. N(α),N-(im)-Di-Boc-L-histidine methyl ester is a derivative of the amino acid L-histidine, strategically modified for its role in chemical synthesis.

  • L-histidine Backbone: The chiral center at the alpha-carbon dictates the stereochemistry of the final peptide. Maintaining this stereochemical integrity is crucial, as even small amounts of the D-enantiomer can have profound biological consequences.

  • N(α)-Boc Group: The tert-butyloxycarbonyl (Boc) group on the alpha-amino nitrogen is an acid-labile protecting group. Its primary function is to prevent unwanted polymerization during peptide coupling reactions. Its stability to a wide range of other reagents makes it a workhorse in organic synthesis.

  • N(im)-Boc Group: The imidazole side chain of histidine possesses a nucleophilic nitrogen that can participate in undesirable side reactions during synthesis. The second Boc group on the imidazole nitrogen (specifically, the N-imide or N-τ position) mitigates this reactivity.

  • Methyl Ester: The C-terminus is protected as a methyl ester, a simple modification that blocks the carboxylic acid functionality.

Each of these functional groups presents a potential locus of degradation, which we will explore in detail.

The Landscape of Instability: Potential Degradation Pathways

The stability of N(α),N-(im)-Di-Boc-L-histidine methyl ester is a multi-faceted issue, with several potential degradation pathways that can be triggered by improper storage and handling. These pathways can lead to the formation of impurities that may be difficult to separate and can interfere with subsequent synthetic steps.

Acid-Catalyzed Deprotection of the Boc Groups

The tert-butoxycarbonyl group is, by design, susceptible to cleavage under acidic conditions. The generally accepted mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which then decarboxylates to yield the free amine.

This acid sensitivity is the most significant chemical liability of the molecule. Exposure to acidic environments, even trace amounts in solvents or on glassware, can initiate the removal of one or both Boc groups. This leads to a heterogeneous mixture of the starting material and its deprotected derivatives, complicating stoichiometry in subsequent reactions.

Expert Insight: While both Boc groups are acid-labile, there can be subtle differences in their cleavage rates depending on the specific reaction conditions. However, for storage purposes, it should be assumed that any acidic exposure puts both protecting groups at risk.

Hydrolysis: A Two-Front Threat

2.2.1. Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, a reaction that can be catalyzed by both acid and base.

  • Base-catalyzed hydrolysis (saponification): This is an irreversible process that yields the carboxylate salt and methanol. The rate of base-catalyzed hydrolysis of L-histidine methyl ester has been studied, and it is a well-understood transformation.

  • Acid-catalyzed hydrolysis: This is a reversible reaction, and the presence of water can drive the equilibrium towards the carboxylic acid.

2.2.2. Imidazole Boc Group Hydrolysis: The N(im)-Boc group, being an N-acyl derivative on a heteroaromatic ring, is also susceptible to hydrolysis. Notably, there is evidence to suggest that the N(im)-Boc group can be selectively cleaved under mild basic conditions (e.g., using potassium carbonate in methanol) while leaving the N(α)-Boc group intact. This indicates a higher lability of the imidazole-bound Boc group to base-catalyzed hydrolysis compared to the amide-linked Boc group.

G cluster_hydrolysis Hydrolysis Pathways Di-Boc-His-OMe Di-Boc-His-OMe Mono-Boc-His-OMe N(α)-Boc-L-histidine methyl ester Di-Boc-His-OMe->Mono-Boc-His-OMe Base-catalyzed (N(im)-Boc cleavage) Di-Boc-His-OH N(α),N-(im)-Di-Boc-L-histidine Di-Boc-His-OMe->Di-Boc-His-OH Acid/Base-catalyzed (Ester hydrolysis) His-OMe L-histidine methyl ester Di-Boc-His-OMe->His-OMe Acid-catalyzed (Di-Boc cleavage)

Caption: Primary hydrolytic degradation pathways for the target molecule.

Thermal Degradation

Elevated temperatures can promote the degradation of Boc-protected amino acids. While often requiring temperatures above 100°C for rapid decomposition, prolonged exposure to moderately elevated temperatures (e.g., ambient temperatures in a warm laboratory) can lead to gradual degradation over time. Thermal degradation can proceed through various mechanisms, including the acid-catalyzed deprotection pathway if acidic impurities are present.

Racemization

Histidine and its derivatives are known to be susceptible to racemization, particularly during peptide synthesis activation steps. The imidazole ring itself can act as an intramolecular base, facilitating the abstraction of the alpha-proton. While solid-state racemization during storage is generally slow, the presence of basic or acidic impurities, or elevated temperatures, can increase this risk over long-term storage. Protecting the imidazole nitrogen, as is the case in the di-Boc derivative, is known to reduce the rate of racemization during synthesis, and this benefit likely extends to its storage stability.

Photodegradation

The imidazole ring system can be susceptible to photo-oxidation, especially in the presence of photosensitizers and oxygen. While less of a concern for a solid stored in an opaque container, repeated exposure to light, particularly UV light, should be avoided.

Recommended Storage and Handling Protocols

Based on the chemical liabilities of N(α),N-(im)-Di-Boc-L-histidine methyl ester, the following storage and handling protocols are recommended to ensure its long-term stability and purity.

ParameterRecommendationRationale
Temperature 2–8°C Refrigeration significantly slows down the rates of all potential degradation reactions, including hydrolysis and thermal decomposition. This is the most critical parameter for long-term stability.
Atmosphere Inert, Dry The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen. A desiccator can provide an additional layer of protection against humidity.
Light Protect from Light Store in an amber vial or other opaque container to prevent potential photodegradation of the imidazole ring.
Container Tightly Sealed The container should be well-sealed to prevent the ingress of moisture and atmospheric contaminants.

Long-Term Storage (> 6 months): For storage periods exceeding six months, it is strongly recommended to store the compound at -20°C in a tightly sealed container under an inert atmosphere. Before use, the container must be allowed to warm to room temperature completely before opening to prevent condensation of atmospheric moisture onto the cold solid.

Handling:

  • When not in use, store the container at the recommended temperature.

  • For weighing, remove the container from cold storage and allow it to equilibrate to ambient temperature before opening. This prevents water condensation on the compound.

  • Minimize the time the container is open to the atmosphere.

  • Use clean, dry spatulas and glassware to avoid introducing contaminants, especially acidic or basic residues.

Stability Assessment: A Protocol for Self-Validation

To ensure the integrity of your starting material, especially if it has been stored for an extended period or if storage conditions have been suboptimal, a purity assessment is recommended. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Stability-Indicating HPLC Method

Experimental Protocol: HPLC Purity Assessment

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B should be employed to elute the compound and its potential, more polar degradation products. A starting point could be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210-220 nm. The imidazole chromophore and the carbamate groups will absorb in this region.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

Data Interpretation: A pure sample should exhibit a single major peak. The appearance of earlier eluting peaks may indicate the presence of more polar degradation products, such as the hydrolyzed carboxylic acid or deprotected derivatives.

Forced Degradation Studies

To definitively identify potential degradation products and validate the stability-indicating nature of an HPLC method, forced degradation studies can be performed on a small scale. This involves subjecting the compound to stress conditions to intentionally induce degradation.

Experimental Workflow: Forced Degradation

G Start N(α),N-(im)-Di-Boc-L- histidine methyl ester Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Stress (e.g., 0.1 M NaOH, RT) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C, solid) Start->Thermal Photolytic Photolytic Stress (e.g., UV/Vis light) Start->Photolytic Analyze HPLC Analysis Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze

Caption: Workflow for a forced degradation study.

By analyzing the chromatograms from these stressed samples, one can identify the retention times of the major degradation products and ensure the analytical method can resolve them from the parent compound.

Conclusion: A Foundation for Success

The stability of N(α),N-(im)-Di-Boc-L-histidine methyl ester is a function of its inherent chemical properties and the external environment to which it is exposed. By understanding the potential degradation pathways—acid-catalyzed deprotection, hydrolysis, thermal decomposition, and racemization—researchers can implement rational storage and handling strategies. The core tenets are simple: keep it cold, dry, dark, and under an inert atmosphere. Adherence to these principles is not merely a matter of best practice; it is a prerequisite for reproducible, high-quality science. The integrity of your final product begins with the integrity of your starting materials.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Li, W. et al. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Sci Rep11 , 12345 (2021). [Link]

  • Hay, R. W. & Porter, L. J. The interaction of L-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of L-(+)-histidine methyl ester. J. Chem. Soc. A, 127-132 (1969). [Link]

  • Alsante, K. M. et al. AAPS PharmSciTech 12, 151–163 (2011).
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • TSI Journals. PHOTOSENSITIZED REACTION OF IMIDAZOLE. Trade Science Inc.[Link]

  • Jones, J. H. The formation of peptides and proteins. J. Pept. Sci.14, 491-503 (2008).
  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

  • Singh, S. et al. Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry50 , 101-111 (2013). [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ResearchGate. Did anyone observe spontaneous Boc removal from histidine? [Link]

  • AWS. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

Harnessing the Chameleon: The Strategic Role of the Methyl Ester in Histidine Derivatives for Advanced Synthesis and Biological Modulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine, with its unique imidazole side chain, is a cornerstone of biological function, participating in catalysis, proton transfer, and metal coordination. However, this very versatility renders it one of the most challenging amino acids in synthetic chemistry. Uncontrolled reactivity of the imidazole ring and the α-carboxyl group can lead to a cascade of side reactions, compromising yield, purity, and stereochemical integrity. This guide moves beyond the conventional focus on side-chain protection to illuminate the pivotal, often underappreciated, role of the C-terminal methyl ester. We will explore how the simple modification of converting L-histidine to L-histidine methyl ester transforms this capricious molecule into a predictable and powerful building block. This document provides an in-depth analysis of its synthesis, its strategic application as a protecting group in peptide chemistry, its direct role in modulating biological systems, and advanced synthetic uses, complete with field-proven protocols and troubleshooting insights.

The Histidine Conundrum: A Double-Edged Sword in Synthesis

The imidazole side chain of histidine possesses a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH. This makes it a superb nucleophile, prone to undesirable reactions during peptide synthesis. Key challenges include:

  • Racemization: The imidazole ring can catalyze the racemization of the activated histidine residue during peptide coupling, eroding the stereochemical purity of the final product.[1][2]

  • Side-Chain Acylation: The unprotected imidazole nitrogen can be acylated by the activated carboxyl group of another amino acid, leading to branched impurities.[3]

  • Undesired Modifications: The reactive nature of the side chain makes it susceptible to modification during deprotection steps or with various reagents used in a synthetic workflow.[1][4]

While numerous strategies exist for protecting the imidazole side chain (e.g., with Trt, Boc, Ts groups), controlling the reactivity of the C-terminal carboxyl group is equally critical, especially in solution-phase synthesis or when preparing peptide fragments. This is where the strategic implementation of the methyl ester comes to the forefront.

L-Histidine Methyl Ester: The Workhorse Derivative

L-histidine methyl ester is the derivative where the carboxylic acid functional group has been converted into a methyl ester.[5] This seemingly minor modification has profound implications for its chemical behavior and utility. It is most commonly handled as its dihydrochloride salt, which offers significantly enhanced stability and solubility in polar solvents like water, DMSO, and methanol.[6][7]

Physicochemical Properties

A clear understanding of the properties of the free ester versus its common salt form is critical for experimental design.

PropertyL-Histidine Methyl EsterL-Histidine Methyl Ester Dihydrochloride
Appearance Crystalline solidWhite to off-white crystalline powder
Molecular Formula C₇H₁₁N₃O₂C₇H₁₁N₃O₂·2HCl
Molecular Weight 169.18 g/mol 242.11 g/mol
Melting Point Not readily available~207 °C (with decomposition)[6][8]
Solubility Soluble in organic solventsReadily soluble in water, DMSO, methanol[6]
Hygroscopicity HygroscopicHighly hygroscopic[6]
Storage Store under inert gas, cool, dryStore in a tightly sealed container under inert gas, cool, dry[6]

Data compiled from multiple sources.[5][6][8]

Synthesis of L-Histidine Methyl Ester Dihydrochloride

The most common and reliable method for preparing the dihydrochloride salt is the Fischer esterification of L-histidine using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[6][9] The thionyl chloride method is often preferred in a laboratory setting for its convenience.

  • Reaction Setup: Suspend L-histidine (1 equiv.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The reaction should be performed in a well-ventilated fume hood.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, ~1.2 equiv.) dropwise to the stirred suspension over 30-45 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction between SOCl₂ and methanol, which generates HCl in situ and prevents degradation of the starting material.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. The suspension should gradually dissolve to form a clear solution.

  • Work-up: Cool the solution to room temperature and then evaporate the solvent under reduced pressure. The resulting crude solid is L-histidine methyl ester dihydrochloride.

  • Purification: Recrystallize the crude product from a methanol/ether solvent system to yield a pure, white crystalline solid.

  • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should align with the literature value (~207 °C with decomposition).[6][8]

G cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Isolation & Purification start Suspend L-Histidine in Anhydrous Methanol add_socl2 Add SOCl₂ (1.2 equiv) dropwise at 0 °C start->add_socl2 Inert Atmosphere reflux Reflux for 4-6 hours add_socl2->reflux Warm to RT, then heat evaporate Evaporate Solvent (Reduced Pressure) reflux->evaporate Cool to RT recrystallize Recrystallize from Methanol/Ether evaporate->recrystallize product Pure L-Histidine Methyl Ester Dihydrochloride recrystallize->product

Caption: Workflow for the synthesis of L-Histidine Methyl Ester Dihydrochloride.

The Core Role in Peptide Synthesis: A C-Terminal Guardian

In solution-phase peptide synthesis, the methyl ester of histidine serves as a simple yet effective protecting group for the C-terminal carboxylate. This prevents the carboxyl group from reacting during the activation and coupling of the next amino acid in the sequence.

Mechanism of Protection and Deprotection
  • Protection: The carboxyl group is masked as an ester, which is unreactive under the standard conditions used for peptide bond formation (e.g., carbodiimide or active ester methods).

  • Deprotection (Saponification): The methyl ester is readily cleaved under basic conditions via saponification, typically using a mild base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system.[1] This regenerates the free carboxylate, allowing it to be coupled to another amino acid or peptide fragment.

This protocol outlines the synthesis of Boc-Ala-His-OMe followed by the deprotection of the methyl ester.

  • Coupling Reaction:

    • Dissolve L-histidine methyl ester dihydrochloride (1 equiv.) in DMF. Neutralize the solution by adding a base such as N-methylmorpholine (NMM) or triethylamine (TEA) (2 equiv.) until the pH is ~8-9.

    • In a separate flask, dissolve Boc-Ala-OH (1 equiv.), HOBt (1 equiv.), and HBTU (1 equiv.) in DMF.

    • Add the activated Boc-Ala-OH solution to the neutralized histidine methyl ester solution. Stir at room temperature for 2-4 hours. Trustworthiness Note: Monitoring the reaction by TLC or LC-MS is crucial to confirm the consumption of the starting materials.

    • Upon completion, perform an aqueous work-up to remove water-soluble byproducts and purify the resulting Boc-Ala-His-OMe dipeptide by flash chromatography.

  • Saponification (Deprotection):

    • Dissolve the purified Boc-Ala-His-OMe (1 equiv.) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C and add 1M NaOH solution (1.05 equiv.) dropwise. Causality Note: Using a slight excess of base ensures complete hydrolysis, but a large excess should be avoided to minimize potential side reactions, including racemization.

    • Stir the reaction at 0 °C to room temperature for 1-2 hours, monitoring by TLC/LC-MS until the starting material is consumed.

    • Carefully acidify the reaction mixture to pH ~4 with 1M HCl.

    • Extract the product, Boc-Ala-His-OH, with an organic solvent like ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

G start Boc-Ala-OH + L-His-OMe·2HCl activation Activate Boc-Ala-OH (HBTU/HOBt) start->activation neutralization Neutralize His-OMe (TEA or NMM) start->neutralization coupling Peptide Coupling in DMF activation->coupling neutralization->coupling dipeptide_ester Protected Dipeptide (Boc-Ala-His-OMe) coupling->dipeptide_ester Purification saponification Saponification (NaOH, MeOH/H₂O) dipeptide_ester->saponification dipeptide_acid Final Product (Boc-Ala-His-OH) saponification->dipeptide_acid Acidification & Extraction

Caption: Workflow for dipeptide synthesis using His-OMe.

A Direct Modulator of Biological Function

Beyond its role as a synthetic tool, histidine methyl ester (HME) possesses intrinsic biological activity. This dual identity is of significant interest to drug development professionals.

Irreversible Inhibition of Histidine Decarboxylase

The most well-documented biological activity of HME is its function as an irreversible inhibitor of histidine decarboxylase (HDC).[5][6][10] HDC is the enzyme responsible for converting histidine into histamine, a key mediator in allergic responses, inflammation, and gastric acid secretion.[10]

  • Mechanism of Action: HME acts as a substrate analog that binds to the active site of HDC. The enzyme initiates what it "thinks" is a standard decarboxylation, but the ester moiety allows for the formation of a stable, covalent adduct with a key active site residue (like a serine), thereby permanently inactivating the enzyme.[5] This makes HME a valuable research tool for studying histamine metabolism and related physiological pathways.[6]

G HDC Histidine Decarboxylase (Enzyme) Histamine Histamine (Product) HDC->Histamine Catalyzes Decarboxylation Inactive_HDC Covalently Modified Inactive Enzyme HDC->Inactive_HDC Forms Covalent Adduct Histidine L-Histidine (Substrate) Histidine->HDC Binds to Active Site HME Histidine Methyl Ester (Inhibitor) HME->HDC Binds to Active Site

Caption: Inhibition of Histamine synthesis by Histidine Methyl Ester.

Enhancing Bioavailability and Membrane Permeability

In the context of peptide-based therapeutics, C-terminal esterification is a known strategy to enhance drug-like properties.[11] Converting the free carboxylate (which is charged at physiological pH) to a neutral methyl ester increases the overall hydrophobicity of the peptide. This modification can:

  • Improve Membrane Permeability: The less polar nature of the esterified peptide facilitates its passage across cellular membranes, which is often a major hurdle for peptide drugs.[11]

  • Increase Bioavailability: By masking a charged group, esterification can protect the peptide from rapid enzymatic degradation and improve its absorption and distribution characteristics.[7]

Advanced and Specialized Synthetic Applications

The utility of histidine methyl ester extends beyond its direct use in peptide synthesis. It serves as a versatile precursor for a variety of complex chemical structures.

  • Precursor for Imidazopyridine Derivatives: It can be used in Pictet-Spengler reactions with various aldehydes to construct the imidazopyridine scaffold, a privileged structure in medicinal chemistry.[6][12]

  • Synthesis of Metal-Chelating Ligands: HME can be reacted with reagents like methacryloyl chloride to create specialized monomers, such as N-methacryloyl-(L)-histidine methyl ester, which can be polymerized to form materials with metal-chelating properties.[6][12]

  • Building Block for Natural Products: It serves as a key starting material in the synthesis of natural products like L-(+)-Ergothioneine, a potent antioxidant.[6]

Conclusion: A Strategic Asset in the Chemist's Toolbox

The methyl ester of histidine is far more than a simple derivative. It is a strategic tool that addresses the inherent reactivity of the histidine molecule, enabling cleaner, more controlled synthetic outcomes. For the peptide chemist, it is a reliable C-terminal protecting group that simplifies solution-phase strategies. For the drug developer, it is a means to enhance the bioavailability of peptide therapeutics and a known modulator of the histamine pathway. For the synthetic chemist, it is a versatile building block for complex heterocyclic and polymeric materials. By understanding the causality behind its synthesis, application, and biological effects, researchers can fully leverage the power of histidine methyl ester to advance their scientific and therapeutic goals.

References

  • Title: Methyl Esters - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: EP0061933A2 - Histidine protection - Google Patents Source: Google Patents URL
  • Title: Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring - NIH Source: National Institutes of Health URL: [Link]

  • Title: Molecular Regulation of Histamine Synthesis - Frontiers Source: Frontiers in Immunology URL: [Link]

  • Title: Histidine methyl ester - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Histidine-methyl-ester | C7H12N3O2+ | CID 5289235 - PubChem Source: PubChem URL: [Link]

  • Title: Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides | The Journal of Organic Chemistry - ACS Publications Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Side reactions in peptide synthesis: An overview - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Side reactions in peptide synthesis: An overview - Bibliomed Source: Bibliomed URL: [Link]

Sources

Introduction: The Strategic Importance of Protecting Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N(alpha),N(im)-Di-Boc-L-histidine methyl ester for Researchers and Drug Development Professionals

Histidine, with its unique imidazole side chain, presents a significant challenge in peptide synthesis. The imidazole ring is nucleophilic and can lead to undesirable side reactions during peptide coupling, such as racemization and side-chain acylation. To circumvent these issues, chemists employ protecting groups for both the alpha-amino group (Nα) and the imidazole nitrogen (N-im). N(alpha),N(im)-Di-Boc-L-histidine methyl ester is a derivative of L-histidine where both these positions are protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified as a methyl ester. This strategic protection is crucial for its application in solution-phase and solid-phase peptide synthesis (SPPS), forming the foundation for the creation of complex peptides and peptidomimetics in drug discovery.[1][2]

Commercial Suppliers of N(alpha),N(im)-Di-Boc-L-histidine methyl ester

A variety of chemical suppliers offer N(alpha),N(im)-Di-Boc-L-histidine methyl ester, catering to different scales of research and development needs. When selecting a supplier, it is crucial to consider factors such as purity, availability, and the supporting documentation provided (e.g., Certificate of Analysis).

SupplierProduct NumberPurity/AssayCAS NumberAdditional Notes
Sigma-Aldrich 55075297%17791-51-4Suitable for peptide synthesis applications.[3]
CHEMLYTE SOLUTIONS CO.,LTD -Industrial Grade20898-43-5A China-based manufactory.[4]
National Analytical Corporation --17791-51-4Supplier and trader based in Mumbai, India.[5]
ChemicalBook --17791-51-4Lists various suppliers and manufacturers.[6]

Synthesis and Mechanistic Insights

The synthesis of N(alpha),N(im)-Di-Boc-L-histidine methyl ester begins with the readily available L-histidine methyl ester. The dual protection strategy is necessary to prevent side reactions at both the alpha-amino group and the imidazole side chain during subsequent peptide coupling steps.

Rationale for Di-Boc Protection

The use of two Boc groups offers comprehensive protection. The Nα-Boc is standard in Boc-based solid-phase peptide synthesis (SPPS) and is cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for the elongation of the peptide chain.[1] The N(im)-Boc protection of the imidazole ring is also acid-labile but provides sufficient stability to prevent side reactions during coupling. This is particularly important as the unprotected imidazole side chain can catalyze the racemization of the histidine residue.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from L-histidine methyl ester, which itself is typically prepared from L-histidine.

synthesis_workflow cluster_start Starting Material Preparation cluster_boc_protection Di-Boc Protection L_Histidine L_Histidine L_Histidine_Methyl_Ester L_Histidine_Methyl_Ester L_Histidine->L_Histidine_Methyl_Ester Methanol, SOCl2 Di_Boc_Product N(alpha),N(im)-Di-Boc-L-histidine methyl ester L_Histidine_Methyl_Ester->Di_Boc_Product Di-tert-butyl dicarbonate (Boc)2O, Triethylamine

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of N(α), N-(im)-Di-Boc-L-histidine methyl ester in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of L-histidine into peptide sequences presents unique and significant challenges in synthetic chemistry, primarily due to the nucleophilic nature of its imidazole side chain, which can lead to undesirable side reactions and racemization. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of N(α), N-(im)-Di-Boc-L-histidine methyl ester. This derivative offers a robust solution by fully protecting both the α-amino group and the imidazole ring, thereby enhancing synthetic efficiency and final peptide purity. We will explore the underlying chemical principles, provide validated, step-by-step protocols for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase applications, and discuss critical considerations for troubleshooting and optimization.

Introduction: The Histidine Challenge in Peptide Synthesis

Histidine is a crucial amino acid in many biologically active peptides, contributing to catalytic activity, metal chelation, and pH-dependent conformational changes. However, its synthesis is notoriously difficult. The imidazole side chain contains a nucleophilic nitrogen that can catalyze unwanted reactions and, most critically, facilitate the abstraction of the α-proton during carboxyl group activation, leading to significant racemization.[1][2] This loss of stereochemical integrity can drastically reduce or eliminate the biological activity of the final peptide.

To circumvent these issues, various side-chain protecting groups have been developed. While the trityl (Trt) group is common, it does not completely suppress epimerization, especially under forcing coupling conditions or elevated temperatures.[2] The use of N(α), N-(im)-Di-Boc-L-histidine, where both the α-amino group and the imidazole nitrogen are protected with the tert-butyloxycarbonyl (Boc) group, provides a superior strategy to minimize these side reactions. The electron-withdrawing effect of the N(im)-Boc group deactivates the imidazole ring, significantly reducing its basicity and nucleophilicity, which in turn preserves the chiral integrity of the α-carbon during activation.[2]

This guide focuses on the methyl ester form of this derivative, a stable, crystalline solid suitable for long-term storage and a versatile precursor for multiple synthetic strategies.

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent.

PropertyValueSource(s)
Chemical Name N(α), N-(im)-Di-Boc-L-histidine methyl ester
Synonym(s) Methyl (S)-3-[1-(tert-butoxycarbonyl)-1H-imidazol-4-yl]-2-[(tert-butoxycarbonyl)amino]propionate
CAS Number 17791-51-4[3]
Molecular Formula C₁₇H₂₇N₃O₆
Molecular Weight 369.41 g/mol
Appearance White to off-white solid[4]
Melting Point 113-116 °C[3]
Storage Temperature 2-8°C, under inert gas[3]
Solubility Soluble in DCM, THF, DMF, Methanol[4][5]

Core Concepts: The Tripartite Protection Strategy

The efficacy of this reagent stems from its three distinct protective elements, each serving a specific and critical function.

G cluster_molecule N(α), N-(im)-Di-Boc-L-histidine methyl ester cluster_functions Protective Functions A N(α)-Boc Group B Histidine Core A->B A_func Temporary protection for α-amino group. Labile to mild acid (TFA). Enables iterative peptide chain elongation in Boc-SPPS. A->A_func Function C N(im)-Boc Group B->C D Methyl Ester B->D C_func Semi-permanent protection for imidazole side chain. Deactivates the ring, preventing side reactions. Critically suppresses racemization during coupling. Removed during final, strong-acid cleavage. C->C_func Function D_func Protection for C-terminal carboxyl group. Enables use in solution-phase synthesis. Must be removed (saponified) for use in SPPS. D->D_func Function

Caption: Workflow for using the derivative in Boc-SPPS.

Protocol 1: Saponification to Generate Boc-His(Boc)-OH

Objective: To hydrolyze the methyl ester to the free carboxylic acid required for peptide coupling.

Materials:

  • N(α), N-(im)-Di-Boc-L-histidine methyl ester

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • 1 M Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve N(α), N-(im)-Di-Boc-L-histidine methyl ester (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v) in a round-bottom flask.

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Add 1 M LiOH (1.2-1.5 eq) dropwise while stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Acidification: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and cool to 0°C. Carefully acidify the solution to pH 3-4 with 1 M HCl. A white precipitate should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N(α), N-(im)-Di-Boc-L-histidine as a white solid, which can be used directly in the next step.

Protocol 2: Coupling of Boc-His(Boc)-OH in SPPS

Objective: To couple the prepared Boc-His(Boc)-OH onto the N-terminal amine of the resin-bound peptide.

Materials:

  • Peptidyl-resin with a free N-terminal amine

  • N(α), N-(im)-Di-Boc-L-histidine (from Protocol 1)

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)

  • Additive: HOBt (Hydroxybenzotriazole) - use is critical with DIC to suppress side reactions

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vessel, dissolve Boc-His(Boc)-OH (3-4 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIEA (6 eq) and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the washed and drained peptidyl-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), extend the reaction time or perform a second coupling.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next N(α)-Boc deprotection step.

Protocol 3: Final Cleavage and Global Deprotection

Objective: To cleave the completed peptide from the solid support and remove all protecting groups, including the N(im)-Boc group.

WARNING: This procedure uses highly corrosive and toxic acids (HF or TFMSA) and must be performed in a specialized apparatus within a certified fume hood by trained personnel.

Materials:

  • Peptidyl-resin (fully synthesized and dried)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers: Anisole, p-cresol, or thioanisole (to trap reactive carbocations)

  • Cold diethyl ether

Procedure (HF Cleavage Example):

  • Preparation: Place the dried peptidyl-resin in a specialized HF cleavage apparatus. Add scavengers (e.g., 1.0 mL p-cresol per gram of resin).

  • Cleavage: Cool the apparatus to -10°C. Carefully distill anhydrous HF into the vessel. Stir the mixture at 0°C for 60-90 minutes.

  • HF Removal: Remove the HF under vacuum.

  • Precipitation: Wash the residue with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Isolate the peptide by filtration or centrifugation.

  • Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water/acetonitrile) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Potential Side Reactions and Troubleshooting

Even with advanced reagents, awareness of potential issues is key to success.

IssueCauseMitigation Strategy
Incomplete Coupling Steric hindrance; poor resin swelling; insufficient activation time.Double couple the histidine residue. Use a more potent coupling reagent like HATU. Ensure solvents are anhydrous. [6]
Racemization Prolonged activation time; excessive base; high temperature.Keep pre-activation times short (<5 min). Use the recommended stoichiometry of DIEA. While His(Boc) is robust, avoid unnecessarily high temperatures if possible. [2][7]
Premature N(im)-Boc loss The N(im)-Boc group is somewhat labile to repeated TFA treatments in long sequences.This is a known, though minor, issue in Boc-SPPS. It is generally not significant for shorter peptides. For very long syntheses, consider Fmoc-based strategies where the side chain is not exposed to acid. [8]
Aspartimide Formation If an Asp-His sequence is present, the exposed imidazole side chain can catalyze aspartimide formation during subsequent steps.The N(im)-Boc protection significantly reduces but may not eliminate this risk entirely. Using coupling additives like HOBt can help suppress this side reaction. [9]

Conclusion

N(α), N-(im)-Di-Boc-L-histidine methyl ester is a superior reagent for the incorporation of histidine in peptide synthesis, particularly within the Boc-SPPS framework. Its key advantage lies in the N(im)-Boc protection, which provides an exceptionally effective shield against racemization, a critical failure point in peptide synthesis. While requiring an initial saponification step to generate the active carboxylic acid for SPPS, the resulting increase in stereochemical purity and reduction of side products provides a significant return on investment, leading to higher quality crude peptides and more efficient downstream purification. This guide provides the foundational protocols and scientific rationale to empower researchers to confidently and successfully utilize this advanced building block in their synthetic campaigns.

References

  • Fantoni, T., Orlandin, A., Di Stefano, I., Macis, M., Tolomelli, A., Ricci, A., Cabri, W., & Ferrazzano, L. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing.
  • National Center for Biotechnology Information (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. PubMed Central. [Link]

  • GenScript. Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. Technical Note. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. User Discussion. [Link]

  • ResearchGate. (2018). Did anyone observe spontaneous Boc removal from histidine?. Q&A Forum. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Application Note. [Link]

  • Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods and Protocols. [Link]

  • ResearchGate. (2004). Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines. Request PDF. [Link]

  • Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58-62. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(21), 7248. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Technical Overview. [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. PDF. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. Product Brochure. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(part _), 0-0. [Link]

  • Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Online Textbook. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Journal Article. [Link]

  • Google Patents. (2021). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • AAPPTec. Coupling Reagents. Product Information. [Link]

  • ResearchGate. (2014). Concise preparation of Nα-Fmoc-Nɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Article. [Link]

  • AAPPTec. Planning a Peptide Synthesis. Technical Guide. [Link]

Sources

Application Note: A Practical Guide to Boc Solid-Phase Peptide Synthesis Using Nα,Nτ-di-Boc-L-Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and expert insights for the successful incorporation of histidine into peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). We specifically address the significant challenge of histidine-induced racemization and present Nα,Nτ-di-Boc-L-histidine (Boc-His(Boc)-OH) as a strategic tool to mitigate this side reaction. This guide is intended for researchers, chemists, and drug development professionals, offering a deep dive into the causality behind experimental choices, step-by-step workflows, and troubleshooting strategies.

Introduction: The Histidine Challenge in Boc SPPS

Solid-Phase Peptide Synthesis (SPPS) utilizing the acid-labile tert-butyloxycarbonyl (Boc) protecting group for the Nα-amine remains a cornerstone of peptide chemistry.[1] The strategy, pioneered by Merrifield, relies on a protection scheme where the temporary Nα-Boc group is removed by a mild acid like trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups are retained until final cleavage with a strong acid such as anhydrous hydrogen fluoride (HF).[1]

However, the incorporation of L-histidine presents a notorious challenge. The imidazole side chain of histidine is a potent catalyst for its own racemization during the carboxyl group activation step required for coupling.[2][3][4] The unprotonated π-nitrogen of the imidazole ring can act as an intramolecular general base, abstracting the α-proton and leading to the formation of an achiral intermediate, which results in a loss of stereochemical integrity upon peptide bond formation.[2][5]

To circumvent this, the imidazole group must be protected. Nα,Nτ-di-Boc-L-histidine is a derivative where both the α-amino group and the tele (τ) nitrogen of the imidazole ring are protected by Boc groups.[6] The critical feature of this reagent is that the side-chain (Nτ) Boc group is labile under the same TFA conditions used to remove the Nα-Boc group.[6][7] This unique characteristic makes it an excellent choice for preventing racemization during its own coupling but requires careful strategic consideration, as the histidine side chain will be deprotected and reactive in all subsequent synthesis cycles. This guide provides the chemical rationale and a validated protocol for its effective use.

The Chemistry and Strategy of Di-Boc-Histidine

The primary advantage of using Boc-His(Boc)-OH is the suppression of racemization during its coupling. By protecting the Nτ-position, the intramolecular base catalysis mechanism is effectively shut down.

However, the strategic implications arise immediately in the next synthesis cycle. The standard Nα-deprotection step with TFA will cleave both Boc groups, liberating the Nα-amine for the next coupling and simultaneously exposing the reactive imidazole side chain for the remainder of the synthesis.

Strategic Implications:

  • Optimal Use Cases: Boc-His(Boc)-OH is most effective when histidine is one of the last residues to be added near the N-terminus of the peptide.[6][7]

  • Short Peptides: It is also well-suited for the synthesis of short peptides where the number of subsequent cycles involving the unprotected imidazole is minimal.[7]

  • Potential for Side Reactions: For long peptides where histidine is incorporated early, the unprotected imidazole in subsequent steps can potentially catalyze undesired side reactions, such as aspartimide formation if an aspartic acid residue is present in the sequence.[8]

The diagram below illustrates the key steps in the incorporation of Di-Boc-Histidine.

cluster_coupling Coupling Step cluster_deprotection Next Deprotection Cycle PeptideResin_NH2 H₂N-Peptide-Resin CoupledPeptide Boc-His(Boc)-NH-Peptide-Resin PeptideResin_NH2->CoupledPeptide Peptide Bond Formation (No Racemization) DiBocHis Boc-His(Boc)-OH DiBocHis->CoupledPeptide Activator Coupling Reagent (e.g., HBTU/DIEA) Activator->CoupledPeptide TFA 50% TFA in DCM CoupledPeptide->TFA Simultaneous removal of Nα-Boc and Nτ-Boc DeprotectedPeptide H₂N-His-NH-Peptide-Resin (Unprotected Imidazole Side Chain) TFA->DeprotectedPeptide

Caption: Workflow for coupling Di-Boc-Histidine and subsequent deprotection.

Materials and Reagents

Proper preparation and high-quality reagents are paramount for successful synthesis.

Category Item Recommended Grade/Specification
Resins Merrifield Resin (for C-terminal acid)1% DVB, 100-200 mesh, 0.5-1.0 mmol/g
MBHA Resin (for C-terminal amide)1% DVB, 100-200 mesh, 0.4-0.8 mmol/g
Amino Acids Boc-His(Boc)-OH >98% purity
Other Boc-L-amino acidsSide-chain protected where necessary
Solvents Dichloromethane (DCM)Peptide synthesis or HPLC grade
N,N-Dimethylformamide (DMF)Peptide synthesis or HPLC grade
Isopropanol (IPA)ACS grade or higher
Diethyl EtherAnhydrous
Reagents Trifluoroacetic Acid (TFA)>99% purity, sequencing grade
N,N'-Diisopropylethylamine (DIEA)>99.5%, peptide synthesis grade
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)>98% purity
Anhydrous Hydrogen Fluoride (HF) or TFMSAFor final cleavage
Scavengers Anisole, p-Cresol, Ethanedithiol (EDT)>99% purity

Detailed Synthesis Protocol

This protocol outlines a manual synthesis workflow. Timings and volumes can be adapted for automated synthesizers. The process is broken into the core elongation cycle, the specific incorporation of Di-Boc-Histidine, and final cleavage.

The General Boc SPPS Elongation Cycle

The following steps are repeated for each amino acid addition.

Start Start: Boc-AA-Resin Deprotection 1. Deprotection (50% TFA/DCM) Start->Deprotection Wash1 2. Wash (DCM, IPA, DCM) Deprotection->Wash1 2 min + 25 min Neutralization 3. Neutralization (10% DIEA/DCM) Wash1->Neutralization 3x 1 min each Wash2 4. Wash (DCM, DMF) Neutralization->Wash2 2x 5 min Coupling 5. Coupling (Boc-AA, HBTU, DIEA in DMF) Wash2->Coupling 3x 1 min each Wash3 6. Wash (DMF, DCM) Coupling->Wash3 1-2 hours End End: Boc-Dipeptide-Resin Wash3->End 3x 1 min each

Caption: The core iterative workflow of a Boc SPPS cycle.

Step-by-Step Elongation:

  • Resin Swelling: Swell the Boc-aminoacyl-resin in DCM (10 mL/g resin) for 30 minutes in a reaction vessel.

  • Nα-Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (v/v) and agitate for 2 minutes (pre-wash).

    • Drain and add fresh 50% TFA/DCM solution and agitate for 25-30 minutes.[1]

  • Washing:

    • Drain the TFA solution.

    • Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x). Use 10 mL/g of solvent for 1 minute per wash. This removes residual acid.[1]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (v/v) and agitate for 5 minutes. Repeat once. This deprotonates the N-terminal ammonium trifluoroacetate salt to the free amine.

    • Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.

  • Amino Acid Coupling (Activation and Reaction):

    • In a separate vial, dissolve the incoming Boc-amino acid (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the vial to begin activation. The solution will typically turn yellow.

    • Immediately add the activated amino acid solution to the drained, neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Self-Validation: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling may be necessary.

  • Final Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next cycle.

Incorporating Boc-His(Boc)-OH

Follow the general elongation cycle (Steps 1-6) using Boc-His(Boc)-OH as the incoming amino acid in Step 5.

  • Causality: During this specific coupling step, both nitrogens of the imidazole ring are protected (one by the peptide backbone, the other by the Nτ-Boc group), effectively preventing the base-catalyzed racemization.[6]

  • Critical Note: After this coupling is complete, proceed to the next cycle. The "Deprotection" step (Step 2) of the following cycle will remove both the Nα-Boc group from the newly added histidine and its Nτ-Boc side-chain protection. The histidine side chain will then be unprotected for all remaining steps of the synthesis.

Final Cleavage and Deprotection

The final step uses a strong acid to cleave the peptide from the resin and remove all remaining side-chain protecting groups. Anhydrous HF is highly effective but extremely hazardous. TFMSA is a common alternative.

Procedure using a Standard "Low-High" HF Cleavage:

  • Preparation: Dry the final peptide-resin thoroughly under high vacuum for several hours. Place the resin (e.g., 0.5 g) and a small magnetic stir bar into an HF-resistant reaction vessel (e.g., made of Kel-F).

  • Scavenger Addition: Add a scavenger mixture to the resin. A common mixture is p-cresol and p-thiocresol. For peptides containing Trp, Met, or Cys, a more robust cocktail is required.[9]

  • "Low HF" Step: Cool the vessel to -5 to 0 °C. Condense anhydrous HF (approx. 5 mL) into the vessel. Stir gently for 2 hours at 0 °C. This step removes more labile protecting groups like Bom on His if it were used.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

  • "High HF" Step: Add a full scavenger cocktail (e.g., 1 mL anisole). Re-condense HF (9 mL) into the vessel. Stir for 1 hour at 0 °C. This cleaves the peptide from the resin and removes remaining protecting groups.

  • Final HF Removal: Carefully evaporate the HF under high vacuum.

  • Peptide Precipitation and Isolation:

    • Wash the resin/crude peptide mixture with cold, anhydrous diethyl ether to remove the scavengers.

    • Filter the peptide (which is insoluble in ether) through a fritted funnel.

    • Wash the collected white powder thoroughly with more cold ether.

    • Dry the crude peptide product under vacuum.[6]

Troubleshooting and Expert Insights

Problem Potential Cause(s) Recommended Solution(s)
Significant Racemization Insufficient side-chain protection on His during coupling. Prolonged activation time.[2][3]Use a derivative with imidazole protection like Boc-His(Boc)-OH . Minimize pre-activation time; add activating agents and immediately transfer to the resin.
Incomplete or Failed Coupling Steric hindrance or peptide aggregation on the resin. Insufficient activation.Perform a Kaiser test after coupling. If positive, perform a second coupling. For "difficult sequences," consider switching to HATU as the coupling reagent and performing the reaction at a slightly elevated temperature.
Peptide Discoloration (Dark) Oxidation of sensitive residues (Trp, Met, Cys). Incomplete removal of TFA byproducts. Scavenger-related side reactions.Ensure thorough washing after deprotection. Use a comprehensive scavenger cocktail during final cleavage (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT).[9] Perform cleavage under an inert atmosphere.
Aspartimide Formation The unprotected imidazole of a previously coupled His residue catalyzes cyclization of a subsequent Asp-Xxx sequence.This is a known risk when His precedes Asp.[8] If possible, redesign the synthesis strategy. In Fmoc chemistry, specific protecting groups can mitigate this, but it is a persistent challenge in Boc SPPS.

References

  • jOeCHEM (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • CEM Corporation (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. Retrieved from [Link]

  • AAPPTec (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Chen, W. C., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate (2018, May 29). Did anyone observe spontaneous Boc removal from histidine?. ResearchGate. Retrieved from [Link]

  • Gairí, M., et al. (1990). Side reactions in solid phase synthesis of histidine-containing peptides. Peptide Research. Retrieved from [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • AAPPTec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • AAPPTec (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. Retrieved from [Link]

  • ResearchGate (2018, April 21). Coupling step during synthesis of peptides containing Histidine residue?. ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Incorporation of Nα,N-im-Di-Boc-L-histidine methyl ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine presents unique challenges in solid-phase peptide synthesis (SPPS) due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions and racemization.[1][2][3] Effective side-chain protection is therefore critical. This guide provides a detailed technical overview and field-proven protocols for the strategic incorporation of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester, a doubly protected derivative designed to mitigate these issues. We will cover the rationale behind this protection strategy, prerequisite chemical modifications, coupling and deprotection protocols, and troubleshooting advice to ensure successful synthesis of histidine-containing peptides.

The Challenge of Histidine in Peptide Synthesis

The imidazole ring of histidine is a potent nucleophile and a proton shuttle, creating two primary problems during peptide synthesis:

  • Side-Chain Acylation: The unprotected imidazole nitrogen can react with activated amino acids, reducing the efficiency of the desired peptide bond formation. While often reversible, this side reaction complicates stoichiometry and can lead to incomplete couplings.[1]

  • Racemization: Histidine is highly susceptible to racemization (epimerization) during the carboxyl group activation step.[2][3][4] The lone pair of electrons on the imidazole Nπ nitrogen can abstract the alpha-proton of the activated ester, leading to a loss of stereochemical integrity.[2]

Protecting the imidazole nitrogen is the standard solution. The N(im)-Boc group is a popular choice due to its acid lability, which makes it compatible with final cleavage conditions in both Boc- and Fmoc-SPPS. The use of a di-Boc derivative, with protection on both the alpha-amine (Nα) and the imidazole (N-im) nitrogen, offers a stable starting material for various synthetic strategies.

Overview of the Nα,N-im-Di-Boc-L-histidine Strategy

The subject of this guide, N(α), N-(im)-Di-Boc-L-histidine methyl ester , provides robust protection at both reactive nitrogen sites. However, its direct use in standard SPPS workflows requires consideration of its structure:

  • Nα-Boc Group: This is the temporary protecting group for the alpha-amine, common in Boc-SPPS. In the more prevalent Fmoc-SPPS, this group must be replaced with an Fmoc group or the entire derivative must be handled differently.

  • N-im-Boc Group: This is the semi-permanent side-chain protection. It is designed to remain intact throughout chain assembly and be removed only during the final cleavage from the resin. Its acid lability is a key feature—it is stable to the mild basic conditions of Fmoc removal (piperidine) but cleaved by strong acids like trifluoroacetic acid (TFA).[5]

  • Methyl Ester: The C-terminal methyl ester protects the carboxyl group. For use in SPPS, this must be saponified (hydrolyzed) to the free carboxylic acid to enable activation and coupling to the resin-bound peptide chain.

Physicochemical Properties
PropertyValueSource
Full Name N(alpha), N-(im)-Di-Boc-L-histidine methyl ester
CAS Number 17791-51-4
Molecular Formula C17H27N3O6
Molecular Weight 369.41 g/mol
Appearance White to off-white solid
Melting Point 113-116 °C[6]
Storage 2-8°C, under inert gas[6]

Experimental Workflows & Protocols

This section details the necessary steps to prepare and incorporate the title compound into a peptide sequence using a standard Fmoc-SPPS workflow.

Workflow 1: Preparation of the Free Acid for Coupling

The initial methyl ester must be converted to a free carboxylic acid before it can be activated for peptide bond formation. This is achieved through saponification.

G Start Nα,N-im-Di-Boc-L-His-OMe (Starting Material) Sapon Saponification (LiOH, THF/H2O) Start->Sapon 1. Hydrolysis Workup Acidic Workup (e.g., aq. HCl) Sapon->Workup 2. Protonation Product Nα,N-im-Di-Boc-L-His-OH (Ready for Coupling) Workup->Product 3. Isolation G cluster_0 SPPS Cycle Resin_Start Resin-Peptide-NH2 (Free N-terminus) Activation Activation of Di-Boc-His-OH (HATU, DIPEA in DMF) Coupling Coupling Reaction (Formation of Peptide Bond) Activation->Coupling Add to Resin Wash Washing Steps (Remove Excess Reagents) Coupling->Wash Resin_End Resin-Peptide-His(Boc)-NH-Boc (Elongated Peptide) Wash->Resin_End

Sources

Application Notes and Protocols for the Coupling of N(alpha),N-(im)-Di-Boc-L-histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Histidine Coupling

The incorporation of histidine into peptide sequences is a frequent necessity in the synthesis of biologically active peptides and peptidomimetics. The unique imidazole side chain of histidine plays a crucial role in the structure and function of many peptides, acting as a proton shuttle, a ligand for metal ions, and a key component in catalytic triads of enzymes. However, the very properties that make histidine functionally versatile also present significant challenges in peptide synthesis. The lone pair of electrons on the imidazole nitrogen can catalyze the racemization of the α-carbon during the activation of the carboxyl group for peptide bond formation, leading to a loss of stereochemical integrity and potentially compromising the biological activity of the final product.[1]

To mitigate this, the imidazole side chain is typically protected during synthesis. The use of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester offers a strategy where both the alpha-amino group and the imidazole nitrogen are protected with the acid-labile tert-butyloxycarbonyl (Boc) group. This guide provides a detailed exploration of the coupling reactions of this derivative, offering insights into the selection of reagents, reaction conditions, and protocols to ensure high yields and stereochemical purity.

The Role and Rationale of the N(im)-Boc Protecting Group

The selection of a side-chain protecting group for histidine is a critical decision in peptide synthesis design. While various protecting groups such as trityl (Trt), benzyloxymethyl (Bom), and benzyloxycarbonyl (Z) are commonly employed, the N(im)-Boc group has its own set of characteristics that make it suitable for specific synthetic strategies.

Advantages:

  • Acid Lability: The N(im)-Boc group is readily cleaved under the same acidic conditions used to remove the Nα-Boc group (e.g., with trifluoroacetic acid, TFA).[2] This simplifies the final deprotection step, as a separate, orthogonal deprotection strategy is not required.

  • Reduced Steric Hindrance (Compared to Trt): The Boc group is less sterically bulky than the trityl group, which can sometimes lead to improved coupling efficiency, particularly in sterically hindered sequences.

Considerations and Disadvantages:

  • Partial Lability: The N(im)-Boc group can exhibit some instability under the conditions used for Fmoc deprotection (piperidine) in solid-phase peptide synthesis (SPPS), although this is less of a concern in a Boc-based strategy.[3] More importantly, its lability to acidic conditions means it does not offer orthogonal protection if selective deprotection of the Nα-Boc group is desired while keeping the side chain protected.

  • Racemization: While protection of the imidazole nitrogen generally reduces racemization compared to an unprotected histidine, the electron-withdrawing nature of the Boc group may be less effective at suppressing racemization than other protecting groups like Bom, which is known to be very effective in this regard.[4][5] The choice of coupling reagent and conditions is therefore paramount when using N(im)-Boc-histidine.

Optimizing Coupling Conditions: A Comparative Overview

The success of a coupling reaction hinges on the judicious selection of the coupling reagent, base, solvent, and reaction temperature. For a sensitive substrate like N(alpha),N-(im)-Di-Boc-L-histidine methyl ester, these choices directly impact yield and the extent of racemization.

Coupling Reagent Class Examples Activation Mechanism Advantages Disadvantages
Carbodiimides EDC, DCC, DICFormation of an O-acylisourea intermediate, which can be trapped by an additive to form a less reactive but more stable active ester.Readily available, cost-effective. EDC and its urea byproduct are water-soluble, simplifying work-up.[6]High risk of racemization without additives. Formation of N-acylurea byproduct can be a purification challenge.[7]
Phosphonium Salts PyBOP, BOPFormation of an OBt or OAt active ester.High coupling efficiency, low racemization, particularly with additives.Can be more expensive than carbodiimides.
Aminium/Uronium Salts HATU, HBTU, HCTUFormation of highly reactive OAt or OBt active esters.Very fast reaction rates, high yields, and low levels of racemization, especially with HATU.[6]Can react with the N-terminus of the peptide chain if used in excess.[6]

For coupling N(alpha),N-(im)-Di-Boc-L-histidine methyl ester, the use of aminium/uronium salt reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. HATU is known for its high reactivity and its ability to suppress racemization, making it particularly suitable for challenging couplings involving histidine.[6][8] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is standard practice to neutralize the reaction mixture and facilitate the coupling. In cases with a very high risk of racemization, a weaker base like 2,4,6-collidine may be considered.[9]

Experimental Protocols

Solution-Phase Coupling Protocol: Synthesis of a Dipeptide

This protocol describes the coupling of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester with an amino acid ester (e.g., L-Alanine methyl ester hydrochloride) in solution.

Materials:

  • N(alpha),N-(im)-Di-Boc-L-histidine methyl ester

  • L-Alanine methyl ester hydrochloride

  • HATU

  • DIPEA

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of the Amine Component: In a clean, dry round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) and stir the mixture at room temperature for 15-20 minutes to liberate the free amine.

  • Activation of the Carboxylic Acid Component: In a separate dry flask, dissolve N(alpha),N-(im)-Di-Boc-L-histidine (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DCM. Add DIPEA (2.0 equivalents) to the solution and stir at 0 °C (ice bath) for 15-20 minutes. The formation of the active ester can be monitored by TLC.

  • Coupling Reaction: Add the solution of the free amine (from step 1) to the activated histidine derivative (from step 2) at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude dipeptide can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Diagram of the Solution-Phase Coupling Workflow

G cluster_amine_prep Amine Preparation cluster_acid_activation Histidine Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification amine_hcl L-Ala-OMe·HCl amine_free Free Amine (L-Ala-OMe) amine_hcl->amine_free DIPEA, DCM coupling Stir at RT, 2-4h amine_free->coupling di_boc_his N(α),N(im)-Di-Boc-L-His-OH active_ester HATU Active Ester di_boc_his->active_ester HATU, DIPEA, DCM, 0°C active_ester->coupling workup Aqueous Wash coupling->workup crude_product Crude Dipeptide workup->crude_product purification Column Chromatography pure_product Pure Dipeptide purification->pure_product crude_product->purification

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol (Boc-Strategy)

This protocol outlines the coupling of N(alpha),N-(im)-Di-Boc-L-histidine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • N(alpha),N-(im)-Di-Boc-L-histidine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • DCM

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x).

  • Activation Solution Preparation: In a separate vessel, dissolve N(alpha),N-(im)-Di-Boc-L-histidine (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the solution to pre-activate for 5-10 minutes.

  • Coupling: Add the activation solution to the swollen and washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: If the coupling is complete, wash the resin thoroughly with DMF (3 x) and DCM (3 x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Recoupling (if necessary): If the Kaiser test is positive, a second coupling step (recoupling) may be necessary. Drain the reaction vessel and repeat steps 3-5.

Diagram of the SPPS Coupling Cycle

G start Peptide-Resin (Free Amine) coupling Coupling: Di-Boc-His-OH HATU, DIPEA, DMF start->coupling wash1 Wash (DMF, DCM) coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test complete Coupling Complete kaiser_test->complete Negative incomplete Incomplete Coupling kaiser_test->incomplete Positive deprotection Next Cycle: Boc Deprotection (TFA) complete->deprotection recouple Recouple incomplete->recouple recouple->coupling

Caption: The coupling cycle in Boc-SPPS.

Analytical Characterization and Quality Control

Rigorous analytical monitoring is essential to ensure the success of the coupling reaction and the purity of the final product.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of solution-phase reactions. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or by staining with appropriate reagents (e.g., ninhydrin for free amines). For SPPS, the Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin beads, indicating an incomplete coupling reaction.

  • Product Characterization and Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the final peptide. A gradient of acetonitrile in water with a TFA modifier is typically used.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the desired product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized dipeptide and to check for the presence of any impurities.

Troubleshooting and Expert Recommendations

  • Problem: Racemization.

    • Cause: Activation of the histidine carboxyl group, especially in the presence of a strong base.

    • Solution: Use a highly efficient coupling reagent that minimizes racemization, such as HATU.[6] Perform the activation and coupling at low temperatures (starting at 0 °C). Consider using a weaker base like 2,4,6-collidine if racemization persists. For sequences that are highly prone to racemization, using a different side-chain protecting group like Bom may be necessary.[4]

  • Problem: Incomplete Coupling.

    • Cause: Steric hindrance, aggregation of the peptide chain (in SPPS), or insufficient activation.

    • Solution: In solution-phase, ensure all reagents are anhydrous. In SPPS, ensure proper resin swelling. Extend the coupling time or perform a second coupling (recoupling). The use of a more potent coupling reagent like HATU is often beneficial.

  • Problem: Difficult Purification.

    • Cause: Presence of closely eluting byproducts, such as the N-acylurea from carbodiimide couplings or diastereomers from racemization.

    • Solution: Optimize the coupling conditions to minimize side reactions. A thorough aqueous work-up is crucial to remove water-soluble impurities before chromatography. Careful optimization of the HPLC gradient can improve the separation of impurities.

Conclusion

The successful coupling of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester is readily achievable with a well-designed synthetic strategy. The choice of the N(im)-Boc protecting group offers the convenience of simultaneous deprotection with the Nα-Boc group, which can be advantageous in many synthetic schemes. However, careful consideration of the potential for racemization is essential. By employing highly efficient coupling reagents like HATU, optimizing reaction conditions, and utilizing rigorous analytical monitoring, researchers can confidently incorporate this valuable building block into their peptide synthesis workflows, paving the way for the development of novel and impactful peptide-based therapeutics and research tools.

References

  • Aggarwal, S., & Kumar, S. (2018). An overview on the current strategies for the synthesis of peptides. RSC Advances, 8(48), 27436-27468.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Bachem. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 67(12), 874-878.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Li, P., & Roller, P. P. (2002). Side reactions in peptide synthesis. Current organic chemistry, 6(5), 411-440.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Organic Syntheses. (2015). Dipeptide Syntheses via Activated α-Aminoesters. Organic Syntheses, 92, 296-308.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Chan, L. C., & Cox, P. B. (Eds.). (2000). The chemical synthesis of peptides. Oxford University Press.
  • Han, Y., & Kim, H. (2004). Racemization in peptide synthesis. Current opinion in chemical biology, 8(1), 81-89.
  • Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Thieme. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]

  • Bachem. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 874-878.

Sources

Application Notes & Protocols: Strategic Use of N(α), N-(im)-Di-Boc-L-histidine Methyl Ester in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Overcoming the Histidine Challenge

The incorporation of L-histidine into peptide sequences is a persistent challenge in synthetic chemistry. The imidazole side chain, a versatile functional group in biological systems, is also a source of significant synthetic complications, most notably a high propensity for racemization during carboxyl group activation.[1][2][3][4] The lone pair of electrons on the imidazole Nπ can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[4]

This guide details the strategic application of N(α), N-(im)-Di-Boc-L-histidine methyl ester, a purpose-designed derivative that mitigates these issues in solution-phase peptide synthesis (SPPS). By protecting both the α-amino group and the imidazole nitrogen with tert-butyloxycarbonyl (Boc) groups, this reagent offers a robust solution for suppressing epimerization and preventing unwanted side reactions. The C-terminal methyl ester provides a stable, yet readily cleavable, protecting group essential for stepwise, solution-based peptide elongation.

The Reagent: Structure and Physicochemical Profile

N(α), N-(im)-Di-Boc-L-histidine methyl ester is a crystalline solid whose dual-protection scheme is central to its utility.

Caption: Structure of N(α), N-(im)-Di-Boc-L-histidine methyl ester.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₇H₂₇N₃O₆ [5]
Molecular Weight 369.41 g/mol [5]
CAS Number 17791-51-4 [5]
Appearance White to off-white solid [6]
Melting Point 113-116 °C [5]
Solubility Soluble in DCM, Chloroform, DMF, DMSO, Ethyl Acetate [6]

| Storage | 2-8°C, desiccate |[5] |

Strategic Rationale: The Di-Boc Advantage

The choice of protecting groups is the cornerstone of a successful peptide synthesis strategy. The di-Boc scheme for histidine offers several distinct, field-proven advantages:

  • Suppression of Racemization: The primary benefit of the N-(im)-Boc group is its electron-withdrawing nature. This effect reduces the nucleophilicity and basicity of the imidazole ring, significantly hindering its ability to catalyze the epimerization of the α-carbon during peptide coupling activation.[7][8] This is especially critical when using aggressive coupling conditions or microwave assistance, where racemization rates for other derivatives, like His(Trt), can become unacceptably high.[7][8]

  • Prevention of Side-Chain Acylation: The imidazole ring is nucleophilic and can react with activated carboxyl groups, leading to undesired acylation and reducing the yield of the target peptide.[2] The N-(im)-Boc group effectively blocks this reaction pathway.

  • Orthogonality and Deprotection: The N(α)-Boc group can be selectively removed under standard acidolytic conditions (e.g., TFA in DCM) without affecting the methyl ester or many common side-chain protecting groups.[9][10] The N-(im)-Boc group is more acid-labile and is typically removed concurrently with the N(α)-Boc group or during the final global deprotection step with stronger acids.[2] This differential lability, while not perfectly orthogonal, is highly manageable in a solution-phase context.

Experimental Workflows and Protocols

The following protocols provide a validated framework for the use of N(α), N-(im)-Di-Boc-L-histidine methyl ester in a typical solution-phase synthesis workflow.

Caption: General workflow for solution-phase synthesis.

Protocol 1: Peptide Coupling

This protocol describes the coupling of N(α), N-(im)-Di-Boc-L-histidine methyl ester to the free N-terminus of a peptide chain.

Materials:

  • N(α), N-(im)-Di-Boc-L-histidine methyl ester (1.1 eq)

  • Peptide with free N-terminus (H₂N-Peptide-R) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the H₂N-Peptide-R (1.0 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve N(α), N-(im)-Di-Boc-L-histidine methyl ester (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in a minimal amount of anhydrous DCM/DMF.

  • Cool the peptide solution (from step 2) to 0 °C in an ice bath.

  • Add the activated histidine solution (from step 3) dropwise to the cooled peptide solution.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • In-Process Check: Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography.

Scientific Rationale:

  • EDC/HOBt: This combination forms a highly reactive HOBt-ester in situ, which efficiently acylates the amine. The use of HOBt is known to suppress racemization and minimize other side reactions.[11]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride or TFA salts of the amine component and to maintain a basic pH conducive to the coupling reaction.

  • 0 °C Start: Starting the reaction at a lower temperature helps to control the initial exotherm and further minimizes potential side reactions, including racemization.

Protocol 2: Selective N(α)-Boc Deprotection

This protocol details the removal of the temporary N(α)-Boc group to expose the amine for the next coupling step.

Materials:

  • Boc-His(Boc)-Peptide-R (from Protocol 1)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the protected peptide in anhydrous DCM to make a ~0.1 M solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a pre-mixed solution of 25-50% TFA in DCM dropwise.[10] The concentration of TFA can be adjusted; lower concentrations may be sufficient and can help preserve the N(im)-Boc group if it shows lability.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.

  • In-Process Check: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • The resulting TFA salt is often used directly in the next coupling step (Protocol 1) without further purification. If purification is required, it can be done via chromatography or recrystallization.

Scientific Rationale:

  • TFA/DCM: This is the standard reagent for acid-labile Boc group cleavage.[9][10] The tert-butyl carbocation generated is volatile or scavenged by TFA. The conditions are mild enough to leave most other protecting groups, including benzyl esters and the C-terminal methyl ester, intact. The N(im)-Boc group is generally stable to these conditions for the short duration of the reaction, though some loss can occur.[2][12]

Protocol 3: C-Terminal Methyl Ester Saponification

This step is necessary if the histidine residue is not the C-terminal amino acid and the carboxyl group needs to be activated for subsequent coupling.

Materials:

  • Protected Peptide-His-OMe

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-2.0 eq)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • 1N HCl

Procedure:

  • Dissolve the peptide methyl ester in a 3:1 mixture of THF:Water.

  • Cool the solution to 0 °C.

  • Add a 1M aqueous solution of LiOH (1.5 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress carefully by TLC or LC-MS (typically 1-4 hours). Avoid extended reaction times to prevent potential side reactions.

  • Work-up:

    • Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1N HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free acid.

Scientific Rationale:

  • LiOH in THF/Water: This is a standard and mild condition for the saponification of methyl esters. The mixed solvent system ensures the solubility of both the substrate and the inorganic base.

  • Acidification: Careful acidification protonates the carboxylate, allowing for extraction into an organic solvent. Maintaining a cool temperature during this step is crucial to prevent degradation of sensitive functional groups.

Concluding Remarks

N(α), N-(im)-Di-Boc-L-histidine methyl ester is a highly effective building block for introducing histidine into peptides via solution-phase synthesis. Its di-Boc protection scheme provides a superior defense against racemization, a critical factor for ensuring the stereochemical purity and biological activity of the final product. The protocols outlined in this guide provide a robust starting point for researchers, but as with any multi-step synthesis, optimization of reaction times, equivalents, and purification strategies for each specific substrate is recommended for achieving maximal yield and purity.

References

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. (2024).
  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
  • Protecting Groups for Amines: Carbam
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024).
  • Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Wuhan Apeptide Co., Ltd. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. (n.d.).
  • Boc Solid Phase Peptide Synthesis. ChemPep Inc. (n.d.).
  • N(alpha), n-(im)-di-boc-l-histidine methyl ester. Echemi. (n.d.).
  • N(α), N-(im)-Di-Boc-L-histidine methyl ester. Sigma-Aldrich. (n.d.).
  • Boc-His(Boc)-OH physical and chemical properties for synthesis. Benchchem. (n.d.).
  • Side reactions in solid phase synthesis of histidine-containing peptides. PubMed. (1990).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. University of Florida. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (n.d.).
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • The Art of Protection: How Boc-N'-trityl-L-histidine Enhances Peptide Synthesis Yields. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Did anyone observe spontaneous Boc removal
  • Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem. (n.d.).
  • Side reactions in peptide synthesis: An overview.
  • Method for solution-phase peptide synthesis and protecting strategies therefore.
  • Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines.
  • N(ALPHA) N-(IM)-DI-BOC-L-HISTIDINE | 17791-51-4. ChemicalBook. (n.d.).
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. (n.d.).
  • Study of the impact of histidine configuration and position on analytical separ
  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. (n.d.).
  • Protecting Groups in Peptide Synthesis. Biosynth. (n.d.).
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
  • Overview of Solid Phase Peptide Synthesis (SPPS). Anaspec. (n.d.).
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. (n.d.).
  • A Convenient Synthesis of Amino Acid Methyl Esters.

Sources

Application Note & Protocol: Mitigating Racemization in Peptide Synthesis through Di-Boc Protection of Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of histidine-containing peptides via Solid-Phase Peptide Synthesis (SPPS) is frequently complicated by a high propensity for racemization at the α-carbon of the histidine residue. This loss of stereochemical integrity, driven by the basicity of the unprotected imidazole side chain, compromises the purity, yield, and biological activity of the final peptide product. This document details a robust strategy centered on the use of Nα-Fmoc-Nτ,Nπ-bis(tert-butyloxycarbonyl)-L-histidine (Fmoc-His(Boc,Boc)-OH) to effectively suppress this side reaction. We provide a comprehensive overview of the underlying chemical principles, detailed, field-tested protocols for the preparation of the Di-Boc protected monomer, and its application in automated and manual SPPS workflows. Comparative data demonstrates the clear superiority of the Di-Boc strategy over conventional protection methods, establishing it as a critical tool for the successful synthesis of challenging histidine-containing peptides.

The Challenge: Racemization in Histidine Chemistry

Histidine represents a unique challenge in peptide synthesis.[1][2] Its imidazole side chain is crucial for the function of many bioactive peptides, acting as a proton shuttle, a ligand for metal ions, or a general base catalyst. However, this same reactivity is the source of significant synthetic difficulties.

The most critical side reaction is racemization during the carboxyl group activation step required for peptide bond formation.[3][4][5] The π-nitrogen (Nπ) of the imidazole ring, being spatially proximal and sufficiently basic, can abstract the proton from the α-carbon of the activated histidine.[6][7] This deprotonation generates a planar, achiral enolate intermediate, which upon re-protonation can yield either the desired L-isomer or the undesired D-isomer, leading to epimerization.[6]

Conventional protecting groups, such as the trityl (Trt) group found in Fmoc-His(Trt)-OH, are attached to the τ-nitrogen (Nτ). While the bulky Trt group effectively prevents side-chain acylation, it leaves the problematic Nπ nitrogen exposed and does little to suppress racemization.[2][6][8] This issue is exacerbated under conditions often required for difficult couplings, such as elevated temperatures or extended reaction times, where racemization levels can exceed 15%.[6][7]

Racemization_Mechanism cluster_0 The Problem: Nτ-Protection (e.g., Trt) Activated_His Activated Fmoc-His(Trt)-OH (L-Isomer) Enolate Achiral Enolate Intermediate Activated_His->Enolate Nπ abstracts α-H+ (Intramolecular Base) D_Isomer D-Histidine (Racemized Product) Enolate->D_Isomer Re-protonation L_Isomer L-Histidine (Desired Product) Enolate->L_Isomer Re-protonation

Figure 1: Mechanism of Histidine Racemization.

The Di-Boc Solution: Mechanism and Advantages

To overcome the limitations of traditional methods, a strategy involving the protection of both imidazole nitrogens was developed. The use of Fmoc-L-His(Boc,Boc)-OH, where two acid-labile tert-butyloxycarbonyl (Boc) groups protect the Nτ and Nπ positions, provides a definitive solution to the racemization problem.

Mechanism of Suppression: The Di-Boc protection strategy works by fundamentally altering the electronic and steric properties of the imidazole ring.

  • Electronic Deactivation: The electron-withdrawing nature of the two carbamate groups significantly reduces the basicity of the Nπ nitrogen. This deactivation renders it incapable of acting as an intramolecular base to abstract the α-proton.

  • Steric Hindrance: The bulky Boc groups sterically shield the imidazole ring, further preventing any potential interaction with the activated α-carbon center.

By neutralizing the root cause of the epimerization pathway, the Di-Boc protection ensures that the stereochemical integrity of the histidine residue is maintained throughout the coupling process, even under forcing conditions.[6]

DiBoc_Solution cluster_1 The Solution: Nτ,Nπ-Di-Boc Protection DiBoc_His Fmoc-His(Boc,Boc)-OH (L-Isomer) No_Enolate Racemization Pathway Blocked DiBoc_His->No_Enolate Nπ is electronically deactivated & sterically hindered Desired_Peptide Desired Peptide (L-His only) DiBoc_His->Desired_Peptide Clean Coupling

Figure 2: Racemization suppression via Di-Boc protection.

Protocol 1: Synthesis of Fmoc-L-His(Boc,Boc)-OH

While commercially available, the Di-Boc protected histidine monomer can be synthesized in the lab. This protocol describes a reliable method starting from Fmoc-L-His-OH.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
Fmoc-L-His-OHPeptide Synthesis GradeSigma-AldrichStarting material
Di-tert-butyl dicarbonate (Boc)₂OReagent GradeAcros OrganicsBoc source
4-(Dimethylamino)pyridine (DMAP)Reagent GradeFisher ScientificCatalyst
Acetonitrile (ACN)AnhydrousVariousReaction solvent
Dichloromethane (DCM)ACS GradeVariousWorkup solvent
Ethyl Acetate (EtOAc)ACS GradeVariousWorkup solvent
HexanesACS GradeVariousWorkup solvent
Saturated aq. NaHCO₃N/ALab-preparedFor washing
Saturated aq. NaCl (Brine)N/ALab-preparedFor washing
Anhydrous Na₂SO₄ or MgSO₄Reagent GradeVariousFor drying

3.2. Step-by-Step Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-L-His-OH (1 equivalent) in anhydrous acetonitrile (approx. 10 mL per gram of amino acid).

  • Reagent Addition: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) followed by Di-tert-butyl dicarbonate ((Boc)₂O) (2.5 equivalents).

    • Expert Insight: DMAP is a highly effective acylation catalyst. Using a catalytic amount is crucial; excess DMAP can be difficult to remove. The excess of (Boc)₂O ensures the complete di-protection of both the α-amino group (transiently) and the two imidazole nitrogens.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 9:1 DCM:Methanol mobile phase). The reaction is typically complete within 12-24 hours.

  • Workup - Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove DMAP.

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted starting material.

    • Saturated aqueous NaCl (brine) (1x) to reduce the water content in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain a foam or solid.

  • Purification (Optional): If necessary, the crude product can be purified by flash chromatography on silica gel. However, for most applications, direct precipitation or crystallization from an EtOAc/Hexanes mixture yields a product of sufficient purity for SPPS.

  • Characterization: Confirm the identity and purity of the final product, Fmoc-L-His(Boc,Boc)-OH, using ¹H NMR and Mass Spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-His(Boc,Boc)-OH

This protocol outlines the incorporation of Fmoc-L-His(Boc,Boc)-OH into a growing peptide chain on a solid support using a standard Fmoc/tBu strategy. It is applicable to both manual and automated synthesizers.

4.1. Materials and Reagents

Reagent/MaterialConcentration/GradePurpose
Peptide-Resine.g., 0.2 mmol/gSolid support with N-terminal amine
Fmoc-L-His(Boc,Boc)-OHN/AAmino acid to be coupled
HBTU/HATU0.5 M in DMFActivating agent
N,N-Diisopropylethylamine (DIPEA)2.0 M in NMPBase for activation
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSolvent
20% Piperidine in DMFv/vFmoc deprotection solution
Cleavage Cocktail (e.g., Reagent K)92.5% TFA, 2.5% H₂O, 2.5% EDT, 2.5% TISCleavage and global deprotection

4.2. Automated SPPS Workflow

The following is an example workflow for an automated microwave peptide synthesizer.

SPPS_Workflow Start Start: Peptide-Resin with free N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step: 1. Add Fmoc-His(Boc,Boc)-OH 2. Add HBTU/DIPEA 3. Microwave (e.g., 75°C, 5 min) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_AA Couple Next Amino Acid (Repeat Cycle) Wash2->Next_AA Final_Cleave Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final_Cleave Final AA Coupled Next_AA->Deprotection Cycle

Figure 3: General SPPS cycle for His(Boc,Boc) incorporation.

4.3. Step-by-Step Coupling Cycle

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.[10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group, exposing the free amine.[8]

  • Washing: Thoroughly wash the resin with DMF (at least 5x) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-L-His(Boc,Boc)-OH (4-5 equivalents relative to resin loading) with an activating agent like HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed. Typical conditions are 30-60 minutes at room temperature or 5-10 minutes at elevated temperatures (e.g., 75°C) in a microwave synthesizer.[6]

    • Expert Insight: The key advantage of Fmoc-His(Boc,Boc)-OH is its stability at higher temperatures, which are often necessary to drive difficult couplings to completion. While Fmoc-His(Trt)-OH would show significant racemization under these conditions, the Di-Boc protected version remains stereochemically pure.[6]

  • Washing: Wash the resin thoroughly with DMF (at least 5x) to remove excess reagents.

  • Repeat: Repeat the deprotection-coupling cycle for the subsequent amino acids in the sequence.

4.4. Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the two Boc groups on histidine, are removed simultaneously.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in vacuo.

  • Cleavage: Treat the resin with a standard TFA-based cleavage cocktail (e.g., 92.5% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.

    • Rationale: The strongly acidic conditions of the TFA cocktail efficiently cleave the Boc groups from the imidazole ring, the tBu-based protecting groups from other side chains, and the linker attaching the peptide to the resin.[6]

  • Isolation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Collect the peptide precipitate by centrifugation, wash with cold ether, and dry. The crude peptide can then be purified by reverse-phase HPLC.

Comparative Performance Data

The efficacy of the Di-Boc protection strategy is best illustrated by direct comparison with the standard Trt-protected histidine under challenging conditions.

ParameterFmoc-His(Trt)-OHFmoc-His(Boc,Boc)-OHReference
Coupling Condition 50°C, 10 minutes50°C, 10 minutes[6]
D-His Isomer (%) 6.8%0.18% [6]
Coupling Condition 90°C, 2 minutes90°C, 2 minutes[6]
D-His Isomer (%) >16%0.81% [6]

Conclusion and Recommendations

The use of Nτ,Nπ-Di-Boc protection for histidine is a validated and highly effective strategy for eliminating the risk of racemization during solid-phase peptide synthesis. It provides superior stereochemical purity, leading to higher quality crude products and simplified purification.

We strongly recommend the use of Fmoc-L-His(Boc,Boc)-OH for:

  • Syntheses involving elevated temperatures (microwave SPPS).

  • Long or complex peptide sequences known to be prone to aggregation.

  • Peptides where the histidine residue is C-terminal to an amino acid that is slow to couple.

  • Any synthesis where the ultimate stereochemical purity of the final product is paramount.

By incorporating this building block into standard SPPS protocols, researchers and drug development professionals can overcome one of the most persistent challenges in peptide chemistry, enabling the reliable and efficient synthesis of complex histidine-containing molecules.

References

  • Vertex AI Search, "Amino Acid Derivatives for Peptide Synthesis," Accessed Jan 23, 2026.
  • NIH, "Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma," Accessed Jan 23, 2026.
  • Organic Chemistry Portal, "Boc-Protected Amino Groups," Accessed Jan 23, 2026.
  • ResearchGate, "A Novel Method for the Protection and Activation of Histidine," Accessed Jan 23, 2026.
  • RSC Publishing, "Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents," Accessed Jan 23, 2026.
  • RSC Publishing, "Dual protection of amino functions involving Boc," Accessed Jan 23, 2026.
  • "Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine," Accessed Jan 23, 2026.
  • PubMed, "Mechanism of racemisation of histidine derivatives in peptide synthesis," Accessed Jan 23, 2026.
  • AWS, "Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS," Accessed Jan 23, 2026.
  • AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis," Accessed Jan 23, 2026.
  • ACS Publications, "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis," Accessed Jan 23, 2026.
  • "A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis," Accessed Jan 23, 2026.
  • Merck Millipore, "Novabiochem® Letters 2 .15Vol.," Accessed Jan 23, 2026.
  • "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)," Accessed Jan 23, 2026.
  • Benchchem, "Application Notes and Protocols: The Strategic Use of Fmoc-His(Boc)-OH in the Synthesis of Complex and Long Peptides," Accessed Jan 23, 2026.

Sources

Application Note: Strategic Use of N(α),N(im)-Di-Boc-L-histidine for High-Fidelity Metalloprotein Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Histidine Challenge in Metalloprotein Engineering

The rational design and synthesis of artificial metalloproteins and metalloenzymes represent a frontier in chemical biology and drug development.[1] These constructs, which feature a metal ion cofactor within a peptide or protein scaffold, offer unparalleled potential for creating novel catalysts, therapeutic agents, and diagnostic tools.[2] A cornerstone of this endeavor is the precise, site-specific incorporation of metal-coordinating amino acids. Histidine, with its imidazole side chain, is a principal residue for coordinating a wide range of metal ions, including Zn²⁺, Cu²⁺, Ni²⁺, and Co²⁺, which are crucial for catalytic activity and structural stability.

However, the unique chemical nature of histidine presents significant challenges during solid-phase peptide synthesis (SPPS). The imidazole side chain is nucleophilic and can catalyze side reactions, including racemization of the α-carbon during the coupling step, which compromises the stereochemical integrity and biological function of the final peptide.[3][4][5] Furthermore, unwanted acylation of the imidazole nitrogen can lead to branched peptides and purification difficulties.[4]

To surmount these obstacles, a robust protection strategy for the histidine residue is paramount. N(α),N(im)-Di-Boc-L-histidine and its derivatives, such as the methyl ester, provide a superior solution. The dual tert-butyloxycarbonyl (Boc) protection scheme—one on the α-amine (Nα) and one on the imidazole nitrogen (Nim)—effectively mitigates side reactions and preserves chirality, ensuring the high-fidelity synthesis of histidine-containing peptides destined for metallation. This guide provides a comprehensive overview and detailed protocols for the strategic application of N(α),N(im)-Di-Boc-L-histidine methyl ester in the synthesis of custom metalloproteins.

Reagent Profile: N(α),N(im)-Di-Boc-L-histidine Methyl Ester

This doubly protected histidine derivative is an essential building block for researchers employing Boc-based SPPS or requiring a stable intermediate for solution-phase synthesis.

PropertyValueSource
Full Chemical Name Methyl (S)-3-[1-(tert-butoxycarbonyl)-1H-imidazol-4-yl]-2-[(tert-butoxycarbonyl)amino]propanoate[6]
Molecular Formula C₁₇H₂₇N₃O₆[6]
Molecular Weight 369.41 g/mol [6]
CAS Number 17791-51-4[6]
Appearance White to off-white solid---
Melting Point 113-116 °C[6]
Storage Temperature 2-8°C[6]
Primary Application Boc Solid-Phase Peptide Synthesis (SPPS)[6]

The Causality Behind Di-Boc Protection: A Mechanistic Imperative

The choice of protecting groups is a critical determinant of success in peptide synthesis. The Di-Boc strategy for histidine is rooted in fundamental reaction mechanisms.

  • N(α)-Boc Protection: The N(α)-Boc group is the standard temporary protecting group in Boc-based SPPS. It is stable to the basic conditions used for coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA) to expose the free amine for the next coupling cycle.[7]

  • N(im)-Boc Protection: This is the key to preventing undesirable side reactions. The imidazole ring of histidine contains two nitrogen atoms, N(τ) and N(π). The unprotected N(π) atom is nucleophilic and can act as an intramolecular catalyst, abstracting the α-proton of the activated histidine residue.[3] This leads to the formation of a carbanion intermediate, which can rapidly reprotonate from either face, resulting in significant racemization (loss of stereochemical purity).[3][5] By "capping" one of the imidazole nitrogens with an acid-labile Boc group, its nucleophilicity is suppressed, which dramatically reduces the rate of racemization.[5] This protection also prevents the side chain from being acylated by the activated carboxyl group of the incoming amino acid.[4]

The N(im)-Boc group shares similar acid lability with the N(α)-Boc group, meaning both are removed simultaneously during the final cleavage and deprotection step with a strong acid cocktail (e.g., HF or TFA), simplifying the overall workflow.[3][7]

Experimental Workflow & Protocols

The synthesis of a metalloprotein using N(α),N(im)-Di-Boc-L-histidine methyl ester follows a multi-stage process. The diagram below outlines the complete workflow, from initial reagent preparation to the final metallated peptide.

G cluster_prep Phase 1: Reagent Preparation cluster_synthesis Phase 2: Peptide Synthesis cluster_post Phase 3: Final Processing A N(α),N(im)-Di-Boc-L-histidine methyl ester B N(α),N(im)-Di-Boc-L-histidine (Free Acid) A->B Saponification (Protocol 1) C Solid-Phase Peptide Synthesis (SPPS) (Protocol 2) B->C D Resin-Bound Protected Peptide C->D E Cleavage & Global Deprotection (Protocol 3) D->E F Crude Apo-Peptide E->F G Purification (RP-HPLC) F->G H Purified Apo-Peptide G->H I Metal Incorporation (Protocol 4) H->I J Final Metalloprotein I->J

Caption: Workflow for metalloprotein synthesis.

Protocol 1: Saponification of the Methyl Ester

For use in standard SPPS, the C-terminal methyl ester must be hydrolyzed to a free carboxylic acid.

Rationale: The carboxylic acid is the functional group that will be activated (e.g., with carbodiimides like DIC) to form a peptide bond with the N-terminal amine of the growing peptide chain on the solid support.[8][9]

Materials:

  • N(α),N(im)-Di-Boc-L-histidine methyl ester

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel

Procedure:

  • Dissolve the N(α),N(im)-Di-Boc-L-histidine methyl ester (1.0 eq) in methanol (approx. 10 mL per gram of ester).

  • Cool the solution to 0°C in an ice bath.

  • Add 1 M NaOH (1.1 eq) dropwise while stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and cool to 0°C.

  • Acidify the aqueous solution to pH ~3 by slow addition of 1 M HCl.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the free acid product.

  • Verify the product identity and purity via NMR and Mass Spectrometry.

Protocol 2: Incorporation into Peptide via Boc-SPPS

This protocol outlines a standard coupling cycle for incorporating the prepared Di-Boc-L-histidine into a peptide chain.

Rationale: This cycle involves deprotection of the N-terminus of the resin-bound peptide, followed by the activation and coupling of the incoming protected amino acid. The use of coupling additives like HOBt minimizes side reactions.[8]

Materials:

  • Peptide synthesis resin (e.g., MBHA resin pre-loaded with the first amino acid)

  • N(α),N(im)-Di-Boc-L-histidine (from Protocol 1)

  • Other N(α)-Boc protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Solid-phase peptide synthesis vessel

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, then treat again with 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.

  • Washes: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 2 minutes (2x) to neutralize the ammonium salt.

  • Washes: Wash the resin with DMF (5x).

  • Coupling:

    • In a separate vial, pre-activate the N(α),N(im)-Di-Boc-L-histidine (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).

  • Washes: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 3: Resin Cleavage and Global Deprotection

Rationale: A strong acid is required to cleave the completed peptide from the solid support and simultaneously remove all acid-labile protecting groups, including the N(α)-Boc, N(im)-Boc, and other side-chain protecting groups.[7]

Materials:

  • Resin-bound peptide

  • Anhydrous Hydrogen Fluoride (HF) or a Trifluoroacetic acid (TFA) "cocktail"

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Cold diethyl ether

Procedure (using TFA):

  • Dry the resin-bound peptide thoroughly under vacuum.

  • Prepare a cleavage cocktail. A common mixture is TFA/thioanisole/water/anisole (90:5:3:2).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-4 hours.

  • Filter the resin and wash it with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Metal Ion Incorporation (Metallation)

Rationale: The final step is to introduce the metal ion to the purified apo-peptide, allowing it to coordinate with the histidine residues to form the final metalloprotein.[10] This is typically done in a buffered aqueous solution at a controlled pH to ensure proper coordination geometry.

Materials:

  • Purified, lyophilized apo-peptide

  • Degassed, metal-free buffer (e.g., HEPES, Tris, pH 7.4)

  • Metal salt solution (e.g., ZnCl₂, CuSO₄, NiSO₄) of a known concentration

  • Chelating resin (e.g., Chelex 100) to prepare metal-free buffers

Procedure:

  • Prepare all buffers by treating them with a chelating resin to remove any trace metal contaminants.

  • Dissolve the purified apo-peptide in the metal-free buffer to a known concentration (e.g., 10-100 µM).

  • Add the metal salt solution dropwise while gently stirring. A typical starting point is a 0.9 to 1.0 molar equivalent of metal per expected binding site.

  • Incubate the solution for 1-2 hours at room temperature or 4°C to allow for complete coordination.

  • Validation (Optional but Recommended): Confirm metal incorporation using techniques such as:

    • Mass Spectrometry (ESI-MS): To observe the mass shift corresponding to the bound metal ion.

    • UV-Vis Spectroscopy: If the metal ion has a characteristic absorbance spectrum upon coordination (e.g., Cu²⁺).

    • NMR Spectroscopy: Titrating the apo-peptide with the metal ion can identify the binding site by observing chemical shift perturbations.[10]

Trustworthiness and Validation

The protocols described are designed to be self-validating at each critical stage:

  • Coupling Efficiency: The Kaiser test provides a qualitative, real-time check on the completeness of each coupling reaction during SPPS.

  • Product Purity: Post-synthesis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is essential for purifying the crude peptide and assessing its homogeneity.

  • Structural Integrity: Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the correct molecular weight of the apo-peptide and the final metallated product.

  • Stereochemical Purity: Chiral amino acid analysis can be performed on the final peptide to quantify any racemization, confirming the efficacy of the N(im)-Boc protection.[11]

Conclusion

The synthesis of metalloproteins is a powerful technique for exploring and engineering biological function. Success, however, is critically dependent on the chemical strategies employed to assemble the peptide backbone. N(α),N(im)-Di-Boc-L-histidine is a technologically superior building block that directly addresses the primary challenges associated with histidine incorporation—racemization and side-chain reactivity. By employing the robust protection and deprotection protocols outlined in this guide, researchers in drug development and chemical biology can confidently synthesize high-purity, stereochemically defined histidine-containing peptides, paving the way for the creation of novel and effective artificial metalloenzymes.

References

  • Amino Acid Derivatives for Peptide Synthesis.APITech. [URL: https://www.aapptec.
  • Coupling step during synthesis of peptides containing Histidine residue?ResearchGate. [URL: https://www.researchgate.net/post/Coupling_step_during_synthesis_of_peptides_containing_Histidine_residue]
  • Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.Chempep. [URL: https://www.chempep.com/news/solid-phase-peptide-synthesis-the-indispensable-role-of-protected-histidine/]
  • N(α), N-(im)-Di-Boc-L-histidine methyl ester.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/550752]
  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03947b]
  • Towards artificial metalloenzymes: synthesis of non-natural amino acids.UBIRA ETheses. [URL: https://etheses.bham.ac.uk/id/eprint/8937/]
  • Studying Peptide-Metal Ion Complex Structures by Solution-State NMR.MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6620]
  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis.MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4969]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem. [URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • Guide to Solid Phase Peptide Synthesis.AAPPTEC. [URL: https://www.aapptec.com/handbook-of-solid-phase-peptide-synthesis-h-1.html]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-w-1.html]
  • Artificial Metalloenzyme Design with Unnatural Amino Acids and Non-Native Cofactors.ACS Publications. [URL: https://pubs.acs.org/doi/10.
  • Peptides and metal ions: A successful marriage for developing artificial metalloproteins.Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/psc.3591]
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273185/]
  • Novel artificial metalloenzymes by in vivo incorporation of metal-binding unnatural amino acids.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/sc/c4sc01542a]
  • Carbodiimides and Additives.AAPPTEC. [URL: https://www.aapptec.com/carbodiimides-and-additives-w-1.html]
  • An approach to the prevention of racemisation in the synthesis of histidine-containing peptides.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/p1/p19720002598]
  • N–H···N Hydrogen Bonds Involving Histidine Imidazole Nitrogen Atoms: A New Structural Role for Histidine Residues in Proteins.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bi00244a022]
  • Taking Charge: Metal Ions Accelerate Amyloid Aggregation in Sequence Variants of α-Synuclein.Journal of the American Society for Mass Spectrometry. [URL: https://pubs.acs.org/doi/10.1021/jasms.2c00293]
  • Artificial Metalloenzymes: From Selective Chemical Transformations to Biochemical Applications.PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345750/]
  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10922097/]
  • Protein-Metal-Ion Interactions Studied by Mass Spectrometry-Based Footprinting with Isotope-Encoded Benzhydrazide.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7029584/]
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10463428/]
  • Amino-acids and peptides. Part 45. The protection of the thiol function of cysteine and the imidazole-N of histidine by the diphenyl-4-pyridylmethyl group.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1981/p1/p19810000789]
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11013488/]
  • Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents.ResearchGate. [URL: https://www.researchgate.net/publication/384074815_Solid_Phase_Peptide_Synthesis_using_side-chain_unprotected_arginine_and_histidine_with_Oxyma_PureTBEC_in_green_solvents]
  • Towards Artificial Metalloenzymes: Synthesis of Novel Non-Natural Amino Acids.University of Birmingham. [URL: https://etheses.bham.ac.uk/id/eprint/8937/1/Dias19PhD.pdf]
  • Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3745260/]
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.Biomatik. [URL: https://www.biomatik.com/blog/techniques-and-protocols-of-present-time-solid-phase-peptide-synthesis.html]
  • n(alpha), n-(im)-di-boc-l-histidine methyl ester.Echemi. [URL: https://www.echemi.com/products/pid2164479-nalpha-n-im-di-boc-l-histidine-methyl-ester.html]
  • Metallopeptide Project.Pecoraro Lab - University of Michigan. [URL: https://sites.lsa.umich.edu/pecoraro-lab/research/metallopeptide-project/]
  • Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction.Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/12/100]
  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids.Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v99p0274]
  • N(ALPHA) N-(IM)-DI-BOC-L-HISTIDINE.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249007.htm]
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9034237/]

Sources

Application Note & Protocol: Site-Specific Incorporation of a Protected Histidine Precursor, N(α), N-(im)-Di-Boc-L-histidine methyl ester, for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for probing biological function and engineering novel therapeutics. This technique, primarily achieved through genetic code expansion, allows for the introduction of unique chemical functionalities not found in the canonical 20 amino acids. Histidine, with its imidazole side chain, plays a pivotal role in enzyme catalysis and metal coordination. However, its inherent reactivity can complicate downstream chemical modifications. This guide details a robust methodology for incorporating a protected histidine precursor, N(α), N-(im)-Di-Boc-L-histidine methyl ester , into proteins at specific sites.

The use of a protected form offers a strategic advantage: it masks the reactive imidazole and alpha-amino groups during protein synthesis, preventing unwanted side reactions. Following successful incorporation, the protecting groups can be quantitatively removed under mild conditions, liberating the native histidine side chain for subsequent site-specific conjugation or to restore its natural function. This protocol provides a comprehensive framework for researchers aiming to leverage this technology for applications ranging from antibody-drug conjugates (ADCs) to the development of novel biocatalysts.

Reagent Profile: N(α), N-(im)-Di-Boc-L-histidine methyl ester

The choice of protecting group is critical for successful UAA incorporation. The N(α), N-(im)-Di-Boc-L-histidine methyl ester is an ideal candidate for several reasons explained below.

PropertyFeatureRationale & Scientific Justification
Structure N(α)-Boc, N(im)-Boc, C-terminal Methyl EsterThe tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group. Protecting both the alpha-amino (Nα) and imidazole (N-imide) nitrogens ensures the amino acid is inert during ribosomal translation. The methyl ester protects the carboxyl terminus, facilitating handling and preventing unwanted reactions during the crucial aminoacylation step.
Orthogonality Stable during protein expression; removable post-translationally.The Boc groups are stable to the cellular environment and the conditions of protein synthesis in both E. coli and cell-free systems. Their removal is achieved with mild acidic conditions (e.g., trifluoroacetic acid, TFA) that typically do not harm the protein's primary structure.
Synthetase Compatibility The protected side chain must be recognized by an evolved aminoacyl-tRNA synthetase (aaRS).The success of this technique hinges on an engineered aaRS that can specifically recognize and "charge" its cognate tRNA with the Di-Boc-histidine methyl ester, while ignoring all endogenous amino acids. This ensures translational fidelity.

Principle of the Method: Genetic Code Expansion via Amber Suppression

The central enabling technology is the use of an orthogonal translation system. This system consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is engineered to be functionally independent of the host cell's own machinery.

  • Codon Reassignment: A "blank" codon, typically the amber stop codon (UAG), is repurposed to encode the UAA.

  • Orthogonal Pair: An engineered tRNA, such as tRNA(CUA), is designed to recognize the UAG codon on the mRNA.

  • Engineered Synthetase: A cognate aaRS is evolved to exclusively recognize and attach N(α), N-(im)-Di-Boc-L-histidine methyl ester to the engineered tRNA(CUA).

  • Incorporation: When the ribosome encounters the UAG codon in the gene of interest, the charged tRNA(CUA) delivers the protected histidine, resulting in its incorporation into the growing polypeptide chain.

G cluster_0 Cellular Machinery cluster_1 Engineered Orthogonal System cluster_2 Post-Translational Modification gene Gene of Interest with UAG Codon mrna mRNA Transcript gene->mrna Transcription ribosome Ribosome mrna->ribosome Translation protein_protected Protein with Protected His-UAA ribosome->protein_protected Incorporation deprotection Mild Acid (e.g., TFA) protein_protected->deprotection Deprotection Step uaa Di-Boc-His-OMe (UAA) aars Engineered aaRS uaa->aars charged_trna Charged tRNA aars->charged_trna Aminoacylation (Charging) trna Engineered tRNA(CUA) trna->aars charged_trna->ribosome Codon Recognition (UAG) protein_final Final Functional Protein with Native Histidine deprotection->protein_final

Figure 1: Overall workflow for the incorporation of Di-Boc-Histidine.

Detailed Experimental Protocols

Protocol 1: In Vivo Incorporation in E. coli

This protocol is designed for expressing the target protein containing the protected histidine in a bacterial host. It assumes the availability of a plasmid encoding the engineered aaRS/tRNA(CUA) pair and a compatible expression vector for the gene of interest with an in-frame amber (UAG) codon at the desired position.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid for orthogonal pair (e.g., pEVOL-DiBocH)

  • Expression plasmid for Gene of Interest (GOI-UAG)

  • N(α), N-(im)-Di-Boc-L-histidine methyl ester (prepare a 100 mM stock in DMSO)

  • LB Broth and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Arabinose

Step-by-Step Methodology:

  • Transformation: Co-transform the E. coli expression strain with the pEVOL-DiBocH plasmid and the GOI-UAG expression plasmid using standard heat shock or electroporation methods. Plate on LB agar containing the appropriate antibiotics for both plasmids.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Induce the expression of the orthogonal pair by adding arabinose to a final concentration of 0.2% (w/v).

    • Simultaneously, add N(α), N-(im)-Di-Boc-L-histidine methyl ester to a final concentration of 1 mM.

    • Incubate for 30 minutes at 37°C to allow for charging of the tRNA.

    • Induce expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20-25°C and continue to express for 16-18 hours. Rationale: Lower temperatures often improve protein solubility and yield.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.

  • Purification: Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged). Crucially, all buffers must be kept at a neutral to slightly basic pH (7.4-8.0) to prevent premature deprotection of the Boc groups.

Protocol 2: Post-Translational Deprotection of Di-Boc-Histidine

This step unmasks the histidine residue, making it available for its intended function or further modification.

Materials:

  • Purified protein with incorporated Di-Boc-Histidine

  • Trifluoroacetic Acid (TFA), high purity

  • Deprotection Buffer: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: Prepare in a fume hood. TIS is a scavenger to prevent side reactions.

  • Buffer exchange column or dialysis tubing

Step-by-Step Methodology:

  • Lyophilization: Lyophilize the purified protein to a dry powder to ensure complete removal of water, which can interfere with the deprotection reaction.

  • Deprotection Reaction:

    • In a chemical fume hood, resuspend the lyophilized protein in the chilled Deprotection Buffer. Use approximately 100 µL of buffer for every 1 mg of protein.

    • Incubate the reaction on ice for 30-60 minutes. The optimal time may need to be determined empirically.

  • TFA Removal: Remove the TFA by either precipitating the protein with cold ether or by direct evaporation under a stream of nitrogen.

  • Protein Renaturation & Buffer Exchange:

    • Resuspend the deprotected protein pellet or film in a suitable buffer (e.g., PBS, pH 7.4).

    • Immediately perform buffer exchange using a desalting column or dialysis to remove any residual acid and scavengers and refold the protein.

G start Purified Protein with Di-Boc-His-UAA lyophilize 1. Lyophilize to Dry Powder start->lyophilize deprotect 2. Resuspend in 95% TFA / 2.5% TIS / 2.5% H2O Incubate on Ice lyophilize->deprotect remove_tfa 3. Remove TFA (N2 stream or Ether Precipitation) deprotect->remove_tfa refold 4. Resuspend & Refold in Neutral Buffer (PBS) remove_tfa->refold buffer_exchange 5. Buffer Exchange (Desalting Column or Dialysis) refold->buffer_exchange end Final Protein with Native Histidine buffer_exchange->end

Figure 2: Step-by-step workflow for the deprotection of Di-Boc-Histidine.

Verification and Quality Control

Confirming the successful incorporation and deprotection is a critical, self-validating step of the protocol.

TechniquePurposeExpected Outcome
SDS-PAGE / Western Blot Confirm expression of full-length protein.A band at the expected molecular weight for the full-length protein. Comparing UAA-containing cultures (+UAA) with negative controls (-UAA) should show a strong band only in the +UAA lane, indicating UAG codon suppression.
Intact Protein Mass Spectrometry (LC-MS) Precise mass verification.The mass of the purified, protected protein should match the theoretical mass including the Di-Boc-histidine methyl ester (+341.18 Da relative to a native His). After deprotection, the mass should decrease, corresponding to the mass of a standard histidine residue. This provides unambiguous confirmation.
Tandem Mass Spectrometry (MS/MS) Pinpoint the exact location of incorporation.Following proteolytic digest (e.g., with trypsin), MS/MS analysis can identify the specific peptide containing the modified residue and confirm its location within the protein sequence.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low protein yield 1. UAA toxicity or low uptake.2. Inefficient charging by the aaRS.3. Poor suppression efficiency.1. Titrate the UAA concentration (0.5 - 2 mM).2. Optimize induction conditions (arabinose/IPTG levels, temperature).3. Ensure the pEVOL plasmid and GOI plasmid are compatible.
No full-length protein observed (-UAA vs +UAA) 1. Non-functional orthogonal pair.2. UAA is not entering the cell.1. Sequence verify the plasmids.2. Test the orthogonal pair with a reporter like GFP-UAG.3. Check the solubility and stability of your UAA stock solution.
Incomplete deprotection 1. Insufficient TFA or reaction time.2. Water contamination.1. Ensure protein is completely dry before adding deprotection buffer.2. Increase incubation time in TFA (e.g., up to 2 hours), monitoring for protein degradation.3. Use fresh, high-purity TFA.
Protein precipitation after deprotection 1. Protein denaturation by acid.2. Incorrect refolding buffer.1. Perform deprotection at 4°C.2. Screen a panel of refolding buffers with different pH, salt concentrations, and additives (e.g., arginine, glycerol).

References

  • Agilent Technologies. Boc Solid Phase Peptide Synthesis. Technical Overview. [Link]

  • Yanagisawa, T., et al. (2008). C-Terminus-Specific Protein Modification through the Genetic Incorporation of a C-Terminal-Cleavable Unnatural Amino Acid. Chemistry & Biology. [Link]

Troubleshooting & Optimization

troubleshooting low coupling efficiency with N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

Welcome to the technical support center for N(alpha), N-(im)-Di-Boc-L-histidine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this sterically hindered amino acid derivative in peptide synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you troubleshoot low coupling efficiency and other common challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low coupling efficiency when using N(alpha), N-(im)-Di-Boc-L-histidine methyl ester. What are the most likely causes?

A: Low coupling efficiency with this derivative is most often attributed to significant steric hindrance from the two bulky tert-butyloxycarbonyl (Boc) groups on both the alpha-amino and imidazole nitrogen.[1][2][3] This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Other contributing factors can include suboptimal activation methods, inappropriate choice of coupling reagents, or aggregation of the peptide-resin.[4]

Q2: Is racemization a significant concern with N(alpha), N-(im)-Di-Boc-L-histidine methyl ester?

A: While the N-(im)-Boc group is intended to reduce the risk of racemization by suppressing the basicity of the imidazole nitrogen, the potential for epimerization still exists, especially during prolonged activation times or with overly basic reaction conditions.[5][6][7] Histidine itself is prone to racemization due to the imidazole π-nitrogen promoting the enolization of the activated ester.[7] Careful selection of coupling reagents and additives is crucial to maintain chiral purity.[8]

Q3: Can I use standard coupling reagents like DCC/HOBt for this amino acid?

A: While DCC/HOBt are workhorse reagents in peptide synthesis, they may not be the most effective choice for highly hindered amino acids like di-Boc-histidine.[8] More potent activating agents, such as uronium or phosphonium salt-based reagents (e.g., HATU, HBTU, PyBOP), are generally recommended to overcome the steric barrier and achieve higher coupling yields.[8][9][10]

Q4: How does the methyl ester on our starting material affect the coupling strategy?

A: The C-terminal methyl ester means you are likely performing a solution-phase synthesis or preparing a peptide fragment for subsequent ligation. This guide primarily focuses on the challenges of forming a peptide bond using this amino acid derivative, which are largely independent of the C-terminal protection. However, the final deprotection of the methyl ester will require a separate saponification step, which should be considered in your overall synthetic plan.

In-Depth Troubleshooting Guide

Problem 1: Incomplete or Failed Coupling Reactions

Low or no formation of the desired peptide product is a common first indication of a coupling issue. This can be confirmed by HPLC analysis of a cleaved sample from the resin, which will show a high proportion of the unreacted N-terminal amine of the growing peptide.

  • Steric Hindrance: The primary culprit is the steric bulk of the two Boc groups. This physically obstructs the formation of the transition state required for amide bond formation.[2][3][11]

  • Suboptimal Activation: The chosen coupling reagent may not be potent enough to form the activated ester of the di-Boc-histidine at a sufficient rate, or the activated intermediate may be unstable.

  • Peptide Aggregation: On a solid support, the growing peptide chain can aggregate, making the N-terminal amine inaccessible for coupling.[4] This is particularly common in hydrophobic sequences.

troubleshooting_workflow start Low Coupling Efficiency Detected check_reagents Verify Reagent Potency & Purity start->check_reagents optimize_coupling Optimize Coupling Reagent & Conditions check_reagents->optimize_coupling Reagents OK change_solvent Modify Solvent System optimize_coupling->change_solvent No Improvement double_couple Implement Double Coupling optimize_coupling->double_couple Improvement, but incomplete final_product Successful Coupling optimize_coupling->final_product Successful failure Persistent Failure: Re-evaluate Strategy optimize_coupling->failure Still failing change_solvent->optimize_coupling Re-test capping Consider Capping Unreacted Amines double_couple->capping Minor unreacted sites remain double_couple->final_product Complete capping->final_product

Caption: Troubleshooting workflow for low coupling efficiency.

  • Selection of High-Potency Coupling Reagents: For sterically demanding couplings, uronium or phosphonium salt-based reagents are highly recommended.[8][10] These reagents rapidly form highly reactive intermediates.

    Reagent Class Key Advantages for Hindered Coupling Considerations
    HATU Uronium SaltExcellent for hindered amino acids; rapid activation; lower racemization potential with HOAt base.[9]Higher cost.
    HBTU/TBTU Uronium SaltEffective and widely used; good balance of cost and reactivity.[8]Can form guanidinium byproducts if not pre-activated.[10]
    PyBOP Phosphonium SaltPowerful activator, particularly for N-methylated or other hindered residues.[12]Byproducts can be more challenging to remove.
    COMU Uronium SaltHigh solubility of byproducts makes it suitable for both solid-phase and solution-phase, including "green" solvents.[13]Relatively newer, but gaining popularity.
  • Optimized Coupling Protocol (Example using HATU):

    • Reagents:

      • N(alpha), N-(im)-Di-Boc-L-histidine methyl ester (3-5 equivalents)

      • HATU (3-5 equivalents, minus 0.05 eq relative to the amino acid)

      • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

      • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

    • Procedure (for Solid-Phase Peptide Synthesis - SPPS):

      • Swell the resin in the chosen solvent.

      • Perform N-terminal Fmoc deprotection of the resin-bound peptide.

      • Wash the resin thoroughly to remove all traces of piperidine.

      • In a separate vessel, pre-activate the Di-Boc-histidine by dissolving it and HATU in the solvent. Add the base and allow the mixture to react for 2-5 minutes.

      • Add the activated amino acid solution to the resin.

      • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times (overnight) or elevated temperatures (up to 40-50°C) may be beneficial, but monitor for potential side reactions.

      • Wash the resin thoroughly.

      • Perform a ninhydrin test to check for the presence of free primary amines. If the test is positive, a second coupling (double coupling) is recommended.

  • Solvent Choice and Additives:

    • If peptide aggregation is suspected, switch from DMF to NMP, which has better resin-swelling and chain-solvating properties.[4]

    • Adding a small percentage of a chaotropic salt like LiCl (e.g., 0.5 M) to the solvent can help disrupt secondary structures and improve coupling efficiency.

Problem 2: Racemization of the Histidine Residue

Even with side-chain protection, the inherent electronic properties of the imidazole ring pose a risk of racemization, which can compromise the biological activity of the final peptide.[5][7]

  • Prolonged Activation: Leaving the histidine derivative in its highly reactive activated state for an extended period before it couples increases the window of opportunity for the alpha-proton to be abstracted, leading to racemization.[5]

  • Excess Base: Strong, non-hindered bases can directly deprotonate the alpha-carbon of the activated ester. DIPEA is commonly used, but collidine is a more hindered and less nucleophilic base that can sometimes reduce racemization.[10]

racemization_mitigation cluster_strategies Mitigation Strategies activated_ester Activated Di-Boc-His Ester racemization Racemization (Loss of Stereochemistry) activated_ester->racemization Slow Coupling / Excess Base coupling Desired Peptide Bond Formation activated_ester->coupling Rapid Coupling strategy1 Use Additives (Oxyma, HOAt) strategy2 Minimize Pre-activation Time strategy3 Use Hindered Base (e.g., Collidine) strategy4 Lower Reaction Temperature

Caption: Strategies to minimize histidine racemization.

  • Use of Racemization-Suppressing Additives: Incorporate additives like Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-Hydroxy-7-azabenzotriazole (HOAt) with a carbodiimide like DIC. These additives form active esters that are reactive yet less prone to racemization than other intermediates.[8]

  • Control of Base and Temperature:

    • Use the minimum necessary amount of base.

    • Consider substituting DIPEA with 2,4,6-collidine.

    • Perform the coupling at 0°C or room temperature, avoiding elevated temperatures unless absolutely necessary for steric reasons.[8]

  • Minimize Pre-activation Time: Add the activating agent and base to the amino acid solution immediately before adding it to the resin to ensure the highly reactive species is consumed quickly by the desired reaction.

References

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. National Institutes of Health. Available at: [Link]

  • Facile One-Step Synthesis of N-??-Boc-1-alkyl-L-histidines. ResearchGate. Available at: [Link]

  • Coupling step during synthesis of peptides containing Histidine residue? ResearchGate. Available at: [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. Available at: [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available at: [Link]

  • A Novel Method for the Protection and Activation of Histidine. Semantic Scholar. Available at: [Link]

  • In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. Reddit. Available at: [Link]

  • Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. Journal of the American Chemical Society. Available at: [Link]

  • Peptide Rearrangement Side Reactions. ResearchGate. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine. Google Patents.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed. Available at: [Link]

  • The Art of Protection: How Boc-N'-trityl-L-histidine Enhances Peptide Synthesis Yields. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ChemInform. Available at: [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing the Deprotection of the Imidazole Boc Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of the tert-butyloxycarbonyl (Boc) group from imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but often nuanced transformation. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and comparative data to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I need to deprotect a Boc-protected imidazole. Which method should I choose?

The optimal method depends on the overall structure of your molecule and the presence of other acid- or base-labile functional groups. Here is a decision-making framework to guide your choice:

G start Start: Assess Substrate Sensitivity acid_labile Other acid-labile groups present? (e.g., t-butyl esters, acetals) start->acid_labile no_acid_labile No acid_labile->no_acid_labile No yes_acid_labile Yes acid_labile->yes_acid_labile Yes base_labile Base-labile groups present? (e.g., esters, Fmoc) no_base_labile No base_labile->no_base_labile No yes_base_labile Yes base_labile->yes_base_labile Yes acid_choice Standard Acidic Deprotection (TFA or HCl/dioxane) mild_acid Consider Milder Acidic Conditions or Alternative Methods reductive_choice Reductive Deprotection (NaBH4/EtOH) thermal_choice Thermal Deprotection no_acid_labile->acid_choice yes_acid_labile->base_labile no_base_labile->reductive_choice yes_base_labile->thermal_choice

Caption: Decision workflow for selecting a Boc deprotection method.

Q2: Why is my acidic deprotection of Boc-histidine sluggish or incomplete?

Several factors can contribute to incomplete deprotection:

  • Insufficient Acid Stoichiometry: The imidazole ring itself is basic and will consume a portion of the acid catalyst. Ensure you are using a sufficient excess of acid. For trifluoroacetic acid (TFA), it is common to use it as a co-solvent (20-50% in dichloromethane) or even neat.[1] For HCl in dioxane, a 4M solution is standard.[2]

  • Presence of Water: Trace amounts of water can hydrolyze the acid, reducing its effective concentration and hindering the reaction.[1] Always use anhydrous solvents and fresh reagents.

  • Steric Hindrance: Bulky groups near the imidazole ring can sterically hinder the approach of the acid. In such cases, longer reaction times or elevated temperatures may be necessary.

  • Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, some substrates require extended reaction times (several hours) or gentle heating (e.g., 40-50 °C) to go to completion.[1]

Q3: I'm observing an unexpected side product after TFA deprotection. What could it be and how can I prevent it?

The most common side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[3] In the context of histidine-containing peptides or other electron-rich molecules, this can be a significant issue.

Mechanism of Side Product Formation:

G Boc_Im Boc-Imidazole Protonated_Boc_Im Protonated Boc-Imidazole Boc_Im->Protonated_Boc_Im + H+ tBu_cation tert-Butyl Cation Protonated_Boc_Im->tBu_cation Fragmentation Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product + Nucleophile Quenched_tBu Quenched Species tBu_cation->Quenched_tBu + Scavenger Nucleophile Nucleophile (e.g., Trp, Met, Tyr) Scavenger Scavenger (e.g., Triethylsilane)

Caption: Prevention of tert-butylation with scavengers.

To mitigate this, the addition of a scavenger is crucial. Scavengers are compounds that readily react with and "trap" the tert-butyl cation. Common scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIPS): Highly effective carbocation scavengers.[4]

  • Thioanisole: Particularly useful for protecting tryptophan and methionine residues.[3]

  • Water: Can act as a scavenger, but its concentration needs to be carefully controlled.[4]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid, presence of water, low temperature, or short reaction time.Increase acid concentration (e.g., from 20% to 50% TFA in DCM), use anhydrous solvents, increase temperature to 40-50°C, or extend reaction time. Monitor by TLC or LC-MS.
Formation of a Greasy/Oily Product The trifluoroacetate (TFA) salt of the product may be an oil.[2]Try switching to 4M HCl in dioxane, which often yields a crystalline hydrochloride salt that is easier to handle.[2]
Loss of Other Acid-Labile Groups The deprotection conditions are too harsh for other protecting groups (e.g., t-butyl esters, trityl groups).Switch to a milder deprotection method. Consider reductive deprotection with NaBH4 in ethanol, which is selective for Boc-imidazoles over Boc-amines and other acid-labile groups.[5] Alternatively, thermal deprotection can be explored.[6]
Side-Chain Alkylation Reaction of the liberated tert-butyl cation with nucleophilic residues (e.g., tryptophan, methionine).[3]Add a scavenger to the reaction mixture. A common cocktail is TFA/Triisopropylsilane/Water (95:2.5:2.5).[4]
Racemization of Histidine The unprotected imidazole side chain can catalyze the epimerization of the adjacent chiral center, especially during subsequent activation for peptide coupling.[7]While this is more of a concern during peptide synthesis, ensuring complete and clean deprotection without prolonged exposure to harsh conditions is a good practice.

Detailed Experimental Protocols

Protocol 1: Standard Acidic Deprotection with TFA and Scavenger

This protocol is suitable for most substrates where other acid-labile groups are not present.

  • Preparation: Dissolve the Boc-protected imidazole compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add triethylsilane (TES) (2-5 equivalents) as a scavenger.

  • Deprotection: Add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).[1]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or diethyl ether to remove residual TFA. The resulting TFA salt can often be used directly in the next step or purified further.

Protocol 2: Mild Acidic Deprotection with HCl in Dioxane

This method is a good alternative to TFA and often provides a solid hydrochloride salt.

  • Preparation: Dissolve the Boc-protected imidazole compound (1 equivalent) in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[2]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. A precipitate of the hydrochloride salt may form.

  • Workup: If a precipitate forms, it can be collected by filtration, washed with cold diethyl ether, and dried. Alternatively, the solvent can be removed in vacuo to yield the crude hydrochloride salt.

Protocol 3: Selective Reductive Deprotection with NaBH₄

This is an excellent method for substrates containing other acid-labile groups. It selectively cleaves the Boc group from imidazoles while leaving Boc-protected amines and other sensitive groups intact.[5]

  • Preparation: Dissolve the Boc-protected imidazole compound (1 equivalent) in ethanol (95% or absolute) to a concentration of 0.1-0.2 M.

  • Deprotection: Add sodium borohydride (NaBH₄) (1.5-3 equivalents) portion-wise to the stirred solution at room temperature.[5]

  • Reaction: Stir the mixture at room temperature for 3 to 7 hours. Monitor the reaction by TLC or LC-MS.[5]

  • Workup: Upon completion, cool the reaction to 0°C and carefully quench by the dropwise addition of 1N HCl until gas evolution ceases. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 4: Thermal Deprotection

This catalyst-free method is useful for acid- and base-sensitive substrates.

  • Preparation: Dissolve the Boc-protected imidazole compound in a high-boiling point, polar solvent such as 2,2,2-trifluoroethanol (TFE) or methanol.[6]

  • Deprotection: Heat the solution to a high temperature (e.g., 120-150°C for N-Boc imidazole in TFE).[6] This can be done using conventional heating or in a microwave reactor for accelerated reaction times.

  • Reaction: Maintain the temperature for 20 minutes to several hours, depending on the substrate and solvent.[6]

  • Workup: Cool the reaction mixture to room temperature and remove the solvent in vacuo. The crude product can then be purified by chromatography or crystallization.

Comparative Overview of Deprotection Methods

Method Reagents & Conditions Advantages Disadvantages Selectivity
TFA/DCM 20-50% TFA in DCM, RT, 0.5-4h[1]Fast, efficient, volatile reagents are easy to remove.Harshly acidic, requires scavengers, can cleave other acid-labile groups.[3]Low selectivity against other acid-labile groups.
HCl/Dioxane 4M HCl in dioxane, RT, 0.5-4h[2]Often yields crystalline HCl salts, milder than neat TFA.Dioxane is a peroxide-former and has a high boiling point.Moderate selectivity, can still affect highly sensitive groups.
NaBH₄/EtOH 1.5-3 eq. NaBH₄ in EtOH, RT, 3-7h[5]Highly selective for N-Boc on imidazoles, mild conditions.Slower reaction times, requires careful quenching.Excellent selectivity for N-Boc on imidazoles over N-Boc on amines.[5]
Thermal TFE or MeOH, 120-150°C, 20min-1h[6]Catalyst-free, avoids acidic or basic conditions.Requires high temperatures which may not be suitable for all substrates.Good; can be tuned by adjusting temperature and solvent.[6]

Conclusion

The deprotection of the imidazole Boc group, while routine, requires careful consideration of the substrate's properties and the desired outcome. By understanding the underlying mechanisms of the various deprotection strategies and being aware of potential side reactions, researchers can troubleshoot effectively and optimize their synthetic routes. This guide provides a framework for making informed decisions, from selecting the appropriate method to implementing detailed protocols and troubleshooting unforeseen challenges.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Lundquist, J. T., & Dix, T. A. (2002). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides.
  • Smith, C. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1148-1157.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ChemPep Inc. Boc Solid Phase Peptide Synthesis.
  • Reddit. (2021). Boc De-protection. r/Chempros.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.
  • Greene, T. W., & Wuts, P. G. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Technical Support Center: Purification Strategies for Peptides Containing Di-Boc-Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the purification of peptides containing Di-Boc-histidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of peptides. Here, we combine theoretical principles with practical, field-proven insights to help you troubleshoot common issues and optimize your purification workflows.

I. Understanding the Core Challenge: The Lability of the Imidazole Boc Group

The primary difficulty in purifying peptides containing Nα-Boc, Nτ-Boc-histidine (di-Boc-histidine) lies in the acid sensitivity of the Boc group on the imidazole side chain (Nτ-Boc). This group is significantly more labile than the Nα-Boc group and can be partially or completely cleaved under conditions commonly used in standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), particularly with trifluoroacetic acid (TFA) as a mobile phase modifier.[1] This premature deprotection leads to a heterogeneous mixture of the desired fully protected peptide and its partially deprotected counterpart, which often co-elute, making purification a formidable task.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of di-Boc-histidine-containing peptides, presented in a question-and-answer format.

Problem 1: My HPLC chromatogram shows a broad or doublet peak where my target peptide should be.

Question: I've just run a crude sample of my di-Boc-histidine peptide on RP-HPLC with a standard water/acetonitrile gradient containing 0.1% TFA, and I'm seeing a broad, poorly resolved peak or two closely eluting peaks. What's happening?

Answer: This is a classic sign of on-column deprotection of the Nτ-Boc group. The acidic environment created by the 0.1% TFA in the mobile phase is likely causing the partial removal of the side-chain Boc group during the chromatographic run. The fully protected peptide is more hydrophobic and thus has a longer retention time, while the partially deprotected species is more polar and elutes earlier. The continuous nature of this deprotection on the column can lead to peak broadening and the appearance of a leading shoulder or a distinct, poorly resolved peak.

Causality and Recommended Actions:

The key is to minimize the acidity of the mobile phase while maintaining good chromatography.

Solutions:

  • Reduce TFA Concentration: Lower the TFA concentration in your mobile phase from 0.1% to 0.05% or even 0.025%. This will increase the pH slightly and reduce the rate of deprotection. Be aware that this may affect peak shape and retention times, so re-optimization of the gradient may be necessary.[]

  • Switch to a Weaker Acid Modifier: Consider replacing TFA with a less aggressive ion-pairing agent like formic acid (0.1%).[3] Formic acid is a weaker acid than TFA and is less likely to cause premature deprotection of the Nτ-Boc group.

  • Use a Buffered Mobile Phase at a Higher pH: For silica-based columns, you can work within a pH range of 2.0-8.0.[4] Preparing your mobile phase with a buffer system, for instance, ammonium acetate or ammonium formate at pH 4-6, can provide a more stable pH environment that is less aggressive towards the Boc group. Remember that the pKa of the histidine imidazole side chain is approximately 6, so changes in pH around this value will significantly impact the peptide's charge and retention behavior.[3]

  • Optimize Gradient and Flow Rate: A faster gradient and higher flow rate will reduce the residence time of the peptide on the column, thereby minimizing its exposure to the acidic mobile phase and reducing the extent of deprotection.

Experimental Protocol: RP-HPLC with Formic Acid Modifier
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Gradient: Start with a shallow gradient, for example, 5-65% Mobile Phase B over 30 minutes. This may need to be adjusted based on the hydrophobicity of your peptide.

  • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Detection: UV at 214 nm and 280 nm.

  • Injection: Dissolve the crude peptide in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a small amount of DMSO or DMF, then dilute with Mobile Phase A).[]

Problem 2: I'm experiencing significant peak tailing, even after adjusting the mobile phase.

Question: I've switched to a formic acid modifier, but my peak is still showing significant tailing. What could be the cause?

Answer: Peak tailing for histidine-containing peptides can be multifactorial.

Potential Causes and Solutions:

  • Secondary Interactions with Silica: The imidazole ring of histidine can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.[]

    • Solution: Ensure you are using a high-quality, end-capped C18 column. Using a mobile phase with a sufficient concentration of an ion-pairing agent (like formic acid or a low concentration of TFA) helps to mask these silanol groups.

  • Column Contamination or Degradation: Buildup of impurities from previous runs or degradation of the stationary phase can create active sites that cause tailing.[5]

    • Solution: Flush the column with a strong solvent wash (e.g., isopropanol or a high percentage of acetonitrile). If the problem persists, the column may need to be replaced.

  • Metal Chelation: The histidine side chain can chelate metal ions present in the HPLC system (e.g., from stainless steel frits or tubing) or as impurities in the sample or mobile phase. This can lead to peak distortion.

    • Solution: Incorporate a small amount of a chelating agent like EDTA (e.g., 50 µM) into your mobile phase.

Problem 3: My peptide seems to be completely deprotected, even with milder conditions.

Question: I'm only seeing the peak corresponding to the Nτ-deprotected peptide, even when using formic acid. Is the Nτ-Boc group that unstable?

Answer: While the Nτ-Boc group is labile, complete deprotection on the column under milder conditions is less common. It's important to consider other possibilities.

Troubleshooting Steps:

  • Verify the Starting Material: Was the Nτ-Boc group already lost before purification? The lability of this group means it can be sensitive to the cleavage cocktail and workup conditions.[1] Analyze your crude product by mass spectrometry to confirm the presence of the di-Boc protected peptide.

  • Mass Spectrometry Fragmentation: If you are using an online mass spectrometer for detection, be aware that the Boc group can fragment in the ion source, giving the appearance that your peptide is deprotected even when it is not.[1]

  • Storage of Crude Peptide: If the crude peptide was stored for an extended period, especially if not completely dry or exposed to a slightly acidic environment, degradation could have occurred.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for purifying a di-Boc-histidine-containing peptide?

There is no single "ideal" pH, as it depends on the overall sequence of the peptide. However, a good starting point is a pH between 3 and 5. This range is generally high enough to mitigate the rapid cleavage of the Nτ-Boc group while keeping the imidazole ring protonated, which can help in achieving good peak shapes. Using a buffered system (e.g., ammonium formate) will provide better pH control than using a simple acid modifier.

Q2: Should I consider an orthogonal purification strategy?

Absolutely. For challenging purifications, an orthogonal approach is highly recommended.[6] Since RP-HPLC separates based on hydrophobicity, using a technique that separates based on a different property, like charge, can be very effective.

  • Ion-Exchange Chromatography (IEX): This can be a powerful first step to remove impurities that have similar hydrophobicities but different charges from your target peptide.

  • Silica Gel Chromatography: For fully protected peptides, normal-phase chromatography on silica gel can sometimes be used, though it is less common for longer peptides.[7][8]

Workflow for Orthogonal Purification

OrthogonalPurification Crude Crude Di-Boc-His Peptide IEX Ion-Exchange Chromatography (e.g., Cation Exchange) Crude->IEX  Initial Cleanup RP_HPLC Reversed-Phase HPLC (Optimized Conditions) IEX->RP_HPLC  Orthogonal Separation Analysis Purity Analysis (Analytical HPLC, MS) RP_HPLC->Analysis  Fraction Analysis Pure Pure Peptide Analysis->Pure  Pool Pure Fractions

Caption: Orthogonal purification workflow for di-Boc-histidine peptides.

Q3: How does the presence of di-Boc-histidine affect the hydrophobicity and expected retention time of my peptide?

The two Boc groups add significant hydrophobicity to the histidine residue. Therefore, a peptide containing di-Boc-histidine will be substantially more hydrophobic and have a longer retention time in RP-HPLC compared to its counterpart with an unprotected or singly protected histidine.[9][10] This increased hydrophobicity can be advantageous for separation from more polar impurities. However, if the peptide is already very hydrophobic, it may require a higher percentage of organic solvent to elute, which can sometimes lead to solubility issues.

Q4: Can I use flash chromatography for the purification of di-Boc-histidine peptides?

Yes, reversed-phase flash chromatography can be a very effective initial purification step for larger quantities of crude peptide.[11] The same principles regarding mobile phase selection apply: use milder acidic conditions (e.g., formic acid) or buffered mobile phases to prevent premature deprotection. Flash chromatography can be a time- and solvent-saving alternative to preparative HPLC for initial cleanup.[11]

IV. Data Summary and Reference Tables

Table 1: Comparison of Mobile Phase Modifiers for Di-Boc-Histidine Peptide Purification
ModifierTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent ion-pairing, sharp peaks.[]Can cause premature cleavage of Nτ-Boc group.[1]
Formic Acid 0.1%Milder acid, less likely to cause deprotection.[3]May result in broader peaks compared to TFA.
Ammonium Formate/Acetate 10-20 mMProvides stable pH control.Non-volatile salts can be difficult to remove.
Troubleshooting Decision Tree

Troubleshooting Start Broad or Doublet Peak Observed CheckMS Analyze Crude by MS Start->CheckMS Deprotected Peptide Already Deprotected? CheckMS->Deprotected ReduceTFA Lower TFA to 0.05% Deprotected->ReduceTFA No ReSynthesize Re-evaluate Cleavage/Workup Deprotected->ReSynthesize Yes SwitchFA Switch to 0.1% Formic Acid ReduceTFA->SwitchFA UseBuffer Use Buffered Mobile Phase (pH 4-6) SwitchFA->UseBuffer FastGradient Increase Flow Rate / Steepen Gradient UseBuffer->FastGradient CheckTailing Peak Tailing Still an Issue? FastGradient->CheckTailing NewColumn Use New/Clean End-capped Column CheckTailing->NewColumn Yes Success Purification Successful CheckTailing->Success No AddEDTA Add Chelator (EDTA) to Mobile Phase NewColumn->AddEDTA AddEDTA->Success

Caption: Decision tree for troubleshooting di-Boc-histidine peptide purification.

V. References

  • ResearchGate. (2018, January 4). How to purify Histidine based peptide with HPLC? Retrieved from [Link]

  • ResearchGate. (2018, May 29). Did anyone observe spontaneous Boc removal from histidine? Retrieved from [Link]

  • ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.

  • Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Google Patents. (2014). Method and compositions for removing acid-labile protecting groups. Retrieved from

  • MDPI. (2022, December 22). Ring-Modified Histidine-Containing Cationic Short Peptides Exhibit Anticryptococcal Activity by Cellular Disruption. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2016). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Liquid Chromatography & Related Technologies, 39(1), 1-11.

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.

  • AAPPTec. Peptide Quality - FAQ. Retrieved from [Link]

  • Biotage. Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Retrieved from [Link]

  • National Institutes of Health. (2025, March 8). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2015). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Retrieved from [Link]

  • YMC. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Biotage. (2023, February 2). Can you use normal phase chromatography to purify protected peptides? Retrieved from [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Google Patents. (1982). Histidine protection. Retrieved from

  • HELIX Chromatography. HPLC Methods for analysis of Histidine. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Shimadzu. Abnormal Peak Shapes. Retrieved from [Link]

  • LifeTein. (2023, January 17). Frequently Asked Peptide Questions. Retrieved from [Link]

  • Liu, C. F., & Tam, J. P. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences of the United States of America, 98(22), 12485–12489.

  • PubMed. (2014). Modeling and prediction of retention behavior of histidine-containing peptides in immobilized metal-affinity chromatography. Retrieved from [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406.

  • Sereda, T. J., et al. (1994). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Journal of Chromatography A, 676(2), 139-153.

Sources

Technical Support Center: Navigating Aggregation Challenges with N(α),N(im)-Di-Boc-L-histidine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing N(α),N(im)-Di-Boc-L-histidine methyl ester. The unique physicochemical properties of the histidine side chain can introduce significant complexity to peptide synthesis, purification, and handling. This guide provides a structured approach, from foundational FAQs to advanced troubleshooting protocols, to effectively manage and mitigate peptide aggregation, ensuring the integrity and success of your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding aggregation in histidine-containing peptides.

Q1: Why is my peptide with a histidine residue prone to aggregation?

A: Peptide aggregation, especially involving histidine, is a multifaceted issue. The imidazole side chain of histidine can participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between aromatic rings, all of which can drive intermolecular self-assembly.[1][2] The aggregation behavior is highly dependent on factors such as the peptide's primary sequence, its concentration, and the surrounding solution conditions like pH, temperature, and solvent composition.[1]

Q2: How do the Di-Boc protecting groups influence aggregation?

A: The dual Boc protecting groups on the alpha-amine and the imidazole nitrogen of histidine are primarily employed to prevent side reactions and racemization during the coupling steps of solid-phase peptide synthesis (SPPS).[3] While the bulky and hydrophobic nature of Boc groups can sometimes contribute to the aggregation of hydrophobic peptides, the more pronounced aggregation issues typically manifest after the protecting groups are cleaved.[4] During tert-butyloxycarbonyl (Boc) SPPS, the trifluoroacetic acid (TFA) used for deprotection is effective at breaking up secondary structures and minimizing aggregation.[5]

Q3: What is the impact of pH on the aggregation of my histidine-containing peptide?

A: The imidazole side chain of histidine has a pKa of approximately 6.0.[6] This means that around this pH, a mixture of protonated (positively charged) and neutral imidazole rings exists, which can facilitate complex electrostatic and hydrogen bonding interactions leading to aggregation.[6][7] At a pH significantly below 6.0, the side chain is predominantly protonated and positively charged, which can lead to electrostatic repulsion between peptide chains and potentially reduce aggregation.[6][8] Conversely, at a pH above 6.0, the neutral imidazole side chain may be more susceptible to hydrophobic and hydrogen bonding interactions.[2][7] Therefore, working at a pH at least one unit away from the isoelectric point (pI) of the peptide is generally recommended to enhance solubility.[9]

Q4: What are the initial steps to troubleshoot observed peptide aggregation?

A: If you observe visual signs of aggregation, such as cloudiness or precipitation, or if analytical methods like HPLC indicate aggregation, the first course of action should be to attempt simple solubilization methods. These include:

  • Reducing the peptide concentration.

  • Modifying the solvent system. The addition of organic solvents like acetonitrile or isopropanol can help solvate hydrophobic regions of the peptide.

  • Adjusting the pH. For peptides with histidine, moving to a more acidic pH (e.g., pH 2-4) is often beneficial.[9]

  • Using chaotropic agents. In more difficult cases, agents like guanidinium chloride or urea can be employed to disrupt the non-covalent interactions responsible for aggregation.[10][11]

Part 2: In-Depth Troubleshooting Guides

This section offers detailed protocols and explanations for resolving persistent aggregation problems.

Guide 1: Systematic Approach to Optimizing Peptide Solubility

Finding the right conditions to maintain peptide solubility is crucial for preventing aggregation. A systematic screening of various solvents and pH conditions is recommended.

The Scientific Rationale:

Peptide solubility is governed by the interplay of forces between the peptide and the solvent. For peptides synthesized with N(α),N(im)-Di-Boc-L-histidine methyl ester, the hydrophobic character of the Boc groups influences solubility during synthesis.[4] After cleavage and deprotection, the intrinsic properties of the peptide sequence, particularly the now-exposed histidine imidazole side chain, become dominant. The goal is to disrupt the peptide-peptide interactions that cause aggregation by promoting favorable peptide-solvent interactions.

Experimental Protocol for Solubility Screening:

  • Preparation: Prepare several small, accurately weighed samples of your lyophilized peptide (e.g., 1 mg each).

  • Initial Solvent Evaluation: Test the solubility of the peptide in a variety of solvents at a standard concentration (e.g., 1 mg/mL).

    • Deionized Water

    • 0.1% Trifluoroacetic Acid (TFA) in Water

    • 10% Acetic Acid in Water

    • 50% Acetonitrile in Water

  • pH Profiling: If the peptide is soluble in an acidic solution, you can perform a pH titration to identify the approximate isoelectric point (pI), where solubility is typically at its minimum.

    • Dissolve the peptide in 0.1% TFA.

    • Slowly add a dilute weak base, such as ammonium hydroxide, while monitoring for any signs of precipitation. The pH at which maximum precipitation occurs is likely near the pI. It is advisable to work at a pH at least 1-2 units away from this value.[9]

  • Organic Co-solvent Screening: For peptides with poor aqueous solubility, evaluate the effect of different organic co-solvents.

    • Prepare solutions with a range of organic solvent concentrations (e.g., 10-50%) such as acetonitrile, isopropanol, or ethanol in water, often with the addition of 0.1% TFA.

Data Summary for Solubility Screening:

Solvent System Typical Observed Solubility (at 1 mg/mL) Rationale
Deionized WaterOften Poor/InsolubleMany peptides, especially those with hydrophobic residues, have limited solubility in neutral water.
0.1% TFA in WaterGenerally GoodThe acidic pH protonates the histidine and other basic residues, increasing electrostatic repulsion and solubility.[8]
50% Acetonitrile / 0.1% TFAOften ExcellentThe organic co-solvent helps to solvate hydrophobic portions of the peptide, further enhancing solubility.
10% Acetic AcidGenerally GoodA weaker acid that can be a suitable alternative to TFA for certain applications.

Troubleshooting Workflow for Solubility Challenges

start Peptide Aggregation Identified check_conc check_conc start->check_conc lower_conc lower_conc check_conc->lower_conc Yes solubility_screen Conduct Solubility Screen (pH, Organic Co-solvent) check_conc->solubility_screen No lower_conc->solubility_screen acidic_ph Assess solubility in 0.1% TFA or 10% Acetic Acid solubility_screen->acidic_ph is_soluble Is the peptide soluble? acidic_ph->is_soluble add_organic Introduce Acetonitrile or Isopropanol (10-50%) is_soluble->add_organic No success Peptide Successfully Solubilized is_soluble->success Yes still_insoluble Aggregation Persists add_organic->still_insoluble denaturant Employ Chaotropic Agents (e.g., 6M Guanidinium HCl) still_insoluble->denaturant denaturant->success If Soluble fail Aggregation Unresolved: Consider Sequence Modification or Resynthesis denaturant->fail If Insoluble

Caption: A decision-making workflow for addressing peptide aggregation.

Guide 2: Mitigating Aggregation During HPLC Purification

Reverse-phase HPLC is a standard method for peptide purification, but the conditions can sometimes induce aggregation.

The Scientific Rationale:

In RP-HPLC, peptides bind to a hydrophobic stationary phase and are eluted by an increasing concentration of an organic solvent. There can be a critical concentration range of the organic modifier where the peptide is not fully solvated by either the aqueous or the organic phase, which can promote aggregation. This is particularly relevant for peptides that have both charged residues like histidine and hydrophobic regions.

Protocol for Optimizing RP-HPLC of Aggregation-Prone Peptides:

  • Column Selection: Consider using a column with a wider pore size (e.g., 300 Å) to better accommodate larger peptides and reduce the chances of on-column aggregation.

  • Mobile Phase Composition:

    • Acid Modifier: A standard mobile phase additive is 0.1% TFA, which acts as an ion-pairing agent and maintains a low pH, beneficial for peptides containing histidine.

    • Alternative Acids: If TFA is not suitable for downstream applications, 0.1% formic acid can be used, although it may result in broader peaks.

  • Gradient and Temperature Optimization:

    • Shallow Gradient: Employing a shallow gradient (e.g., 0.5-1% change in organic solvent per minute) around the peptide's elution point can improve separation from aggregates and impurities.[12]

    • Elevated Temperature: Increasing the column temperature (e.g., to 40-60 °C) can disrupt hydrophobic interactions, reduce aggregation, and improve peak shape. However, the thermal stability of the peptide should be considered.

  • Sample Loading: Dissolve the crude peptide in a minimal amount of a strong solvent, such as DMSO or hexafluoroisopropanol (HFIP), and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA) prior to injection. This ensures the peptide is fully dissolved before being introduced to the column.

Workflow for Peptide Purification

cluster_prep Sample Preparation cluster_hplc Optimized RP-HPLC cluster_post Post-Purification Processing dissolve Dissolve Crude Peptide in a Strong Solvent (e.g., DMSO) dilute Dilute with Initial Mobile Phase dissolve->dilute inject Inject Sample onto Column dilute->inject gradient Apply a Shallow Elution Gradient inject->gradient monitor Monitor Elution Profile (214/280 nm) gradient->monitor collect Collect Fractions monitor->collect analyze Analyze Fractions via Mass Spectrometry collect->analyze lyophilize Pool Pure Fractions and Lyophilize analyze->lyophilize

Caption: A streamlined workflow for the purification of peptides prone to aggregation.

Part 3: Advanced Disaggregation Strategies

For highly recalcitrant peptide aggregates, more aggressive methods may be necessary.

Protocols for Disaggregation:

If you are faced with a sample of aggregated peptide, it may be possible to salvage it using the following techniques.

  • Hexafluoroisopropanol (HFIP) Treatment: HFIP is a potent solvent known for its ability to break up the hydrogen-bonded beta-sheet structures that are often characteristic of aggregated peptides.[13][14][15]

    • Protocol: Add 100% HFIP to the aggregated peptide and vortex or sonicate until the solution becomes clear. The HFIP can then be removed by evaporation under a stream of nitrogen, and the peptide can be redissolved in a suitable buffer for your experiment. Safety Note: HFIP is a volatile and corrosive solvent and should be handled in a chemical fume hood with appropriate personal protective equipment.

  • Chaotropic Agents: Guanidinium chloride (GdmCl) and urea are chaotropic agents that disrupt the structure of water and interfere with the non-covalent interactions that stabilize peptide aggregates.[11]

    • Protocol: Prepare a stock solution of 6 M GdmCl or 8 M urea. Attempt to dissolve the aggregated peptide in this solution. Once dissolved, the peptide can be transferred to the desired final buffer through methods like dialysis or buffer exchange. It is important to note that these denaturants must be removed before conducting most biological assays.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Oyster Peptide-Ferrous Chelate Preparation Optimization, Structural Characteristics, and Enhanced Bioavailability. Marine Drugs, 21(9), 485.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • Beeson, C., et al. (1997). A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. Proceedings of the National Academy of Sciences, 94(24), 13346-13351.
  • Chen, S., et al. (2001). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 10(4), 887-891.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-47.
  • Padmanabhan, S., et al. (2013). Contributions of the Histidine Side Chain and the N-terminal α-Amino Group to the Binding Thermodynamics of Oligopeptides to Nucleic Acids as a Function of pH. The Journal of Physical Chemistry B, 117(42), 13081-13090.
  • Staros, J. V., & Kyte, J. (1989). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Analytical Biochemistry, 179(2), 321-325.
  • Chen, S. M., & Wetzel, R. (2001). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 10(4), 887-891.
  • Reddit. (2019, February 11). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology. [Link]

  • Google Patents. (2016).
  • ResearchGate. (2019). Attractive Interactions between Side Chains of Histidine-Histidine and Histidine-Arginine-Based Cationic Dipeptides in Water. [Link]

  • Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(38), 7834-7839.
  • Chen, Y., et al. (2016). The pH sensitivity of histidine-containing lytic peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(5), 1017-1025.
  • Wikipedia. (n.d.). Histidine. Retrieved from [Link]

  • ACS Publications. (2020). Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2014). Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures. [Link]

  • ResearchGate. (2016, April 29). How can I dissolve a lyophilized synthetic peptide?. [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Molecular Biotechnology. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 247-263.
  • Biozentrum, University of Basel. (2014). Preventing Protein Aggregation. [Link]

  • ACS Publications. (2016). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 18(15), 3822-3825.
  • National Institutes of Health. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.

Sources

Technical Support Center: Optimizing Peptide Synthesis with N(alpha),N(im)-Di-Boc-L-histidine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N(alpha),N(im)-Di-Boc-L-histidine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve peptide synthesis yields when incorporating this valuable building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to enhance your experimental success.

Introduction: The Challenge and Advantage of Histidine Incorporation

Histidine is a notoriously challenging amino acid to incorporate during solid-phase peptide synthesis (SPPS). Its imidazole side chain is nucleophilic and can lead to undesirable side reactions, including racemization and side-chain acylation, which ultimately reduce the purity and yield of the final peptide[1][2][3]. The use of protecting groups on the imidazole nitrogen is essential to mitigate these issues[3][4].

N(alpha),N(im)-Di-Boc-L-histidine methyl ester offers a robust solution by protecting both the alpha-amino group (Nα) and the imidazole nitrogen (N-im) with tert-butyloxycarbonyl (Boc) groups. This strategy is particularly advantageous in Boc-based SPPS. The N(im)-Boc group effectively suppresses racemization and prevents side-chain modifications during coupling[1].

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for their cause and actionable solutions.

Question 1: I'm experiencing low coupling efficiency when using N(alpha),N(im)-Di-Boc-L-histidine methyl ester. What could be the cause?

Answer:

Low coupling efficiency with this derivative is often traced back to a few key areas: steric hindrance, suboptimal activation, or issues with the resin-bound amine.

Causality and Solution:

  • Steric Hindrance: The two bulky Boc groups can sterically hinder the approach to the carboxyl group. This is particularly noticeable in sterically crowded sequences.

    • Solution: Extend the coupling time. While a standard coupling might be 1-2 hours, extending it to 4 hours or even overnight (with stable coupling reagents) can significantly improve yields. Monitor the reaction using a ninhydrin (Kaiser) test to confirm completion.

  • Suboptimal Activation/Coupling Reagents: Not all coupling reagents are equally effective for hindered amino acids. Carbodiimide-based reagents like DCC or DIC can sometimes be less efficient and may increase the risk of racemization if not used with an additive like HOBt[5][6].

    • Solution: Utilize a more potent activating agent. Urnoium/aminium-based reagents like HBTU, HATU, or HCTU are generally more effective for hindered couplings[6]. Pre-activating the amino acid for 5-15 minutes before adding it to the resin can also enhance efficiency.

  • Incomplete Deprotection of the Preceding Amino Acid: If the N-terminal amine on the growing peptide chain is not fully deprotected, no amount of coupling time or powerful reagent will solve the issue.

    • Solution: Ensure complete deprotection of the previous residue's Nα-Boc group. A standard deprotection protocol is 25-50% TFA in DCM for 20-30 minutes[7]. After deprotection, thorough washing and neutralization (e.g., with 5% DIPEA in DMF) are critical before the coupling step[7].

Question 2: I'm observing a significant amount of a side product with the mass of my desired peptide minus 100 Da. What is happening?

Answer:

This mass loss corresponds to the cleavage of the N(im)-Boc group from the histidine side chain. While the N(im)-Boc group is designed to be more stable to acid than the N(alpha)-Boc group, it is not completely resistant to the repeated acid treatments used for Nα-Boc deprotection throughout the synthesis[2][8].

Causality and Solution:

  • Cumulative Acid Exposure: In long peptide sequences, the repeated cycles of TFA treatment for Nα-Boc removal can lead to the gradual loss of the N(im)-Boc group on histidine residues incorporated early in the synthesis.

    • Solution 1 (Process Optimization): Minimize the deprotection time to the shortest duration necessary for complete Nα-Boc removal. For example, instead of a single 30-minute incubation, try two shorter incubations of 1-2 minutes and 15-20 minutes.

    • Solution 2 (Alternative Protecting Group): If premature deprotection remains a persistent issue, especially for long peptides, consider using a histidine derivative with a more acid-stable imidazole protecting group, such as the benzyloxymethyl (Bom) group for Boc-SPPS[1].

Question 3: My final peptide purity is low due to racemization of the histidine residue. I thought Di-Boc protection was supposed to prevent this?

Answer:

While N(im)-Boc protection significantly suppresses racemization, it doesn't eliminate the risk entirely, especially under harsh or prolonged coupling conditions[3][5]. Racemization occurs via the formation of an oxazolone intermediate, which is facilitated by an activated carboxyl group and the presence of a base.

Causality and Solution:

  • Excessive Base or Prolonged Activation: Using excessive amounts of a tertiary amine base (like DIPEA) during coupling or allowing the activated amino acid to sit for too long before addition to the resin can increase the rate of racemization.

    • Solution: Use the minimum amount of base necessary to facilitate the reaction (typically 2 equivalents relative to the amino acid). Add the activated amino acid solution to the resin immediately after preparation. For particularly sensitive sequences, using a less racemization-prone coupling reagent like DEPBT can be beneficial[6].

  • High Temperatures: Performing the coupling at elevated temperatures to overcome difficult sequences can also accelerate racemization.

    • Solution: Maintain the coupling reaction at room temperature. If a difficult coupling is encountered, it is preferable to use a more potent coupling reagent and/or longer reaction time rather than increasing the temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using N(alpha),N(im)-Di-Boc-L-histidine over a singly protected His(Boc) derivative?

The primary advantage is in the context of solution-phase synthesis or specific synthetic strategies where the C-terminal methyl ester is utilized. In standard Boc-SPPS, the commercially available building block is typically N(alpha)-Boc-N(im)-Boc-L-histidine (Boc-His(Boc)-OH). The di-Boc protection of the imidazole nitrogen effectively prevents the side chain from participating in unwanted reactions and significantly reduces the risk of racemization during the coupling step[1][2].

Q2: How do I selectively remove the N(alpha)-Boc group without cleaving the N(im)-Boc group?

The N(alpha)-Boc group is significantly more labile to acid than the N(im)-Boc group. Standard Boc-SPPS deprotection conditions, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes at room temperature, are designed to selectively cleave the Nα-Boc group while leaving the N(im)-Boc group largely intact[7]. However, as noted in the troubleshooting section, some loss of the N(im)-Boc group can occur with repeated cycles.

Q3: What are the recommended storage and handling conditions for N(alpha),N(im)-Di-Boc-L-histidine methyl ester?

Like most protected amino acids, it should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture. When weighing the reagent, allow it to come to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which can hydrolyze the methyl ester and affect reagent purity.

Experimental Protocols & Data

Table 1: Comparison of Histidine Side-Chain Protecting Groups in Boc-SPPS
Protecting GroupAbbreviationStability to TFA (Deprotection)Cleavage ConditionsKey Feature
tert-ButoxycarbonylBocModerately Stable[2][8]Strong Acid (e.g., HF)Good suppression of racemization; risk of premature loss.
BenzyloxymethylBomHighly Stable[1]Strong Acid (e.g., HF)Excellent at preventing racemization; more expensive.[1]
TosylTosStableStrong Acid (e.g., HF), HOBt[1][2]Can be removed by HOBt, which is often present in coupling cocktails.[1]
2,4-DinitrophenylDnpStableThiolysis (e.g., thiophenol)Requires specific, non-acidic cleavage conditions.
Diagram 1: Structure of N(alpha),N(im)-Di-Boc-L-histidine methyl ester

Caption: Chemical structure of N(alpha),N(im)-Di-Boc-L-histidine methyl ester.

Protocol: Standard Coupling Cycle in Boc-SPPS

This protocol outlines a single coupling cycle for adding N(alpha)-Boc-N(im)-Boc-L-histidine to a resin-bound peptide.

  • Resin Preparation:

    • Start with the peptide-resin bearing a free N-terminal amine.

    • Swell the resin in DCM for 30 minutes.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 3 equivalents of Boc-His(Boc)-OH and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the mixture to activate for 5-10 minutes at room temperature. The solution will typically change color.

  • Coupling:

    • Drain the DCM from the swelled resin.

    • Add the activated amino acid solution to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

    • Once complete, drain the reaction vessel and wash the resin extensively:

      • 3x with DMF

      • 3x with DCM

      • 3x with Methanol

      • 3x with DCM

  • N(alpha)-Boc Deprotection:

    • Add a solution of 40% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 40% TFA in DCM and agitate for 20 minutes[7].

    • Drain and wash the resin as in step 4.

  • Neutralization:

    • Add a solution of 5% DIPEA in DMF to the resin.

    • Agitate for 5 minutes, then drain. Repeat once.

    • Wash the resin 5x with DMF.

    • The resin is now ready for the next coupling cycle.

Diagram 2: Troubleshooting Workflow for Low Peptide Yield

G start Low Peptide Yield or Purity check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling check_mass Analyze Crude Peptide by MS start->check_mass incomplete_coupling Problem: Incomplete Coupling check_coupling->incomplete_coupling Test is Positive mass_loss Problem: Mass Loss (-100 Da) check_mass->mass_loss Major peak at M-100 racemization Problem: Diastereomers Present check_mass->racemization Broad peaks or +0 Da isomers solution1 Solution: - Extend coupling time - Use stronger activator (HATU) - Double couple incomplete_coupling->solution1 solution2 Solution: - Minimize TFA deprotection time - Use more stable N(im) protection (e.g., Bom) mass_loss->solution2 solution3 Solution: - Reduce base (DIPEA) - Avoid high temperatures - Use low-racemization reagent racemization->solution3

Sources

Technical Support Center: Strategies for Preventing Histidine Side-Chain Acylation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in peptide synthesis: the prevention of side-chain acylation of histidine residues. The unique chemical nature of histidine's imidazole side chain presents a significant hurdle for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of histidine-containing peptides with high purity and stereochemical integrity.

Understanding the Challenge: The Nucleophilic Nature of Histidine's Imidazole Ring

Histidine is a frequent participant in enzymatic reactions and protein-protein interactions due to its imidazole side chain, which can act as both a proton donor and acceptor at physiological pH. However, this same reactivity poses a significant challenge during peptide synthesis. The unprotected imidazole ring is nucleophilic and can react with activated carboxyl groups of incoming amino acids, leading to undesired side-chain acylation. This not only consumes valuable reagents but can also lead to the formation of difficult-to-remove impurities.[1]

Furthermore, the imidazole ring, particularly the π-nitrogen, can act as a general base, catalyzing the racemization of the activated histidine residue.[1][2] This loss of stereochemical integrity can have profound consequences for the biological activity of the final peptide. To circumvent these issues, the use of a protecting group for the histidine side chain is essential.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to protect the side chain of histidine during peptide synthesis?

Protecting the histidine side chain is critical for two primary reasons: to prevent side-chain acylation by the activated carboxyl group of the incoming amino acid and to suppress racemization of the histidine residue during the coupling step.[1] Failure to do so can lead to low yields, purification difficulties, and a final product with compromised biological activity.

Q2: What are the most common protecting groups for the histidine side chain?

The most widely used protecting groups for histidine include Trityl (Trt), Tosyl (Tos), 2,4-Dinitrophenyl (DNP), and Benzyloxymethyl (Bom). Each has its own set of advantages and disadvantages regarding stability, cleavage conditions, and effectiveness in preventing racemization.

Q3: How do I choose the right protecting group for my synthesis?

The choice of protecting group depends on several factors, including the overall synthetic strategy (Boc or Fmoc chemistry), the specific peptide sequence, and the desired cleavage conditions. For instance, Trt is popular in Fmoc synthesis due to its acid lability, while DNP is often used in Boc synthesis due to its stability to acid and removal by thiolysis.[1] The following sections of this guide provide a detailed comparison to aid in your selection.

Q4: Can I perform a synthesis without protecting the histidine side chain?

While it is possible in some cases, particularly for short peptides or when histidine is near the N-terminus, it is generally not recommended.[1] The risks of side-chain acylation and racemization are significant and can lead to a failed synthesis. Recent research has explored minimal protection strategies, but these often require specific coupling reagents and conditions.[3]

Troubleshooting Guides and Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for the most commonly used histidine protecting groups.

Trityl (Trt) Protection

The Trityl (Trt) group is one of the most frequently used protecting groups for the histidine side chain in Fmoc-based solid-phase peptide synthesis (SPPS).[4] It is introduced on the τ-nitrogen of the imidazole ring.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in high-quality, amine-free N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[5][6]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[5][6]

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

    • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture.

    • Allow the activation to proceed for a few minutes before adding the mixture to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF.

Issue Potential Cause Recommended Solution
Racemization of Histidine The unprotected π-nitrogen of the imidazole ring can catalyze racemization, especially with prolonged activation times or the use of strong bases.[1]Minimize the pre-activation time of the Fmoc-His(Trt)-OH before adding it to the resin. Consider using a coupling reagent known for low racemization, such as DIC/Oxyma.[7] For particularly sensitive sequences, consider a protecting group that masks the π-nitrogen, such as MBom.[2]
Incomplete Cleavage of the Trt Group Insufficient cleavage time or inadequate scavengers in the cleavage cocktail.[8]Extend the cleavage time to 4 hours or longer. If still incomplete, precipitate the peptide and repeat the cleavage with fresh reagents.[8] Ensure the cleavage cocktail contains an effective scavenger for the trityl cation, such as triisopropylsilane (TIS).[3][5]
Side Reactions During Cleavage (e.g., Alkylation of Trp or Met) The highly stable trityl cation generated during cleavage can reattach to nucleophilic residues.Use a cleavage cocktail containing appropriate scavengers. A common and effective mixture is TFA/TIS/Water (95:2.5:2.5). For peptides containing Cys(Trt), the addition of 1,2-ethanedithiol (EDT) is beneficial.
  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF as described above.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and then methanol to shrink the resin. Dry the resin under high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A standard, effective cocktail is Reagent B: Trifluoroacetic acid (TFA)/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v).[3] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[9]

  • Cleavage Reaction:

    • Suspend the dried peptide-resin in the cleavage cocktail (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours. For sequences with multiple arginine residues, the cleavage time may need to be extended.[10]

  • Peptide Precipitation and Isolation:

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Combine the filtrates and add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Tosyl (Tos) Protection

The Tosyl (Tos) group is often employed in Boc-based peptide synthesis. It is a robust protecting group that is stable to the acidic conditions used for Boc deprotection.

  • Resin Swelling and Boc Deprotection: Swell the resin in DCM. Remove the N-terminal Boc group by treating the resin with 50% TFA in DCM for 30 minutes.[6]

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DCM.[6]

  • Coupling: Couple Boc-His(Tos)-OH using standard coupling reagents such as HBTU/DIPEA in DMF.

  • Cleavage: The Tos group is removed during the final cleavage of the peptide from the resin using strong acids like HF or TFMSA. For peptides containing Arg(Tos), longer cleavage times (up to 2 hours at 5°C) may be necessary.

Issue Potential Cause Recommended Solution
Premature Deprotection The Tos group can be cleaved by HOBt, which is often used as an additive in coupling reactions or is a byproduct of uronium-based coupling reagents (HBTU, TBTU).[11]Avoid the use of HOBt-containing coupling reagents when incorporating Boc-His(Tos)-OH.
Modification of Tryptophan During HF cleavage, the released tosyl group can modify tryptophan residues.[5]Add thioanisole to the cleavage mixture to act as a scavenger for the tosyl group.[5]
Incomplete Cleavage The Tos group is very stable and requires strong acidic conditions for complete removal.Ensure sufficient cleavage time with HF or TFMSA, especially for peptides with multiple Arg(Tos) residues.
2,4-Dinitrophenyl (DNP) Protection

The DNP group is a stable protecting group for the imidazole side chain, commonly used in Boc-SPPS. It is stable to acidic conditions and is removed by thiolysis.[9]

  • Resin Swelling: Swell the DNP-protected peptide-resin in DMF.[9]

  • Thiolysis:

    • Prepare a solution of 20% thiophenol and 20% DIPEA in DMF.

    • Treat the resin with this solution for 1-2 hours at room temperature.[12]

    • Alternatively, a 20-fold molar excess of thiophenol in DMF can be used.

  • Washing: The byproducts of this reaction are intensely colored. Thoroughly wash the resin with DMF, followed by methanol and DCM, until the washings are colorless.[13]

Issue Potential Cause Recommended Solution
Incomplete DNP Removal Insufficient reaction time or inadequate concentration of the thiolysis reagent.Extend the thiolysis reaction time or repeat the treatment with fresh reagent.[13]
Side Reactions with Fmoc Chemistry The DNP group can be partially cleaved by the piperidine solution used for Fmoc deprotection, especially in syntheses combining Boc and Fmoc strategies.[14]If a mixed Boc/Fmoc strategy is employed, be aware of this potential side reaction and analyze the product carefully for DNP cleavage. Consider an alternative orthogonal protecting group if this becomes problematic.
Alkylation of the Imidazole Ring Although the DNP group is designed to prevent this, under certain conditions, side reactions can still occur.Ensure complete protection of the histidine side chain before proceeding with the synthesis.
Benzyloxymethyl (Bom) Protection

The Bom group, attached to the π-nitrogen of the imidazole ring, is highly effective at suppressing racemization.[1] It is typically used in Boc-based synthesis.

  • Cleavage: The Bom group is removed by strong acids such as HF or TFMSA.[2]

  • Scavenger Use: The cleavage of the Bom group can release formaldehyde, which can lead to side reactions like formylation or methylation of nucleophilic residues.[15] It is crucial to include a formaldehyde scavenger, such as cysteine hydrochloride or resorcinol, in the cleavage cocktail.

Issue Potential Cause Recommended Solution
Formaldehyde Adducts Generation of formaldehyde during cleavage.[15]Always include a formaldehyde scavenger in the cleavage cocktail.
Resistant Boc Deprotection The N-terminal Boc group on a His(Bom) residue can be more resistant to cleavage with TFA.[15]Prolong the TFA deprotection step or use a slightly higher concentration of TFA to ensure complete removal of the Boc group.[15]
Cost Boc-His(Bom)-OH is generally more expensive than other histidine derivatives.[1]Reserve the use of Boc-His(Bom)-OH for syntheses where racemization is a significant concern and other methods have proven insufficient.

Comparative Analysis of Histidine Protecting Groups

The following table summarizes the key characteristics of the most common histidine protecting groups to aid in the selection of the optimal strategy for your specific application.

Protecting GroupSynthetic StrategyCleavage ConditionsRacemization SuppressionKey AdvantagesKey Disadvantages
Trityl (Trt) FmocMild acid (e.g., TFA)ModerateWidely used, compatible with standard Fmoc chemistry.Does not fully prevent racemization; released trityl cation can cause side reactions.[2]
Tosyl (Tos) BocStrong acid (HF, TFMSA)GoodRobust, stable to Boc deprotection conditions.Can be prematurely cleaved by HOBt; can modify Trp during cleavage.[5][11]
2,4-Dinitrophenyl (DNP) BocThiolysis (e.g., thiophenol)GoodStable to acid; orthogonal to Boc/Bzl strategy.Thiolysis reagents are malodorous; byproducts are colored and require extensive washing.[9][13]
Benzyloxymethyl (Bom) BocStrong acid (HF, TFMSA)ExcellentVery effective at preventing racemization.Cleavage can release formaldehyde, requiring scavengers; can hinder Boc deprotection.[15]

Visualizing Key Concepts

To further clarify the principles discussed in this guide, the following diagrams illustrate the mechanism of histidine racemization and a decision-making workflow for selecting an appropriate protecting group.

racemization_mechanism cluster_0 Histidine Racemization Pathway Activated_His Activated L-Histidine (e.g., active ester) Enolate Planar Enolate Intermediate (Achiral) Activated_His->Enolate - H+ Proton_Abstraction α-Proton Abstraction D_His D-Histidine (Racemized Product) Enolate->D_His + H+ L_His L-Histidine (Desired Product) Enolate->L_His + H+ Reprotonation Reprotonation Base Base (e.g., DIPEA or unprotected Nπ of another His) Base->Activated_His

Figure 1. Mechanism of Histidine Racemization.

protection_strategy Start Start: Select Histidine Protecting Group Synthesis_Strategy Synthesis Strategy? Start->Synthesis_Strategy Fmoc_Racemization High Risk of Racemization? Synthesis_Strategy->Fmoc_Racemization Fmoc Boc_Racemization High Risk of Racemization? Synthesis_Strategy->Boc_Racemization Boc Fmoc_Trt Use Fmoc-His(Trt)-OH Fmoc_Racemization->Fmoc_Trt No Fmoc_MBom Consider Fmoc-His(MBom)-OH Fmoc_Racemization->Fmoc_MBom Yes Boc_DNP Use Boc-His(DNP)-OH Boc_Racemization->Boc_DNP No Boc_Bom Use Boc-His(Bom)-OH Boc_Racemization->Boc_Bom Yes

Figure 2. Decision Workflow for Histidine Protection.

Conclusion

The successful incorporation of histidine into synthetic peptides requires a thorough understanding of the challenges posed by its reactive imidazole side chain and a careful selection of an appropriate protecting group strategy. By following the detailed protocols and troubleshooting guides presented here, researchers can minimize side reactions, preserve stereochemical integrity, and ultimately achieve higher yields of their target peptides. This technical support center serves as a valuable resource for navigating the complexities of histidine chemistry in peptide synthesis, empowering scientists to advance their research and development efforts.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Albericio, F., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • PubMed. (n.d.). Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.3.3. Peptide Cleavage from Resin. Retrieved from [Link]

  • Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • Al-Warhi, T., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection conditions. Biotecnología Aplicada. Retrieved from [Link]

  • Al-Warhi, T., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection conditions. Biotecnología Aplicada. Retrieved from [Link]

  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • Colombo, R., et al. (1997). Synthesis and Application of Fmoc-His(3-Bum)-OH. Letters in Peptide Science. Retrieved from [Link]

  • ResearchGate. (2025). A Highly Reactive, Odourless Substitute for Thiophenol/Triethylamine as a Deprotection Reagent in the Synthesis of Oligonucleotides and their Analogues. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-His(Trt)-OH. Retrieved from [Link]

  • Drip Hydration. (2025). The Wolverine Stack: Can BPC 157 and TB 500 Accelerate Healing and Injury Recovery? Retrieved from [Link]

  • Grant, G. A. (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press.
  • Borza, D. B., & Morgan, W. T. (1996). Domain structure and conformation of histidine-proline-rich glycoprotein. Biochemistry, 35(15), 4818–4826.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

challenges in the synthesis of polyhistidine tags with N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Polyhistidine Tags with N(alpha), N(im)-Di-Boc-L-histidine

Welcome to the technical support center for challenges in the synthesis of polyhistidine tags. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N(alpha), N(im)-Di-Boc-L-histidine methyl ester in their solid-phase peptide synthesis (SPPS) protocols. Here, we will delve into the common issues encountered during the synthesis of polyhistidine tags and provide practical, field-proven troubleshooting strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is N(alpha), N(im)-Di-Boc-L-histidine the preferred building block for polyhistidine tags?

The use of N(alpha), N(im)-Di-Boc-L-histidine is a strategic choice rooted in the unique chemistry of the histidine residue. The imidazole side chain of histidine is nucleophilic and can cause undesirable side reactions during peptide synthesis.[1][2][3] Protecting both the alpha-amino group (Nα) and the imidazole nitrogen (N-imide) with tert-butyloxycarbonyl (Boc) groups offers a robust orthogonal protection strategy.[1][4] This dual protection is crucial for preventing side-chain acylation and minimizing racemization, which is a common problem with histidine residues.[1][3][5][6]

Q2: What are the primary challenges when using N(alpha), N(im)-Di-Boc-L-histidine?

Researchers often face a set of recurring challenges:

  • Incomplete Deprotection: The N(im)-Boc group is significantly more stable to acid than the N(alpha)-Boc group, leading to incomplete removal and subsequent failure of the coupling reaction.

  • Low Coupling Efficiency: The bulky nature of the di-Boc protected histidine can lead to steric hindrance, resulting in incomplete coupling reactions, especially as the polyhistidine chain elongates.

  • Racemization: Histidine is highly susceptible to racemization during activation, which can compromise the biological activity of the final peptide.[3][5][6]

  • Side Reactions: A range of side reactions can occur, particularly if the imidazole side chain is not properly protected.[1][7]

  • Purification Difficulties: The final polyhistidine-tagged peptide may be challenging to purify due to issues like tag inaccessibility or co-elution with contaminants.[8][9][10]

Troubleshooting Guide: From Synthesis to Purification

Problem 1: Incomplete Deprotection of the N(im)-Boc Group

Symptoms:

  • Failure of the subsequent coupling step, as indicated by a negative Kaiser test.

  • Mass spectrometry analysis of the crude peptide shows a mass corresponding to the peptide with the N(im)-Boc group still attached.

Root Cause Analysis: The N(im)-Boc group is more acid-stable than the N(alpha)-Boc group. Standard deprotection conditions used for N(alpha)-Boc removal (e.g., 20-25% TFA in DCM) may be insufficient for complete N(im)-Boc cleavage.

Solutions & Protocols:

  • Extended Deprotection Time: Increase the reaction time for the deprotection step. Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.

  • Stronger Acidic Conditions: While exercising caution to avoid premature cleavage from the resin or degradation of other protecting groups, consider slightly stronger acidic conditions.[11][12][13][14]

Recommended Deprotection Protocol:

ParameterConditionRationale
Reagent 50% TFA in DCMA higher concentration of Trifluoroacetic Acid (TFA) is often required for efficient N(im)-Boc removal.
Time 30-60 minutesExtended treatment ensures complete deprotection.
Monitoring Kaiser Test & Mass SpecThe Kaiser test will confirm the presence of a free amine, and mass spectrometry will verify the removal of the Boc group.
Problem 2: Low Coupling Efficiency

Symptoms:

  • Low yield of the final peptide.

  • Presence of deletion sequences (missing histidine residues) in the mass spectrum of the crude product.

Root Cause Analysis: The steric hindrance from the bulky di-Boc protecting group can impede the approach of the activated amino acid to the growing peptide chain.[15] Additionally, as the polyhistidine tag elongates, aggregation of the peptide-resin can further reduce coupling efficiency.[5]

Solutions & Protocols:

  • Optimize Coupling Reagents: Use more potent coupling reagents that can overcome steric hindrance.

  • Double Coupling: Perform the coupling reaction twice to ensure maximum incorporation of the histidine residue.

  • Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours).

Recommended Coupling Reagents:

ReagentKey AdvantageReference
HATU Highly effective for sterically hindered couplings.[16][17]
HBTU/HOBt A classic combination that is effective and cost-efficient.[5]
PyBOP Another powerful reagent, particularly useful for difficult couplings.[7]

Visual Workflow for a Coupling/Deprotection Cycle:

SPPS_Cycle Start Resin with Free Amine Coupling Couple with N(α),N(im)-Di-Boc-His-Me Start->Coupling Add activated Di-Boc-His Wash1 Wash Resin Coupling->Wash1 Deprotection N(α)-Boc Deprotection (TFA/DCM) Wash1->Deprotection Wash2 Wash Resin Deprotection->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Blue) End Repeat Cycle or Final Cleavage KaiserTest->End Negative (Yellow) or Final Step

Caption: A typical Solid-Phase Peptide Synthesis (SPPS) cycle.

Problem 3: Racemization of Histidine Residues

Symptoms:

  • The appearance of diastereomeric impurities in the HPLC chromatogram of the purified peptide.

  • Reduced biological activity of the final product.

Root Cause Analysis: The imidazole ring of histidine can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid and leading to racemization.[3][5][6] This is particularly problematic during prolonged activation times.

Solutions & Protocols:

  • Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into the coupling reaction to suppress racemization.[5]

  • Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to reduce the rate of racemization.

  • Pre-activation Time: Minimize the pre-activation time of the N(alpha), N(im)-Di-Boc-L-histidine before adding it to the resin.

Problem 4: Purification Challenges with the Final Polyhistidine-Tagged Peptide

Symptoms:

  • The His-tagged protein does not bind to the Immobilized Metal Affinity Chromatography (IMAC) column.[10]

  • Low recovery of the target protein after elution.[18]

  • Co-elution of contaminating proteins.[8]

Root Cause Analysis:

  • Inaccessible His-tag: The polyhistidine tag may be buried within the folded structure of the protein, preventing its interaction with the metal ions on the IMAC resin.[8][10]

  • Presence of Chelating Agents: Residual reagents from the synthesis or buffer components (like EDTA) can strip the metal ions from the column.[18][19]

  • Non-specific Binding: Other proteins with patches of histidine residues on their surface can bind to the IMAC column and co-elute with the target protein.[8]

Troubleshooting Decision Tree for Low Purification Yield:

Purification_Troubleshooting Start Low/No Binding to IMAC Column CheckBuffer Check Buffer Composition (No EDTA/DTT) Start->CheckBuffer HiddenTag Is the His-tag accessible? CheckBuffer->HiddenTag Buffer OK Denature Purify under Denaturing Conditions (Urea/Guanidine-HCl) HiddenTag->Denature No OptimizeNative Optimize Native Buffer (pH, Salt Concentration) HiddenTag->OptimizeNative Yes Refold Refold Protein on-column or post-elution Denature->Refold ChangeResin Try Different IMAC Resin (e.g., Cobalt vs. Nickel) OptimizeNative->ChangeResin

Caption: Decision tree for troubleshooting low IMAC yield.

Solutions & Protocols:

  • Purification under Denaturing Conditions: If the His-tag is suspected to be inaccessible, perform the purification in the presence of denaturants like 6 M guanidinium hydrochloride or 8 M urea.[8][10] This will unfold the protein and expose the tag.

  • Buffer Optimization: Ensure all buffers are free of chelating agents. Include a low concentration of imidazole (10-20 mM) in the binding and wash buffers to reduce non-specific binding.

  • Change Metal Ion: If using a Nickel-NTA resin, consider switching to a Cobalt-based resin, which can offer higher specificity and reduce the binding of contaminating proteins.[20]

References

  • Purification of Proteins Using Polyhistidine Affinity Tags. National Institutes of Health (NIH). [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. [Link]

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. National Institutes of Health (NIH). [Link]

  • Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. MDPI. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Coupling step during synthesis of peptides containing Histidine residue? ResearchGate. [Link]

  • Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines. ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Orthogonal ligation strategies for peptide and protein. National Institutes of Health (NIH). [Link]

  • Simplified detection of polyhistidine-tagged proteins in gels and membranes using a UV-excitable dye and a multiple chelator head pair. National Institutes of Health (NIH). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • How to overcome issues with low or no recovery of his-tagged proteins. Cytiva. [Link]

  • Tagging the Expressed Protein with 6 Histidines: Rapid Cloning of an Amplicon with Three Options. PLOS One. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Effects of adding poly-histidine tag on stability, antimicrobial activity and safety of recombinant buforin I expressed in periplasmic space of Escherichia coli. National Institutes of Health (NIH). [Link]

  • Reprint of: Purification of Proteins Using Polyhistidine Affinity Tags. ResearchGate. [Link]

  • Impact of an N-terminal Polyhistidine Tag on Protein Thermal Stability. ACS Omega. [Link]

  • Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Interchim. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]

  • A Novel Method for the Protection and Activation of Histidine. ResearchGate. [Link]

  • Purification of Polyhistidine-Tagged Proteins. PubMed. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Polyhistidine-tag. YouTube. [Link]

  • Did anyone observe spontaneous Boc removal from histidine? ResearchGate. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

Sources

Technical Support Center: Stability of the Imidazole Boc Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols concerning the stability and reactivity of the tert-butoxycarbonyl (Boc) protecting group on the imidazole moiety. Understanding the nuances of the N-Boc-imidazole linkage is critical for designing robust synthetic routes and preventing unexpected deprotection or side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in stability between an N-Boc group on an imidazole versus on a standard aliphatic amine?

The N-Boc group on an imidazole ring is generally more labile than on a simple aliphatic or alicyclic amine. This heightened reactivity stems from the electronic nature of the imidazole ring. The nitrogen atom to which the Boc group is attached is part of an aromatic system. The resulting imidazolide anion, formed upon cleavage, is a relatively stable leaving group due to resonance delocalization of the negative charge across the aromatic ring. In contrast, the alkanide anion that would be formed from deprotecting a simple amine is extremely unstable, making the N-Boc bond much stronger and less susceptible to cleavage under various conditions. This inherent difference in stability is the root cause of many unexpected deprotection events during synthesis.

Q2: Under what acidic conditions is the N-Boc group on imidazole cleaved?

Like most Boc-protected amines, the N-Boc group on imidazole is highly sensitive to acidic conditions.[1] Cleavage occurs rapidly and is often complete within minutes at room temperature.

  • Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide. The driving force is the formation of the highly stable carbocation.

  • Common Reagents:

    • Trifluoroacetic acid (TFA), typically used as a 20-50% solution in dichloromethane (DCM).

    • Hydrogen chloride (HCl), commonly used as a 4M solution in 1,4-dioxane or methanol.

    • Other strong acids like sulfuric acid or perchloric acid will also readily cleave the group.[2]

  • Field Insight: Even mild acidic conditions, such as a pH below 4-5 during an aqueous workup, can lead to partial or complete loss of the Boc group, especially with prolonged exposure.[1] Always neutralize acidic reaction mixtures with a mild base like saturated sodium bicarbonate solution and minimize contact time.

Q3: Is the imidazole N-Boc group truly stable to basic conditions?

While the Boc group is generally considered base-stable, this is a significant oversimplification for N-Boc-imidazole.[2] It is susceptible to cleavage under certain basic conditions, particularly with strong bases, elevated temperatures, or specific nucleophilic bases.

  • Stable Conditions: It is generally stable to mild inorganic bases used for short periods at room temperature, such as NaHCO₃, K₂CO₃ (in some contexts), and Cs₂CO₃.

  • Labile Conditions:

    • Strong Hydroxide Bases: NaOH or KOH in protic solvents (e.g., methanol, water) can hydrolyze the carbamate, especially with heating.

    • Alkoxides: Sodium methoxide (NaOMe) in methanol can facilitate deprotection.[3]

    • Ammonia/Amines: Conditions such as NH₃ in methanol or hydrazine (H₂NNH₂) can cleave the Boc group.[3]

    • Heating: Refluxing with even moderate bases like Na₂CO₃ in DME has been reported to cause deprotection.

Q4: I am planning a reduction in my synthetic route. Will the N-Boc-imidazole survive?

This is a critical question where N-Boc-imidazole shows unique and often unexpected reactivity. The stability depends entirely on the type of reducing agent used.

  • Catalytic Hydrogenation: The N-Boc group is generally stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).[3] This makes it a valuable protecting group in molecules where other groups like benzyl (Bn) or Cbz ethers need to be removed reductively. However, it's important to note that the imidazole ring itself can be hydrogenated to an imidazoline under certain specific catalytic systems, though the Boc group may remain intact.[4][5]

  • Hydride Reagents (Warning!):

    • Sodium Borohydride (NaBH₄): In a key finding for orthogonal strategies, NaBH₄ in ethanol at room temperature selectively cleaves the N-Boc group from imidazoles and benzimidazoles.[3] This reaction is remarkably selective, as N-Boc groups on primary amines and other heterocycles like indoles and pyrroles remain completely intact under these conditions.[3] This can be a significant pitfall if a chemist is attempting to reduce a ketone or ester elsewhere in the molecule with NaBH₄, as unintended deprotection of the imidazole will occur.[3]

    • Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent and is expected to cleave the N-Boc group. Its use should be avoided if the Boc group needs to be retained.

Troubleshooting Guides

Scenario 1: "My N-Boc group unexpectedly cleaved during my reaction."

Root Cause Analysis Workflow:

G start Boc Group Cleaved. reagent_check What reagents were used? start->reagent_check workup_check Review Workup Conditions start->workup_check temp_check Was heat applied? start->temp_check acid Strong or Mild Acid Present? (e.g., TFA, HCl, Lewis Acids, acidic starting material) reagent_check->acid Acidic hydride Hydride Reductant Used? (e.g., NaBH4 in EtOH) reagent_check->hydride Reductive base Strong Base or Nucleophile? (e.g., NaOH, NaOMe, NH3) reagent_check->base Basic acid_workup Acidic Wash? (e.g., aq. HCl, NH4Cl) workup_check->acid_workup base_workup Strong Basic Wash? (e.g., aq. NaOH) workup_check->base_workup thermal Reaction Temp > 120°C? temp_check->thermal sol_acid Solution: Use non-acidic conditions or a more robust N-protecting group (e.g., SEM, PMB). acid->sol_acid sol_hydride Solution: Use alternative reductant (e.g., H2/Pd/C) or accept deprotection. This is a known selective cleavage. hydride->sol_hydride sol_base Solution: Use milder base (e.g., K2CO3, DIPEA) and lower temp. base->sol_base sol_workup Solution: Use neutral washes (water, brine) or mild base (aq. NaHCO3) and keep cold. acid_workup->sol_workup base_workup->sol_workup sol_thermal Solution: Run reaction at lower temp. N-Boc imidazole is thermally labile. thermal->sol_thermal

Caption: Troubleshooting workflow for unexpected N-Boc deprotection.

Scenario 2: "I need to perform a cross-coupling reaction. Will the N-Boc group survive?"

The N-Boc group is generally stable under the conditions of many common palladium-catalyzed cross-coupling reactions, provided that excessively high temperatures or strongly basic conditions are avoided.[6]

  • Suzuki-Miyaura Coupling: This reaction is feasible, but care must be taken. Standard conditions often use bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ and temperatures around 80-110 °C.[6] Under these conditions, the N-Boc group is often stable. However, prolonged heating or the use of stronger bases can lead to cleavage.[6] If deprotection is observed, consider using a milder base (e.g., NaHCO₃ if feasible) or lowering the reaction temperature.

  • Heck & Sonogashira Coupling: These reactions are also generally compatible with the N-Boc group.[7][8][9][10][11][12] The amine bases typically used (e.g., Et₃N, DIPEA) are not strong enough to cause significant deprotection at moderate temperatures.

  • General Advice: Always run a small-scale test reaction and monitor by TLC or LC-MS for the appearance of the unprotected imidazole. If cleavage is an issue, a more robust protecting group like (trimethylsilyl)ethoxymethyl (SEM) or p-methoxybenzyl (PMB) may be required.[6]

Data Summary: Stability Profile

This table provides a quick reference for the stability of the N-Boc imidazole group to common classes of reagents.

Reagent ClassCommon ExamplesStabilityKey Considerations & Causality
Strong Acids TFA, HCl (4M in Dioxane)Unstable Rapid cleavage via formation of a stable tert-butyl cation.
Mild Acids Acetic Acid, aq. NH₄ClLow Stability Cleavage can occur, especially with heat or prolonged exposure.
Mild Bases NaHCO₃, K₂CO₃, DIPEAStable Generally stable for typical reaction times at room temperature.
Strong Bases NaOH, KOH, NaOMeLow Stability Susceptible to hydrolysis, especially when heated.
Hydride Reagents NaBH₄ in EtOHUnstable Selectively cleaved . Hydride attacks the carbonyl, facilitated by the stable imidazolide leaving group.[3]
Catalytic Hydrogenation H₂, Pd/CStable The carbamate functionality is resistant to hydrogenolysis.[3]
Oxidants m-CPBA, H₂O₂, KMnO₄Moderately Stable The Boc group itself is robust, but the imidazole ring is susceptible to oxidation.[13][14][15][16][17][18] Reaction outcome depends on the oxidant's strength and selectivity.
Organometallics Grignard (RMgX), Organolithiums (RLi)Moderately Stable Generally stable to nucleophilic attack, but strong bases like n-BuLi can deprotonate the imidazole ring or potentially attack the carbonyl at higher temperatures.[19][20][21][22]
Pd-Coupling Suzuki, Heck, SonogashiraGenerally Stable Stable under typical conditions, but can be cleaved by prolonged heating or strong bases.[6]
Thermal Heat (>120 °C)Low Stability Susceptible to thermolytic cleavage, which can occur even without reagents at sufficiently high temperatures.

Experimental Protocols

Protocol 1: Standard Acidic Deprotection of N-Boc-Imidazole

This protocol describes a standard and reliable method for removing the Boc group using TFA.

Mechanism Diagram:

Caption: Mechanism of acid-catalyzed Boc deprotection.

Procedure:

  • Dissolve the N-Boc-imidazole substrate in dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents, often used as a 20-50% v/v solution in DCM) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, concentrate the reaction mixture in vacuo.

  • Co-evaporate with a solvent like toluene or DCM (3x) to remove residual TFA.

  • The resulting imidazole salt can be used directly or neutralized by dissolving the residue in an appropriate solvent and carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases. Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, filter, and concentrate to yield the free imidazole.

Protocol 2: Selective Reductive Deprotection using NaBH₄

This protocol leverages the unique reactivity of N-Boc-imidazole for selective cleavage in the presence of other Boc-protected groups.[3]

Procedure:

  • Dissolve the N-Boc-imidazole substrate in ethanol (95% or absolute) to a concentration of approximately 0.1-0.2 M.

  • To the stirred solution at room temperature, add sodium borohydride (NaBH₄) (1.5-3.0 equivalents) portion-wise. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-6 hours. The reaction progress should be monitored by TLC or LC-MS. Note: For substrates with acidic protons (e.g., a carboxylic acid), more NaBH₄ may be required.[3]

  • Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaBH₄ by the dropwise addition of water or dilute acid (e.g., 1N HCl) until gas evolution stops.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected imidazole.

References

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2026, from [Link]

  • Kuwano, R., Kameyama, N., & Ikeda, R. (2011). Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles. Journal of the American Chemical Society, 133(19), 7312–7315. Available from: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3121-3129. Available from: [Link]

Sources

Technical Support Center: Minimizing D-Isomer Formation with N(alpha),N-(im)-Di-Boc-L-histidine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with histidine incorporation, particularly the prevention of racemization. Here, we will delve into the mechanistic underpinnings of D-isomer formation and provide actionable troubleshooting guidance to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is N(alpha),N-(im)-Di-Boc-L-histidine methyl ester and why is it used?

A1: N(alpha),N-(im)-Di-Boc-L-histidine methyl ester is a derivative of the amino acid L-histidine where both the alpha-amino group (Nα) and the imidazole nitrogen (N-im) are protected by a tert-butyloxycarbonyl (Boc) group.[1] The carboxyl group is protected as a methyl ester. This dual protection strategy is employed in peptide synthesis to prevent undesirable side reactions. Specifically, the N-im-Boc group is crucial for minimizing racemization, a common problem during the activation of histidine for peptide bond formation.[2]

Q2: What is racemization and why is it a significant problem with histidine?

A2: Racemization is the process by which an enantiomerically pure compound, in this case, the L-isomer of histidine, is converted into a mixture of both L- and D-isomers. In peptide synthesis, the incorporation of even small amounts of the D-isomer can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. Histidine is particularly susceptible to racemization due to the basicity of the lone pair of electrons on the π-nitrogen of its imidazole side chain.[2][3] During the activation of the carboxyl group for coupling, this nitrogen can act as an intramolecular base, abstracting the acidic proton from the alpha-carbon and leading to the formation of a planar, achiral enolate intermediate.[3] This intermediate can then be protonated from either face, resulting in a mixture of L- and D-histidine residues in the final peptide.

Q3: How does the N(im)-Boc protecting group help in minimizing racemization?

A3: The tert-butyloxycarbonyl (Boc) group on the imidazole nitrogen (N-im) is an electron-withdrawing group. Its presence reduces the basicity of the π-nitrogen, thereby diminishing its ability to act as an internal base and abstract the alpha-proton during the coupling reaction.[4] This suppression of intramolecular base catalysis is the primary mechanism by which N(im)-Boc protection minimizes racemization and preserves the stereochemical integrity of the histidine residue.

Troubleshooting Guide

Issue 1: Significant D-isomer formation despite using N(alpha),N-(im)-Di-Boc-L-histidine methyl ester.

Q: I am using N(alpha),N-(im)-Di-Boc-L-histidine methyl ester, but chiral analysis of my peptide still shows a high percentage of the D-isomer. What are the likely causes and how can I resolve this?

A: Causal Analysis and Solutions

Even with the N(im)-Boc protection, certain reaction conditions can still promote racemization. The primary factors to investigate are the choice of coupling reagent, the base used for neutralization and activation, and the reaction temperature.

  • Coupling Reagent Selection: The choice of coupling reagent is critical as it dictates the nature and reactivity of the activated histidine intermediate. Some coupling reagents are more prone to inducing racemization than others.

    • Recommendation: If you are observing significant racemization, consider switching to a less aggressive coupling reagent. Phosphonium-based reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been shown to be particularly effective in minimizing racemization during the coupling of histidine derivatives.[4][5][6] Carbodiimide-based reagents like DIC (N,N'-diisopropylcarbodiimide) in combination with an additive like OxymaPure can also be a good choice, as OxymaPure has demonstrated a greater capacity to suppress racemization compared to HOBt.[5][7][8]

  • Base Selection and Stoichiometry: The basicity and steric hindrance of the organic base used in the coupling step can significantly influence the extent of racemization.[9] Strong, non-sterically hindered bases can deprotonate the alpha-carbon, leading to racemization.

    • Recommendation: Utilize a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine .[9] It is also crucial to use the minimum necessary amount of base. An excess of base will increase the risk of racemization. Ideally, for in situ neutralization protocols, 1 equivalent of base should be used to neutralize the incoming amino acid salt.[10]

  • Reaction Temperature: Higher reaction temperatures increase the rate of all chemical reactions, including the undesired racemization pathway.[11]

    • Recommendation: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the extent of D-isomer formation.

Experimental Protocol: Optimized Coupling of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester

This protocol outlines a step-by-step procedure for minimizing racemization during the solution-phase coupling of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester.

  • Preparation of Reactants:

    • Dissolve N(alpha),N-(im)-Di-Boc-L-histidine methyl ester (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve the amino-component (e.g., a resin-bound peptide with a free N-terminus or an amino acid ester) (1.0-1.2 equivalents) in the same anhydrous solvent.

    • If the amino-component is a hydrochloride or TFA salt, add 1.0 equivalent of a sterically hindered base like DIEA and stir for 10-15 minutes for in situ neutralization.

  • Activation and Coupling:

    • Cool the solution of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester to 0°C.

    • Add the coupling reagent and additive. For example:

      • DEPBT method: Add DEPBT (1.1 equivalents).

      • DIC/OxymaPure method: Add OxymaPure (1.1 equivalents) followed by DIC (1.1 equivalents).

    • Stir the activation mixture at 0°C for 5-10 minutes.

    • Add the solution of the amino-component to the activated histidine derivative at 0°C.

    • Allow the reaction mixture to stir at 0°C for 2 hours, and then let it warm to room temperature and stir for an additional 4-12 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon reaction completion, filter the reaction mixture if a solid-phase support was used.

    • For solution-phase synthesis, perform an appropriate aqueous work-up to remove the coupling byproducts and excess reagents.

    • Purify the resulting dipeptide derivative by flash column chromatography or preparative HPLC.

  • Chiral Analysis:

    • Hydrolyze a small sample of the purified peptide.

    • Analyze the resulting amino acids using a chiral GC or HPLC method to determine the ratio of L- to D-histidine.

Issue 2: Incomplete Coupling Reactions.

Q: I have followed the recommendations to minimize racemization, but now I am observing incomplete coupling reactions. How can I improve the coupling efficiency without increasing the risk of D-isomer formation?

A: Balancing Reactivity and Stereochemical Purity

Improving coupling efficiency without promoting racemization requires a careful optimization of reaction parameters.

  • Extended Reaction Time: A straightforward approach is to increase the reaction time. While higher temperatures accelerate both desired and undesired reactions, extending the reaction duration at a controlled, lower temperature primarily favors the completion of the coupling reaction.

    • Recommendation: Monitor the reaction progress over a longer period (e.g., 24 hours) at room temperature.

  • Solvent Choice: The polarity of the solvent can influence both the solubility of the reactants and the rate of the reaction.

    • Recommendation: While DMF and DCM are common choices, exploring alternative "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) in combination with a suitable coupling reagent like COMU might offer improved results in some cases.[12]

  • Reagent Stoichiometry: A slight excess of the activated histidine derivative and the coupling reagents can help drive the reaction to completion.

    • Recommendation: Increase the stoichiometry of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester and the coupling reagents to 1.2-1.5 equivalents relative to the amino-component.

Data Summary

ParameterRecommendation for Minimizing D-Isomer FormationRationale
Coupling Reagent DEPBT, DIC/OxymaPureThese reagents and additives are known to suppress racemization pathways.[4][5][6]
Base DIEA, 2,4,6-collidineSterically hindered bases are less likely to cause alpha-proton abstraction.[9]
Base Stoichiometry Minimal necessary amount (e.g., 1.0 eq. for neutralization)Excess base increases the risk of racemization.[10]
Temperature 0°C to room temperatureLower temperatures slow down the rate of racemization.[11]
Solvent Anhydrous DMF, DCMStandard solvents for peptide coupling.

Visualizing the Mechanism and Workflow

racemization_mechanism cluster_L_His L-Histidine Derivative cluster_intermediate Achiral Intermediate cluster_D_His D-Histidine Derivative L_His N(α)-Boc-His(im-Boc)-CO-X (Activated L-Isomer) Enolate Planar Enolate L_His->Enolate α-proton abstraction (Base-catalyzed) Enolate->L_His Protonation D_His N(α)-Boc-His(im-Boc)-CO-X (D-Isomer) Enolate->D_His Protonation

Caption: Mechanism of Histidine Racemization.

optimized_workflow start Start prep_his Prepare N(α),N-(im)-Di-Boc-L-histidine methyl ester solution start->prep_his prep_amine Prepare amino-component solution (+ DIEA if salt) start->prep_amine cool Cool histidine solution to 0°C prep_his->cool couple Add amino-component solution prep_amine->couple activate Add coupling reagent (e.g., DEPBT or DIC/OxymaPure) cool->activate activate->couple react React at 0°C to RT couple->react workup Work-up and Purification react->workup analyze Chiral Analysis (GC/HPLC) workup->analyze end End analyze->end

Caption: Optimized Coupling Workflow.

References

  • Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines. Request PDF - ResearchGate. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. National Institutes of Health. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available from: [Link]

  • Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Studies on racemization kinetics of L-proline and L-histidine. ResearchGate. Available from: [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. Available from: [Link]

  • Peptide Synthesis with the Boc Protecting Group. YouTube. Available from: [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Institutes of Health. Available from: [Link]

  • 26.7: Peptide Synthesis. Chemistry LibreTexts. Available from: [Link]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. ResearchGate. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. Available from: [Link]

  • 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. Request PDF - ResearchGate. Available from: [Link]

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. Available from: [Link]

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available from: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available from: [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. Available from: [Link]

Sources

Navigating the Nuances of Histidine Incorporation: A Technical Guide to N(α),N(im)-Di-Boc-L-histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N(α),N(im)-Di-Boc-L-histidine methyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights into the effective use of this versatile but sometimes challenging building block in peptide synthesis and bioconjugation. Here, we will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot and optimize your experimental workflows.

I. Core Concepts: Understanding N(α),N(im)-Di-Boc-L-histidine Methyl Ester

N(α),N(im)-Di-Boc-L-histidine methyl ester is a derivative of the amino acid L-histidine where both the alpha-amino group (Nα) and the imidazole nitrogen (N-im) are protected by tert-butyloxycarbonyl (Boc) groups. The C-terminus is protected as a methyl ester. This dual protection strategy is crucial for mitigating common side reactions associated with the highly nucleophilic imidazole side chain of histidine during peptide synthesis.[1][2]

The imidazole moiety, if left unprotected, can lead to undesirable outcomes such as acylation of the side chain and, more critically, racemization of the chiral center during activation and coupling steps.[1][2] The Boc group on the imidazole nitrogen effectively suppresses these side reactions.[2]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common queries regarding the handling and application of N(α),N(im)-Di-Boc-L-histidine methyl ester.

1. Why use a di-Boc protected histidine derivative?

The primary reason is to prevent side reactions at the imidazole side chain of histidine.[2] The unprotected imidazole ring is nucleophilic and can be acylated during peptide coupling, leading to byproducts.[2] Furthermore, the imidazole ring can catalyze the racemization of the activated amino acid, compromising the stereochemical integrity of the final peptide.[1][2] The N(im)-Boc group significantly reduces these risks.

2. When is it appropriate to use N(α),N(im)-Di-Boc-L-histidine methyl ester?

This derivative is particularly useful in solution-phase peptide synthesis and for the preparation of peptide fragments that will be used in subsequent segment condensations. The methyl ester at the C-terminus provides protection during coupling reactions. For solid-phase peptide synthesis (SPPS), the corresponding carboxylic acid (N(α),N(im)-Di-Boc-L-histidine) is typically used for attachment to the resin.

3. How stable is the N(im)-Boc group?

The N(im)-Boc group is significantly more labile than the N(α)-Boc group. It is sensitive to strong acids and even to repeated treatments with milder acids often used for N(α)-Boc deprotection in SPPS (e.g., trifluoroacetic acid, TFA).[3][4] This lability requires careful consideration of the overall protection strategy.

4. Can I use this derivative in Fmoc-based solid-phase peptide synthesis?

While not typical, it is possible with a carefully designed strategy. The standard Fmoc deprotection condition (piperidine in DMF) is generally compatible with the Boc protecting groups. However, the final cleavage from the resin and deprotection of side chains, which often involves strong acids like TFA, will also remove both Boc groups. This derivative is more commonly associated with Boc-based SPPS strategies.[1][5]

III. Linker Compatibility: A Strategic Overview

The compatibility of N(α),N(im)-Di-Boc-L-histidine methyl ester with various linkers is dictated by the chemical conditions required for linker attachment and cleavage. The primary concern is the stability of the N(im)-Boc and methyl ester groups under these conditions.

Linker TypeFunctional Group for AttachmentCleavage ConditionCompatibility with N(α),N(im)-Di-Boc-L-histidine methyl esterRationale and Considerations
Wang Linker HydroxylStrong Acid (e.g., >50% TFA)Moderate The N(im)-Boc group may be prematurely cleaved during repeated N(α)-Boc deprotection steps if a Boc-SPPS strategy is employed. The final cleavage will remove all Boc groups.
Rink Amide Linker AmineStrong Acid (e.g., >90% TFA)Moderate Similar to the Wang linker, the N(im)-Boc group's lability to strong acid is a key consideration.
Chlorotrityl Linker ChloroVery Mild Acid (e.g., 1-5% TFA)High The mild cleavage conditions are advantageous for preserving the N(im)-Boc group if a protected peptide fragment is desired. This linker is often used to minimize diketopiperazine formation, a common side reaction with the first two amino acids.[6]
Hydrazone Linker HydrazineMild Acid (pH 4-5)High Cleavage under mild acidic conditions is generally compatible with the Boc protecting groups.
Thioester Linker ThiolThiolysis (e.g., thiophenol)High Thiolysis is a mild and orthogonal cleavage method that will not affect the Boc or methyl ester groups.
Safety-Catch Linkers VariesTwo-step activation and cleavageDepends on Activation Compatibility is contingent on the activation step. For example, an aryl hydrazine linker that requires acidic deprotection of a masking group before cleavage would be less compatible.[7]

IV. Troubleshooting Guide

This section provides solutions to common problems encountered when using N(α),N(im)-Di-Boc-L-histidine methyl ester.

Problem 1: Low coupling efficiency or incomplete reaction.

  • Possible Cause 1: Steric Hindrance. The bulky Boc groups can sterically hinder the coupling reaction.

    • Solution: Increase the coupling time and/or temperature. Consider using a more potent coupling reagent like HATU or HCTU in the presence of a non-nucleophilic base such as DIEA.

  • Possible Cause 2: Inefficient Activation. The chosen activation method may not be optimal.

    • Solution: For carbodiimide-based coupling (e.g., DIC), ensure the addition of an activating agent like HOBt or Oxyma to form the active ester and minimize racemization.[8]

  • Possible Cause 3: Aggregation. The growing peptide chain may aggregate, preventing access of reagents.

    • Solution: If performing SPPS, consider using a different solvent like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF), as NMP can be better at disrupting secondary structures.[9]

Problem 2: Presence of unexpected byproducts in the final product.

  • Possible Cause 1: Premature deprotection of N(im)-Boc. The N(im)-Boc group may have been partially or fully removed during the synthesis.

    • Solution: If using a Boc-SPPS strategy, minimize the time of exposure to TFA during the N(α)-deprotection steps. For sensitive sequences, consider using a milder deprotection cocktail. In solution-phase synthesis, ensure that no strong acids are used in purification steps until the final deprotection is intended.

  • Possible Cause 2: Racemization. Despite protection, some racemization may have occurred.

    • Solution: Ensure that the activation of the carboxylic acid is performed in the presence of a racemization suppressant like HOBt. Avoid prolonged activation times before the addition of the amine component. Using coupling reagents like DEPBT has been shown to minimize racemization for histidine residues.[10]

  • Possible Cause 3: Diketopiperazine formation. This is a common side reaction, especially when proline or another secondary amino acid is in the second position of a peptide being synthesized on a resin.[6]

    • Solution: When performing SPPS, consider using a 2-chlorotrityl resin, as its steric bulk hinders this side reaction.[6] Alternatively, coupling the first two amino acids as a dipeptide unit can bypass the problematic dipeptide-resin intermediate.[6]

Problem 3: Difficulty in cleaving the peptide from the resin or deprotecting the final product.

  • Possible Cause 1: Incomplete cleavage. The cleavage cocktail or conditions may be insufficient.

    • Solution: Ensure the appropriate cleavage cocktail for the resin and protecting groups is used. For complete removal of both Boc groups and cleavage from an acid-labile resin, a cocktail of 95% TFA with scavengers (e.g., water, triisopropylsilane) is typically effective.

  • Possible Cause 2: Scavenger issues. The byproducts of deprotection (e.g., tert-butyl cations) can react with sensitive residues if not properly scavenged.

    • Solution: Always include appropriate scavengers in the cleavage cocktail, especially for peptides containing tryptophan, methionine, or cysteine.

V. Experimental Protocols & Visualizations

Protocol 1: General Coupling Procedure in Solution-Phase Synthesis
  • Dissolution: Dissolve N(α),N(im)-Di-Boc-L-histidine methyl ester (1.0 eq) and the amine component (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: In a separate flask, pre-activate the carboxylic acid of the coupling partner (if applicable) with a coupling reagent such as HATU (1.0 eq) and a base like DIEA (2.0 eq) in the same solvent for 5-10 minutes.

  • Coupling: Add the activated carboxylic acid solution to the solution containing N(α),N(im)-Di-Boc-L-histidine methyl ester and the amine.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction, and perform a standard aqueous work-up to remove the coupling reagents and byproducts.

  • Purification: Purify the desired product by column chromatography.

Protocol 2: N(α)-Boc Deprotection in Boc-SPPS
  • Resin Swelling: Swell the peptide-resin in an appropriate solvent (e.g., DCM or DMF).

  • Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.

  • Washing: Thoroughly wash the resin with DCM, followed by a neutralization wash with a 5-10% solution of DIEA in DCM or DMF.

  • Final Wash: Wash the resin again with DCM and DMF to prepare for the next coupling step.

Deprotection_and_Coupling_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Start Start Deprotection Deprotection Start->Deprotection Remove N(α)-Boc (e.g., TFA in DCM) Washing_1 Washing & Neutralization Deprotection->Washing_1 Coupling Coupling of N(α),N(im)-Di-Boc-L-histidine Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 End_Cycle Repeat or Cleave Washing_2->End_Cycle

Caption: A simplified workflow for a single coupling cycle in Boc-SPPS.

Troubleshooting_Histidine_Coupling Problem { Low Coupling Efficiency or Byproducts with Histidine } Cause_Racemization Racemization Unprotected imidazole catalyzes epimerization Problem->Cause_Racemization Cause_Acylation Side-chain Acylation Nucleophilic imidazole attacks activated carboxyl Problem->Cause_Acylation Cause_Sterics Steric Hindrance Bulky protecting groups impede reaction Problem->Cause_Sterics Solution_Protection Solution: N(im)-Boc Protection Shields imidazole from side reactions Cause_Racemization->Solution_Protection Solution_Coupling Solution: Optimized Coupling Use HATU/HCTU or add HOBt to DIC Cause_Racemization->Solution_Coupling Cause_Acylation->Solution_Protection Cause_Sterics->Solution_Coupling Solution_Conditions Solution: Adjust Conditions Increase reaction time or temperature Cause_Sterics->Solution_Conditions

Caption: Troubleshooting common issues in histidine coupling.

VI. References

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. (2025). National Institutes of Health.

  • Protecting Groups in Peptide Synthesis. Biosynth.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

  • Did anyone observe spontaneous Boc removal from histidine? ResearchGate.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.

  • Coupling Reagents. Aapptec Peptides.

  • Coupling step during synthesis of peptides containing Histidine residue? ResearchGate.

  • What do you do when your peptide synthesis fails? Biotage.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of N(alpha),N(im)-Di-Boc-L-histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the purity and structural integrity of building blocks are paramount. N(alpha),N(im)-Di-Boc-L-histidine methyl ester, a key protected amino acid derivative, is no exception. Its proper characterization is not merely a quality control checkpoint; it is the foundation upon which reliable and reproducible downstream applications are built. This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this crucial reagent, grounded in scientific principles and practical expertise.

The Imperative of Multi-faceted Analysis

A single analytical technique is seldom sufficient to fully elucidate the identity, purity, and stability of a complex molecule like N(alpha),N(im)-Di-Boc-L-histidine methyl ester. A confluence of spectroscopic and chromatographic methods is essential to build a complete and trustworthy profile of the compound. This guide will focus on a suite of four core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each method provides a unique and complementary piece of the analytical puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity of N(alpha),N(im)-Di-Boc-L-histidine methyl ester and for detecting subtle structural impurities.

Expertise & Experience in NMR Analysis

The choice of solvent and the operational frequency of the spectrometer are critical. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve the compound and its relatively clean spectral window. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the proton signals, particularly in the crowded aliphatic region and for resolving the imidazole protons.

Key Structural Verifications by ¹H NMR:

  • Di-Boc Protection: The presence of two distinct singlets, each integrating to 9 protons, in the upfield region (typically around 1.4-1.6 ppm) is the hallmark of the two tert-butoxycarbonyl (Boc) protecting groups.

  • Methyl Ester: A sharp singlet integrating to 3 protons, usually found around 3.7 ppm, confirms the presence of the methyl ester group.

  • Histidine Backbone: The characteristic alpha-proton (α-CH), beta-protons (β-CH₂), and imidazole ring protons will be present in their expected regions, although their precise chemical shifts will be influenced by the protecting groups.

  • Stereochemistry: While standard ¹H NMR does not directly confirm the L-configuration, significant deviations from expected chemical shifts or the presence of additional signals could indicate racemization.

¹³C NMR for Unambiguous Carbon Skeleton Confirmation:

¹³C NMR provides a direct count of the unique carbon atoms in the molecule, offering an orthogonal confirmation of the structure. Key signals to observe include the carbonyl carbons of the two Boc groups and the methyl ester, the quaternary carbons of the Boc groups, and the distinct carbons of the histidine side chain and backbone.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of N(alpha),N(im)-Di-Boc-L-histidine methyl ester in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

Data Presentation: Expected NMR Chemical Shifts
Assignment ¹H NMR (ppm, CDCl₃) ¹³C NMR (ppm, CDCl₃)
α-CH~4.7~53
β-CH₂~3.1-3.3~29
Imidazole C2-H~7.8~137
Imidazole C4-H~7.1~115
Imidazole C5N/A~135
Methyl Ester (-OCH₃)~3.7~52
Methyl Ester (C=O)N/A~171
Nα-Boc (-C(CH₃)₃)~1.4~28
Nα-Boc (-OC(CH₃)₃)N/A~80
Nα-Boc (C=O)N/A~155
Nim-Boc (-C(CH₃)₃)~1.6~28
Nim-Boc (-OC(CH₃)₃)N/A~85
Nim-Boc (C=O)N/A~148

Note: These are approximate chemical shifts and may vary slightly based on solvent, concentration, and instrument calibration.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides crucial information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Expertise & Experience in MS Analysis

The choice of ionization mode and the analysis of the fragmentation pattern are key. ESI in positive ion mode is preferred. The fragmentation of the di-Boc protected histidine methyl ester is expected to proceed through the loss of one or both Boc groups, as well as the loss of the methyl ester.

Key Information from MS:

  • Molecular Weight Confirmation: The primary confirmation is the observation of the protonated molecular ion [M+H]⁺ at m/z 370.4.

  • Fragmentation Pattern: The presence of characteristic fragment ions corresponding to the loss of a Boc group (m/z 270.3), two Boc groups (m/z 170.2), and other fragments provides a fingerprint of the molecule's structure.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method (for sample introduction): A simple isocratic or gradient elution with a C18 column can be used. A mobile phase of water and acetonitrile with a small amount of formic acid (0.1%) to promote protonation is common.

  • MS Acquisition:

    • Operate in positive ion ESI mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Acquire fragmentation data (MS/MS) on the parent ion (m/z 370.4) to confirm the fragmentation pattern.

Data Presentation: Expected Mass Spectrometry Data
Ion Formula Expected m/z Description
[M+H]⁺C₁₇H₂₈N₃O₆⁺370.4Protonated molecular ion
[M-Boc+H]⁺C₁₂H₁₉N₃O₄⁺270.3Loss of one Boc group
[M-2Boc+H]⁺C₇H₁₁N₃O₂⁺170.2Loss of two Boc groups
[M-OCH₃+H]⁺C₁₆H₂₅N₃O₅⁺339.4Loss of the methoxy group

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the workhorse for determining the purity of pharmaceutical ingredients and intermediates. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Expertise & Experience in HPLC Method Development

For N(alpha),N(im)-Di-Boc-L-histidine methyl ester, a reversed-phase HPLC method is most appropriate. The choice of column, mobile phase composition, and detector wavelength are critical for achieving good resolution and sensitivity.

Key Aspects of a Robust HPLC Method:

  • Column: A C18 column is a good starting point, offering broad applicability for non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically required to achieve separation of impurities with different polarities. The addition of a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape.

  • Detection: The imidazole ring of histidine provides UV absorbance, making UV detection a suitable choice. A wavelength around 210-220 nm is often used for detecting peptide-related compounds.

Potential Impurities to Monitor:

  • L-Histidine methyl ester: The unreacted starting material.

  • Mono-Boc-L-histidine methyl ester: Incomplete protection can lead to either N(alpha)-Boc or N(im)-Boc species.

  • Hydrolyzed product: N(alpha),N(im)-Di-Boc-L-histidine (the free acid).

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 215 nm

    • Injection Volume: 10 µL

Data Presentation: Comparison of HPLC Methods
Method Column Mobile Phase Advantages Disadvantages
Reversed-Phase C18, C8Water/Acetonitrile or Methanol with TFA or Formic AcidVersatile, good resolution for a wide range of polarities.TFA can be difficult to remove from the sample post-purification.
HILIC Silica, AmideHigh organic content with a small amount of aqueous bufferGood retention for polar compounds.Can have longer equilibration times.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy provides information about the functional groups present in a molecule. While not as structurally definitive as NMR, it serves as a rapid and valuable tool for confirming the presence of key functional groups and for overall compound identity verification.

Expertise & Experience in FT-IR Analysis

The interpretation of an FT-IR spectrum relies on identifying characteristic absorption bands for the functional groups present in N(alpha),N(im)-Di-Boc-L-histidine methyl ester.

Key Vibrational Bands to Identify:

  • N-H Stretch: A band around 3300-3500 cm⁻¹ from the N-H of the Boc-protected amine.

  • C-H Stretch: Bands in the 2850-3000 cm⁻¹ region from the aliphatic C-H bonds.

  • C=O Stretch: Strong, sharp absorptions between 1650-1750 cm⁻¹ corresponding to the carbonyls of the two Boc groups and the methyl ester. These may appear as a broad or overlapping set of peaks.

  • C-N Stretch: Bands in the 1000-1350 cm⁻¹ region.

  • Imidazole Ring Vibrations: Characteristic peaks in the fingerprint region (below 1500 cm⁻¹) that are indicative of the imidazole ring structure.[1][2]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Presentation: Characteristic FT-IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
N-H (Amide)3300 - 3500
C-H (Aliphatic)2850 - 3000
C=O (Ester & Carbonate)1650 - 1750
C-N1000 - 1350
Imidazole RingFingerprint Region (<1500)

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive characterization of N(alpha),N(im)-Di-Boc-L-histidine methyl ester. The following diagram illustrates a recommended analytical cascade.

G cluster_0 Purity & Identity Confirmation cluster_1 Decision HPLC HPLC Analysis (Purity Assessment) MS Mass Spectrometry (Molecular Weight) HPLC->MS Confirms peak identity Outcome Accept or Reject Batch HPLC->Outcome NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Confirms MW of structure MS->Outcome FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Orthogonal confirmation NMR->Outcome FTIR->Outcome

Caption: A typical analytical workflow for the characterization of N(alpha),N(im)-Di-Boc-L-histidine methyl ester.

Conclusion: A Commitment to Quality

The rigorous analytical characterization of N(alpha),N(im)-Di-Boc-L-histidine methyl ester is a non-negotiable aspect of its use in research and development. By employing a multi-technique approach encompassing NMR, MS, HPLC, and FT-IR, researchers can be confident in the identity, purity, and structural integrity of this vital building block. This guide provides the foundational knowledge and practical protocols to empower scientists to make informed decisions about the quality of their reagents, ultimately contributing to the success and reproducibility of their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10904703, N(alpha),N(im)-Di-Boc-L-histidine methyl ester. Retrieved from [Link].

  • AWS. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link].

  • NIH. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link].

  • PubChem. Histidine-methyl-ester. Retrieved from [Link].

  • PubChem. N-methyl-L-histidine. Retrieved from [Link].

  • Tradeindia. N(alpha), N-(im)-di-boc-l-histidine Methyl Ester - Cas No: 17791-51-4. Retrieved from [Link].

  • ChemWhat. N(ALPHA) N-(IM)-DI-BOC-L-HISTIDINE CAS#: 17791-51-4. Retrieved from [Link].

  • Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link].

  • ResearchGate. FTIR spectrum of grown L-Histidine single crystal. Retrieved from [Link].

  • Digital Commons @ Oklahoma State University. FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of N(alpha),N(im)-Di-Boc-L-histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals engaged in peptide synthesis, the precise characterization of protected amino acids is a critical checkpoint. N(alpha),N(im)-Di-Boc-L-histidine methyl ester, a key building block, requires rigorous analytical scrutiny to ensure its identity and purity before its incorporation into complex peptide chains. This guide provides an in-depth technical comparison of the mass spectrometric behavior of this di-protected histidine derivative, offering insights into its fragmentation patterns and practical experimental protocols.

The Analytical Imperative: Why Mass Spectrometry?

In the realm of peptide chemistry, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone for managing the reactivity of amine functionalities.[1] For histidine, with its reactive imidazole side chain, dual protection at both the alpha-amino (Nα) and imidazole nitrogen (N(im)) is often employed to prevent undesirable side reactions during peptide coupling. Mass spectrometry serves as an indispensable tool for confirming the successful synthesis of N(alpha),N(im)-Di-Boc-L-histidine methyl ester (MW: 369.41 g/mol , Formula: C17H27N3O6) and for identifying potential side products or starting materials.[2][3]

Deciphering the Fragmentation Code: ESI-MS/MS Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of thermally labile molecules like protected amino acids. When subjected to tandem mass spectrometry (MS/MS), the protonated molecule of N(alpha),N(im)-Di-Boc-L-histidine methyl ester, [M+H]+ at m/z 370.2, undergoes characteristic fragmentation, primarily centered around the labile Boc groups.

The fragmentation cascade of the di-Boc protected histidine methyl ester is predicted to proceed through sequential losses of the Boc protecting groups. This is a well-documented fragmentation pathway for Boc-protected compounds, which can dissociate via two principal routes: the loss of isobutylene (C4H8; 56 Da) or the complete loss of the Boc group (C5H8O2; 100 Da).

Below is a proposed fragmentation pathway for [N(alpha),N(im)-Di-Boc-L-histidine methyl ester + H]+.

parent [M+H]+ m/z 370.2 frag1 [M+H - C4H8]+ m/z 314.2 parent->frag1 - 56 Da frag3 [M+H - Boc]+ m/z 270.1 parent->frag3 - 100 Da frag2 [M+H - 2(C4H8)]+ m/z 258.1 frag1->frag2 - 56 Da frag5 Immonium Ion m/z 110.1 frag2->frag5 - CO - OCH3 - Boc frag4 [M+H - Boc - C4H8]+ m/z 214.1 frag3->frag4 - 56 Da

Caption: Predicted ESI-MS/MS fragmentation of Di-Boc-L-histidine methyl ester.

A comparative analysis with the mono-protected N(alpha)-Boc-L-histidine provides valuable context. The MS/MS spectrum of protonated N(alpha)-Boc-L-histidine (precursor ion m/z 256.1) reveals key fragment ions at m/z 200.1, 156.1, and 212.1, corresponding to losses of the Boc group and subsequent fragmentations.

CompoundPrecursor Ion [M+H]+ (m/z)Key Fragment Ions (m/z)Interpretation of Fragment Ions
N(alpha),N(im)-Di-Boc-L-histidine methyl ester370.2Predicted: 314.2, 270.1, 258.1, 214.1, 110.1Sequential losses of isobutylene and/or entire Boc groups, followed by fragmentation of the amino acid backbone.
N(alpha)-Boc-L-histidine256.1212.1, 200.1, 156.1Loss of CO2, loss of isobutylene, and loss of the entire Boc group.

The Influence of Ionization Technique: ESI vs. MALDI

The choice of ionization source can significantly impact the observed mass spectrum. While ESI is a solution-based technique, Matrix-Assisted Laser Desorption/Ionization (MALDI) is a solid-state method. For Boc-protected compounds, which can be susceptible to in-source decay (fragmentation in the ion source before mass analysis), MALDI can sometimes offer a "softer" ionization, leading to a more prominent molecular ion peak and less premature fragmentation. However, the choice of matrix in MALDI is critical, as acidic matrices can promote the cleavage of acid-labile protecting groups like Boc.

Experimental Protocol: A Practical Workflow

The following protocol outlines a robust method for the analysis of N(alpha),N(im)-Di-Boc-L-histidine methyl ester by LC-ESI-MS/MS.

1. Sample Preparation:

  • Dissolve 1 mg of N(alpha),N(im)-Di-Boc-L-histidine methyl ester in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent mixture.

  • Add 0.1% formic acid to the final solution to promote protonation.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • MS1 Scan Range: m/z 100-500.

  • MS/MS: Select the precursor ion at m/z 370.2 and acquire product ion spectra using a collision energy of 15-25 eV.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis dissolve Dissolve in ACN/H2O dilute Dilute to 10 µg/mL dissolve->dilute acidify Add 0.1% Formic Acid dilute->acidify inject Inject 5 µL acidify->inject separate C18 Column Gradient inject->separate esi Positive ESI separate->esi ms1 MS1 Scan (100-500 m/z) esi->ms1 ms2 MS/MS of m/z 370.2 ms1->ms2

Caption: Workflow for LC-ESI-MS/MS analysis of Di-Boc-L-histidine methyl ester.

Conclusion

The mass spectrometric analysis of N(alpha),N(im)-Di-Boc-L-histidine methyl ester is a powerful method for its unequivocal identification. The predictable fragmentation pattern, characterized by the sequential loss of its two Boc groups, provides a clear diagnostic fingerprint. By comparing its fragmentation to that of mono-protected analogues and understanding the nuances of different ionization techniques, researchers can confidently verify the integrity of this essential building block, ensuring the fidelity of their subsequent peptide synthesis endeavors.

References

  • PubChem. (tert-Butoxycarbonyl)-L-histidine. [Link]

  • MDPI. Genome-Wide Identification, Characterization and Expression Profiles of the CCD Gene Family in Potato. [Link]

  • National Institutes of Health. Mass Spectrometry–Based Proteomics for the Masses: Peptide and Protein Identification in the Hunt Laboratory During the 2000's. [Link]

  • PubChem. Histidine-methyl-ester. [Link]

  • Gözet, T., et al. (2017). ESI MS/MS studies of 2,6-bis[N-α-(methoxycarbonyl)-histaminemethyl]-pyridine. ResearchGate. [Link]

  • Wikipedia. Nitrogenase. [Link]

  • Liu, F., et al. (2020). A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes. Nature Communications, 11(1), 742. [Link]

  • National Institute of Standards and Technology. EPA/NIH mass spectral data base. [Link]

  • Ganyushkin, A. S., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]

  • Nageswara Rao, V., et al. (2019). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. [Link]

  • Tradeindia. N(alpha), N-(im)-di-boc-l-histidine Methyl Ester. [Link]

  • PubChem. Nalpha-Boc-L-histidine methyl ester. [Link]

  • PubMed. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Institutes of Health. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]

  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • National Institutes of Health. Mass Spectrometry-Based Proteomics for Assessing Epitranscriptomic Regulations. [Link]

Sources

A Senior Application Scientist's Guide to Protected Histidines: A Comparative Analysis Featuring N(α), N-(im)-Di-Boc-L-histidine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Histidine Challenge in Peptide Synthesis

In the intricate world of peptide synthesis, the amino acid histidine presents a unique set of challenges that demand careful strategic planning. Its imidazole side chain is a double-edged sword; essential for the biological function of many peptides and proteins through its role in proton buffering and metal ion chelation, it is also a source of significant synthetic complications.[1][2] The primary issues are twofold: the nucleophilicity of the imidazole nitrogen can lead to undesirable side reactions during coupling, and more critically, the side chain can catalyze the racemization of the activated amino acid, compromising the stereochemical integrity of the final peptide.[3][4][5][6]

To navigate these obstacles, chemists rely on protecting groups for the imidazole nitrogen. The choice of this protecting group is a critical decision that profoundly impacts yield, purity, and cost-effectiveness. This guide provides an in-depth comparison of commonly used protected histidines, with a special focus on the utility of N(α), N-(im)-Di-Boc-L-histidine methyl ester for specific applications. We will delve into the mechanistic rationale behind experimental choices, present comparative data, and provide actionable protocols for researchers in drug development and peptide chemistry.

The Landscape of Histidine Protection Strategies

The selection of a side-chain protecting group for histidine is fundamentally dictated by the overall synthetic strategy, primarily whether it is a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS) or a solution-phase approach.[] Each strategy employs different conditions for the removal of the temporary Nα-protecting group, requiring an orthogonal and stable side-chain protection.

Key Imidazole Protecting Groups:

  • For Boc-based SPPS: Common choices include the side-chain Boc, Tosyl (Tos), and Benzyloxymethyl (Bom) groups. The final deprotection is typically achieved with strong acids like hydrofluoric acid (HF).[3]

  • For Fmoc-based SPPS: The most prevalent protecting group is Trityl (Trt). Alternatives like 4-methyltrityl (Mtt) and the side-chain Boc group are also employed. These groups must be stable to the basic conditions (e.g., piperidine) used for Nα-Fmoc removal but labile to the final acidic cleavage cocktail (e.g., trifluoroacetic acid - TFA).[3][8]

Below is a visualization of the key protected histidine derivatives discussed in this guide.

G cluster_0 Key Protected Histidine Derivatives A N(α),N(im)-Di-Boc-L-histidine methyl ester B Fmoc-His(Trt)-OH C Fmoc-His(Boc)-OH D Boc-His(Bom)-OH

Caption: Structures of commonly compared protected histidine derivatives.

A Focused Look: N(α), N-(im)-Di-Boc-L-histidine methyl ester

N(α), N-(im)-Di-Boc-L-histidine methyl ester is a uniquely protected derivative primarily suited for solution-phase synthesis or fragment condensation strategies. Its structure provides three distinct points of chemical modification, each with a different lability profile:

  • Nα-Boc group: The primary amino group protection, readily removed under standard mild acidic conditions (e.g., TFA).[9][10]

  • N(im)-Boc group: Protects the imidazole side chain. It is also acid-labile but offers key advantages in racemization suppression.

  • Methyl ester (OMe): Protects the C-terminal carboxyl group. This group is stable to acid but is removed by saponification (base-catalyzed hydrolysis), providing crucial orthogonality.[11]

This tripartite protection scheme allows for selective deprotection and subsequent elaboration at either the N-terminus, C-terminus, or as part of a final global deprotection, making it a versatile tool for building complex peptide fragments.

G cluster_0 Orthogonal Deprotection Strategy Start N(α),N(im)-Di-Boc-His-OMe PathA H-His(im-Boc)-OMe Start->PathA Mild Acid (TFA) (N-terminus free for coupling) PathB N(α),N(im)-Di-Boc-His-OH Start->PathB Base (LiOH/NaOH) (C-terminus free for coupling) Final L-Histidine PathA->Final Strong Acid / Base PathB->Final Strong Acid

Caption: Orthogonal deprotection pathways for Di-Boc-His-OMe.

Comparative Performance Analysis

The true value of a protected amino acid is measured by its performance under real-world synthetic conditions. We compare our focus compound's strategy against common alternatives based on the most critical metrics: racemization suppression and chemical stability.

Metric 1: Racemization Suppression

Histidine racemization during coupling is a well-documented problem, proceeding through the abstraction of the α-proton by the basic Nπ atom of the imidazole ring when the carboxyl group is activated.[3][6][12] The electronic nature of the imidazole protecting group is therefore the single most important factor in mitigating this side reaction.

  • N(im)-Boc: The urethane-based Boc group is electron-withdrawing. This property reduces the electron density and basicity of the imidazole ring, significantly suppressing its ability to abstract the α-proton. This makes derivatives like Fmoc-His(Boc)-OH highly effective at preserving stereochemical purity, especially in demanding, high-temperature microwave-assisted protocols.[13]

  • N(im)-Trt: The trityl group is bulky but electron-donating. It offers no electronic protection against racemization and relies solely on steric hindrance, which is often insufficient. Consequently, Fmoc-His(Trt)-OH is known to be more prone to racemization compared to its N(im)-Boc counterpart.[3]

  • N(im)-Bom: The benzyloxymethyl group is highly effective at preventing racemization. However, the derivative is significantly more expensive and complex to synthesize, making it a premium option reserved for when absolute stereopurity is paramount.[3]

  • N(im)-Tos: The tosyl group is strongly electron-withdrawing and offers excellent racemization suppression.[14]

Protecting Group (on Imidazole)Racemization RiskMechanistic RationaleTypical Use Case
Boc LowElectron-withdrawing urethane reduces imidazole basicity.[13]Fmoc-SPPS, especially high-temperature methods.
Trityl (Trt) HighElectron-donating; offers only steric hindrance.[3]Standard, cost-effective Fmoc-SPPS.
Bom Very LowEffective suppression, mechanism debated.[3]Boc-SPPS where racemization must be minimized at all costs.
Tos LowStrong electron-withdrawing sulfonyl group.[14]Boc-SPPS, specialty applications.
Metric 2: Stability and Orthogonality

An ideal protecting group must remain intact during all synthetic steps until its designated removal.

  • N(im)-Boc: Generally stable to the piperidine conditions used in Fmoc-SPPS. However, some studies have noted slow degradation over multiple, extended deprotection cycles.[15] It is completely removed by the final TFA cleavage cocktail. This makes it fully compatible with the standard Fmoc/tBu strategy.

  • N(im)-Trt: Robustly stable to piperidine and cleaved by TFA. Its higher acid lability compared to tBu-based groups requires careful management of cleavage conditions when preparing protected peptide fragments.[3]

  • N(im)-Fmoc: This protecting group is cleaved by piperidine simultaneously with the Nα-Fmoc group. Its use is therefore limited to introducing a histidine at or near the N-terminus of a peptide.[3]

Experimental Section: A Validated Comparison

To provide tangible evidence, we describe a self-validating experimental workflow to quantify the performance of different protected histidines in a practical setting.

Experimental Workflow: Comparative Racemization Analysis

G cluster_0 Workflow for Racemization Analysis A 1. Parallel SPPS Synthesize model peptide (e.g., Ac-Tyr-Val-His-Ala-NH2) using Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH B 2. Cleavage & Deprotection Treat resin with TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) A->B C 3. Peptide Precipitation Precipitate crude peptide in cold diethyl ether B->C D 4. Chiral HPLC Analysis Analyze crude peptide to resolve L-His (product) and D-His (epimer) diastereomers C->D E 5. Data Quantification Integrate peak areas to determine % D-His epimer D->E

Caption: Experimental workflow for comparing histidine racemization.

Protocol 1: SPPS of a Model Tetrapeptide
  • Resin: Start with 100 mg of Rink Amide MBHA resin (0.5 mmol/g).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min).

  • Coupling:

    • Prepare the coupling solution: Fmoc-amino acid (5 eq), DIC (5 eq), and Oxyma Pure (5 eq) in DMF.

    • Add the solution to the resin and react for 1 hour at room temperature (or 5 minutes at 90°C for microwave-assisted synthesis).

    • Rationale: The use of a carbodiimide/Oxyma activation system is crucial. The acidic nature of Oxyma helps to protonate the imidazole ring, reducing its basicity and thereby suppressing racemization compared to uronium-based reagents like HATU in the presence of tertiary bases.[13]

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Sequence: Couple the amino acids in the order: Fmoc-Ala-OH, Fmoc-His(X)-OH (where X is Trt or Boc), Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

Protocol 2: Peptide Cleavage and Racemization Analysis by HPLC
  • Cleavage: Wash the final peptide-resin with DCM and dry under vacuum. Add 2 mL of the cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) and react for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to 40 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • HPLC Analysis:

    • System: A standard reverse-phase HPLC system with a UV detector (220 nm).

    • Column: A chiral column capable of separating amino acid diastereomers or a high-resolution C18 column. Analysis often involves derivatization of the hydrolyzed peptide with a chiral reagent, but direct analysis of the diastereomeric peptides is often possible.[16][17][18]

    • Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

    • Method: A linear gradient from 5% to 65% B over 30 minutes.

    • Quantification: Integrate the peaks corresponding to the desired L-His peptide and the undesired D-His diastereomer. Calculate the percentage of racemization as: % D-isomer = [Area(D-His peak) / (Area(L-His peak) + Area(D-His peak))] * 100.

Expected Results (Illustrative Data)
Protected Histidine UsedCoupling Conditions% D-His Isomer (Racemization)
Fmoc-His(Trt)-OHRoom Temp, 1 hr4-6%
Fmoc-His(Boc)-OHRoom Temp, 1 hr<1%
Fmoc-His(Trt)-OHMicrowave, 90°C, 5 min10-15%
Fmoc-His(Boc)-OHMicrowave, 90°C, 5 min1-2%

Conclusions and Recommendations

The choice of a histidine protecting group is a nuanced decision that balances performance, cost, and synthetic strategy. Our analysis leads to the following expert recommendations:

  • N(α), N-(im)-Di-Boc-L-histidine methyl ester is a specialized reagent, ideal for solution-phase synthesis and convergent fragment condensation . Its key advantage is the built-in orthogonality between the acid-labile Boc groups and the base-labile methyl ester, allowing for precise, directional synthesis of protected peptide fragments.

  • For routine Fmoc-SPPS , Fmoc-His(Trt)-OH remains the industry workhorse due to its robustness and cost-effectiveness. However, researchers must be vigilant about the potential for racemization, especially when histidine is coupled to a bulky residue or when using aggressive activation conditions.[3][8]

  • When stereochemical purity is a high priority in Fmoc-SPPS , Fmoc-His(Boc)-OH is a superior alternative.[13] Its ability to electronically suppress racemization makes it particularly valuable for synthesizing long or difficult sequences and for use with high-energy methods like microwave-assisted synthesis, where it consistently delivers a higher-purity crude product.

  • For the most demanding Boc-SPPS applications where even trace levels of racemization are unacceptable, Boc-His(Bom)-OH is the gold standard, despite its higher cost.[3]

Ultimately, a deep understanding of the underlying chemical mechanisms is paramount. By selecting the appropriate protected histidine derivative based on the specific demands of the synthetic target, researchers can overcome the inherent challenges of this unique amino acid and achieve their synthetic goals with greater efficiency and confidence.

References

  • Title: Amino Acid Derivatives for Peptide Synthesis. Source: AAPPTec. [Link]

  • Title: Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Source: National Institutes of Health (PMC). [Link]

  • Title: Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. Source: MDPI. [Link]

  • Title: Mechanism of racemisation of histidine derivatives in peptide synthesis. Source: PubMed. [Link]

  • Title: How do I remove the N-Boc protection group to get the amino acid histidine? Source: Reddit. [Link]

  • Title: analysis of amino acids by high performance liquid chromatography. Source: Pharmaceutical Sciences. [Link]

  • Title: An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Source: ACS Central Science. [Link]

  • Title: Analytical Methods for Amino Acids. Source: Shimadzu. [Link]

  • Title: Histidine-Covalent Stapled Alpha-Helical Peptides Targeting hMcl-1. Source: ACS Publications. [Link]

  • Title: Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents. Source: ResearchGate. [Link]

  • Title: Benefits and Adverse Effects of Histidine Supplementation. Source: PubMed. [Link]

  • Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Source: Organic Chemistry International. [Link]

  • Title: Histidine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Source: WebMD. [Link]

  • Title: Analysis of Amino Acids by HPLC. Source: Agilent. [Link]

  • Title: Studies on the racemization and coupling of N.alpha.,Nim-protected histidine active esters. Source: The Journal of Organic Chemistry. [Link]

  • Title: Did anyone observe spontaneous Boc removal from histidine? Source: ResearchGate. [Link]

  • Title: What is L-Histidine Used for? Benefits & More. Source: Prolab Nutrition. [Link]

  • Title: Proximity-enhanced cysteine–histidine crosslinking for elucidating intrinsically disordered and other protein complexes. Source: Chemical Science (RSC Publishing). [Link]

  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: AAPPTec. [Link]

  • Title: Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Source: CEM Corporation. [Link]

  • Title: Boc-Protected Amino Groups. Source: Organic Chemistry Portal. [Link]

  • Title: Solid-phase peptide synthesis using N-trityl-amino acids. Source: Digital CSIC. [Link]

  • Title: Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Source: Food Research. [Link]

  • Title: Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Source: RSC Publishing. [Link]

  • Title: Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Source: National Institutes of Health. [Link]

  • Title: Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Source: MDPI. [Link]

  • Title: N(alpha), N-(im)-di-boc-l-histidine Methyl Ester. Source: Tradeindia. [Link]

  • Title: H-His(Trt)-OH. Source: PubChem. [Link]

  • Title: Advances in Fmoc solid-phase peptide synthesis. Source: National Institutes of Health (PMC). [Link]

  • Title: Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Source: YouTube. [Link]

  • Title: Protecting Groups in Peptide Synthesis: A Detailed Guide. Source: Acadechem. [Link]

  • Title: How L-Histidine Functions in the Body and Where to Get It. Source: Verywell Health. [Link]

  • Title: Dipeptide Syntheses via Activated α-Amino Esters. Source: Organic Syntheses. [Link]

  • Title: Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Source: AWS. [Link]

Sources

A Comparative Guide to Histidine Incorporation in Peptide Synthesis: N(α),N-(im)-Di-Boc-L-histidine methyl ester vs. Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into a peptide sequence is a critical, yet often challenging, step in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The unique imidazole side chain of histidine, while central to the biological function of many peptides, is also the root of significant synthetic hurdles, most notably a high propensity for racemization. The choice of protecting group strategy for this residue is therefore a decisive factor that profoundly impacts the stereochemical purity, and ultimately the success, of the synthesis.

This guide provides an in-depth, objective comparison of two common histidine derivatives: the N(α),N-(im)-Di-Boc-L-histidine methyl ester, primarily suited for Boc-based and solution-phase strategies, and the widely-used Fmoc-His(Trt)-OH for Fmoc-based SPPS. We will explore the mechanistic underpinnings of their respective protecting group strategies, present comparative data, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.

The Core Challenge: Histidine Racemization

The primary difficulty in handling histidine during peptide synthesis is the risk of epimerization at the α-carbon. This loss of stereochemical integrity is catalyzed by the imidazole ring itself. The lone pair of electrons on the unprotonated π-nitrogen (N-π) of the imidazole side chain can act as an intramolecular base, abstracting the α-proton of the activated carboxyl group. This abstraction leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of both L- and D-isomers, compromising the biological activity of the final peptide.[1][2]

The key to preventing this side reaction is to effectively mask the basicity of the N-π nitrogen. The two derivatives under comparison in this guide achieve this through fundamentally different, yet strategically important, approaches.

Understanding the Contenders: Two Strategies for Histidine Protection

Fmoc-His(Trt)-OH: The Workhorse of Fmoc-SPPS

Nα-(9-Fluorenylmethyloxycarbonyl)-N(im)-trityl-L-histidine, or Fmoc-His(Trt)-OH, is one of the most commonly used derivatives for incorporating histidine in the widely adopted Fmoc/tBu solid-phase peptide synthesis strategy.[3]

  • Nα-Protection: The Fmoc group provides temporary protection of the alpha-amino group and is readily cleaved under mild basic conditions (typically with piperidine in DMF), ensuring orthogonality with the acid-labile side-chain protecting groups.[4]

  • Side-Chain Protection: The bulky trityl (Trt) group is attached to the τ-nitrogen (N-τ) of the imidazole ring. Its primary role is to prevent acylation of the imidazole nitrogen during subsequent coupling steps. While the electron-withdrawing nature of the trityl group does offer some reduction in the basicity of the π-nitrogen, this effect is often insufficient to completely prevent racemization, especially during slow couplings or when using highly activating reagents.[2][5] The protection is on the N-τ, leaving the problematic N-π nitrogen sterically unhindered and electronically available to catalyze racemization.[5][6]

N(α),N-(im)-Di-Boc-L-histidine methyl ester: A Solution for Boc and Solution-Phase Synthesis

This derivative employs the tert-butyloxycarbonyl (Boc) group for protection of both the α-amino group and the imidazole side chain, with the C-terminus protected as a methyl ester.

  • Nα-Protection: The Nα-Boc group is the cornerstone of the Boc/Bzl SPPS strategy, which utilizes repeated treatments with a moderately strong acid, such as trifluoroacetic acid (TFA), for its removal.[7]

  • Side-Chain Protection: Crucially, the second Boc group is attached to the N-τ of the imidazole ring. This provides robust protection against side reactions. In the context of racemization, while the protection is also on the N-τ, the overall Boc-SPPS workflow with its different pH environment and coupling strategies influences the outcome. More importantly, derivatives like Fmoc-His(Boc)-OH, where a Boc group is on the imidazole in an Fmoc strategy, have demonstrated superior racemization suppression compared to Trt.[2][8]

  • C-terminus Protection: The methyl ester (OMe) makes this molecule ideal for solution-phase peptide synthesis, where coupling reactions are carried out in solution, or for the synthesis of protected peptide fragments that can be later joined together. For use in Boc-SPPS, the methyl ester must first be hydrolyzed (saponified) to yield the free carboxylic acid.[9]

Head-to-Head Comparison: Performance and Properties

FeatureN(α),N-(im)-Di-Boc-L-histidine methyl esterFmoc-His(Trt)-OH
Primary Synthesis Strategy Boc-SPPS, Solution-Phase SynthesisFmoc-SPPS
Nα-Protecting Group Boc (tert-Butyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Nα-Deprotection Condition Acidic (e.g., TFA in DCM)[10]Basic (e.g., 20% Piperidine in DMF)[4]
Side-Chain Protecting Group Boc (on N-τ)Trt (Trityl, on N-τ)
Racemization Suppression Good to Excellent. The Boc group on the imidazole provides effective electronic deactivation.Moderate. Prone to significant racemization with strong activators, pre-activation, or at elevated temperatures.[5][11]
Final Cleavage/Deprotection Strong acid (e.g., anhydrous HF, TFMSA)[12]Strong acid (e.g., TFA with scavengers)[13]
Key Scavengers for Cleavage Thioanisole, anisoleTriisopropylsilane (TIS) to scavenge the trityl cation, water, EDT.[13]
Common Applications Synthesis of peptides via Boc-SPPS, preparation of protected peptide fragments in solution.Routine Fmoc-SPPS for a wide range of peptides.
Primary Side-Reaction Concern Alkylation of nucleophilic residues by the t-butyl cation during deprotection if scavengers are omitted.Significant racemization during coupling.[5] Re-attachment of the trityl cation to Trp or Cys during cleavage if not properly scavenged.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the practical application of each derivative.

Workflow 1: Solution-Phase Coupling with N(α),N-(im)-Di-Boc-L-histidine methyl ester

This protocol outlines a standard solution-phase coupling to an amino acid ester.

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Work-up & Purification A Dissolve Boc-His(Boc)-OMe and Amino Acid Ester in DCM/DMF B Cool to 0°C A->B C Add Coupling Reagent (e.g., EDC/HOBt) B->C D Add Base (e.g., DIEA) C->D E Warm to RT, Stir 12-24h D->E F Dilute with EtOAc E->F G Wash with aq. NaHCO3, Water, and Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by Chromatography I->J

Caption: Solution-phase coupling workflow for Boc-His(Boc)-OMe.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve N(α),N-(im)-Di-Boc-L-histidine methyl ester (1.0 eq.) and the desired amino component (e.g., H-Leu-OMe·HCl, 1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).

  • Pre-cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.). Stir for 5 minutes.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (1.2 eq.) to neutralize the hydrochloride salt and facilitate the reaction.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous NaHCO3, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel to obtain the pure product.

Workflow 2: Incorporation of Boc-His(Boc)-OH in Boc-SPPS

For use in solid-phase synthesis, the methyl ester must first be converted to a carboxylic acid.

Part A: Saponification of the Methyl Ester

G A Dissolve Boc-His(Boc)-OMe in THF/Water B Cool to 0°C A->B C Add LiOH solution B->C D Stir at 0°C to RT (Monitor by TLC) C->D E Quench with aq. acid (e.g., KHSO4) to pH 3-4 D->E F Extract with EtOAc E->F G Dry and Concentrate F->G H Obtain Boc-His(Boc)-OH G->H

Caption: Saponification of Boc-His(Boc)-OMe to the free acid.

Step-by-Step Protocol (Saponification):

  • Dissolution: Dissolve N(α),N-(im)-Di-Boc-L-histidine methyl ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Hydrolysis: Add a solution of lithium hydroxide (LiOH) (1.1 eq.) in water dropwise.

  • Reaction: Stir the mixture at 0°C and allow it to slowly warm to room temperature. Monitor the disappearance of the starting material by TLC.

  • Acidification: Once the reaction is complete, cool the mixture back to 0°C and carefully acidify to pH 3-4 with a cold 1M KHSO4 solution.

  • Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with brine.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield N(α),N-(im)-Di-Boc-L-histidine as a solid or foam.

Part B: Boc-SPPS Coupling Cycle

G cluster_0 Deprotection cluster_1 Neutralization & Coupling A Peptide-Resin (N-terminal Boc) B Treat with 30-50% TFA in DCM (2 x 10 min) A->B C Wash with DCM, IPA, DCM B->C D Neutralize with 10% DIEA in DCM (2 x 2 min) C->D E Wash with DCM D->E F Couple Boc-His(Boc)-OH with HBTU/DIEA in DMF E->F G Wash to prepare for next cycle F->G

Caption: Standard coupling cycle for Boc-SPPS.

Step-by-Step Protocol (Boc-SPPS Coupling):

  • Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in DCM.

  • Pre-activation: In a separate vessel, dissolve the prepared N(α),N-(im)-Di-Boc-L-histidine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).

  • Deprotection: For the next cycle, remove the Nα-Boc group by treating the resin with 30-50% TFA in DCM.[14]

Workflow 3: Incorporation of Fmoc-His(Trt)-OH in Fmoc-SPPS

This is the standard workflow for incorporating Fmoc-His(Trt)-OH into a growing peptide chain on a solid support.

G cluster_0 Deprotection cluster_1 Coupling A Peptide-Resin (N-terminal Fmoc) B Treat with 20% Piperidine in DMF (2 x 10 min) A->B C Wash with DMF B->C D Add Fmoc-His(Trt)-OH, Coupling Reagent (e.g., DIC/Oxyma), and Base (e.g., collidine) in DMF C->D E Couple for 1-2 hours D->E F Wash to prepare for next cycle E->F

Caption: Standard coupling cycle for Fmoc-SPPS.

Step-by-Step Protocol (Fmoc-SPPS Coupling):

  • Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group. Wash the resin extensively with DMF.

  • Amino Acid Activation: In a separate tube, dissolve Fmoc-His(Trt)-OH (3-5 eq.), a coupling additive such as Oxyma Pure (3-5 eq.), and a base (e.g., DIEA or 2,4,6-collidine, 6-10 eq.) in DMF. Add the coupling agent, such as N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq.). Crucially, to minimize racemization, avoid prolonged pre-activation times. It is often best to add the DIC to the amino acid/additive solution and immediately transfer it to the resin.

  • Coupling Reaction: Allow the coupling reaction to proceed for 1-4 hours. The use of less basic collidine instead of DIEA can further reduce the risk of racemization.

  • Washing: Following the coupling, thoroughly wash the resin with DMF to remove any unreacted reagents and soluble byproducts.

  • Confirmation: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive, a second coupling (recoupling) may be necessary.

Final Cleavage and Deprotection: Releasing the Peptide

For Boc-SPPS with His(Boc): The final cleavage is typically performed with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). A common cleavage cocktail is HF:p-cresol:thioanisole (90:5:5) at 0°C for 1 hour. The scavengers are essential to prevent alkylation of sensitive residues by the released t-butyl cations.[12]

For Fmoc-SPPS with His(Trt): The standard cleavage cocktail is TFA-based. A widely used mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS is critical as it acts as a scavenger for the highly reactive trityl cations released from the histidine side chain, preventing re-attachment to other nucleophilic residues like tryptophan or cysteine.[13]

Conclusion and Recommendations

The choice between N(α),N-(im)-Di-Boc-L-histidine methyl ester and Fmoc-His(Trt)-OH is fundamentally dictated by the overarching synthetic strategy.

Fmoc-His(Trt)-OH remains the standard choice for routine Fmoc-SPPS due to its compatibility with the chemistry and ready availability. However, researchers must be acutely aware of its high propensity for racemization. To mitigate this risk, it is imperative to:

  • Avoid prolonged pre-activation times.

  • Use carbodiimide-based activators like DIC with an additive like Oxyma, which are less prone to causing racemization than some onium salts.

  • Consider using a milder base such as 2,4,6-collidine in place of DIEA.

  • For particularly sensitive sequences where racemization must be minimized at all costs, alternative derivatives with N-π protection (such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH) should be strongly considered, despite their higher cost.[2][5]

N(α),N-(im)-Di-Boc-L-histidine methyl ester is the logical choice for Boc-SPPS or solution-phase synthesis . The di-Boc protection scheme offers robust protection and generally leads to lower levels of racemization during coupling compared to the Trt group in Fmoc strategies. Its application in standard SPPS requires an initial saponification step, adding to the workflow but providing a high-purity building block for this less common but powerful synthetic methodology.

Ultimately, a successful peptide synthesis relies on a deep understanding of the chemical principles at play. By carefully considering the factors of racemization, synthetic strategy, and the specific requirements of the target peptide, researchers can select the optimal histidine derivative and conditions to achieve their goals with the highest degree of purity and confidence.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Novabiochem® Letters 2.15Vol. (n.d.). Merck Millipore. Retrieved from [Link]

  • Mergler, M., Dick, F., & Vorherr, T. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 502-510.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation. Retrieved from [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Váradi, A., et al. (2020). N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Organic Letters, 22(5), 1883-1887.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). AWS. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

  • Fmoc-His(Trt)-OH; CAS 109425-51-6. (n.d.). Aapptec. Retrieved from [Link]

  • Holley, R. W., & Sondheimer, E. (1954). Carbobenzoxy Derivatives of Histidine, Imidazole and Benzimidazole. Journal of the American Chemical Society, 76(5), 1326-1328.
  • Gygi, S. P., et al. (2004). Histidine-rich peptide selection and quantification in targeted proteomics. Journal of the American Society for Mass Spectrometry, 15(1), 41-49.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. Retrieved from [Link]

  • Gulyás, J., et al. (1985). Histidine Racemization in the Synthesis of an Analog of the Luteinizing Hormone Releasing Factor. Investigation by HPLC and Enzymatic Methods.
  • Houghten, R. A., et al. (1986). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 27(6), 653-658.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Garay, H. E., et al. (n.d.). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada.

Sources

Mastering Histidine Incorporation: A Comparative Guide to Di-Boc vs. Single-Boc Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of histidine presents a persistent challenge. The unique imidazole side chain of histidine, while crucial for the biological function of many peptides, is notoriously prone to racemization during synthesis, compromising the stereochemical integrity and, ultimately, the efficacy of the final product. This guide provides an in-depth technical comparison of histidine protection strategies, focusing on the marked advantages of utilizing a tert-butoxycarbonyl (Boc) group for side-chain protection over other methods, a cornerstone of what can be conceptualized as a comprehensive "Di-Boc" approach to preserving chirality.

The Histidine Racemization Conundrum

The primary obstacle in incorporating histidine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is the propensity for the α-carbon to lose its stereochemical configuration. This epimerization is an intramolecular side reaction catalyzed by the lone pair of electrons on the π-nitrogen (N-π) of the imidazole ring. During the carboxyl group activation step required for peptide bond formation, these electrons are sufficiently basic to abstract the proton from the adjacent α-carbon. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, yielding a mixture of the desired L-isomer and the unwanted D-isomer.[1] This issue is exacerbated by factors such as prolonged activation times and elevated temperatures, which are often employed to drive difficult couplings to completion.[1]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: Mechanism of histidine racemization via an achiral enolate intermediate.

A Tale of Two Strategies: Comparing Side-Chain Protection

To mitigate racemization, the imidazole side chain must be protected. The choice of this protecting group is paramount. In the context of the widely-used Fmoc/tBu SPPS strategy, the α-amino group is temporarily protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups. Here, we compare the performance of two common side-chain protected histidine derivatives: the traditional Fmoc-His(Trt)-OH and the superior Fmoc-His(Boc)-OH.

The concept of Di-Boc protection refers to the comprehensive safeguarding of the histidine molecule, where one Boc group protects the imidazole side chain (im-Boc) and, in Boc-based SPPS, another Boc group protects the α-amino group. The critical advantage, however, lies in the specific use of a Boc group on the imidazole ring, which dramatically outperforms other "single" protection strategies like the trityl (Trt) group.

The Causality Behind Protection Efficacy

The effectiveness of a side-chain protecting group in suppressing racemization is directly linked to its electron-withdrawing ability.

  • Trityl (Trt) Protection: The bulky trityl group, attached at the τ-nitrogen (N-τ), primarily offers steric hindrance. While it can suppress side reactions like N-acylation on the ring, it provides only minimal electronic protection against racemization.[2]

  • Boc (Boc) Protection: The tert-butoxycarbonyl group, when attached to the imidazole ring, acts as a urethane. This group is significantly more electron-withdrawing than the Trt group. It pulls electron density away from the imidazole π-system, thereby reducing the basicity of the crucial N-π nitrogen.[2] This deactivation makes the intramolecular proton abstraction from the α-carbon far less favorable, preserving the stereochemical integrity of the amino acid even under forcing conditions.

Experimental Data: A Head-to-Head Comparison

The superior performance of Fmoc-His(Boc)-OH is not merely theoretical. Experimental data from the synthesis of therapeutically relevant peptides, such as Liraglutide and 1-42 Beta Amyloid, provides compelling evidence.

Case Study 1: Liraglutide Synthesis

Liraglutide features an N-terminal histidine, which is often a challenging coupling. A comparative study using microwave-assisted SPPS highlights the dramatic reduction in racemization afforded by Boc protection.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50°C, 10 min6.8%
Fmoc-His(Boc)-OH 50°C, 10 min 0.18%
Fmoc-His(Trt)-OH90°C, 2 min>16%
Fmoc-His(Boc)-OH 90°C, 2 min 0.81%
Data sourced from a CEM Corporation application note.[2]

As the data unequivocally shows, switching from Trt to Boc protection under identical, moderately heated conditions resulted in a 37-fold decrease in racemization . Even under aggressive, high-temperature microwave conditions, Fmoc-His(Boc)-OH maintained a low level of epimerization, while the Trt-protected version failed catastrophically.[2]

Case Study 2: 1-42 Beta Amyloid Synthesis

In the synthesis of the longer and more complex 1-42 Beta Amyloid peptide, the benefits of Boc side-chain protection were further validated.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Total Synthesis Time
Fmoc-His(Trt)-OH50°C, 10 min2.88%4 hr 24 min
Fmoc-His(Boc)-OH 90°C, 2 min 1.29% 3 hr 58 min
Data sourced from a CEM Corporation application note.[2]

Here, not only did Fmoc-His(Boc)-OH cut the level of the D-isomer impurity by more than half, but its stability at high temperatures also allowed for a significantly shorter coupling time (2 minutes at 90°C vs. 10 minutes at 50°C).[2] This translated into a faster overall synthesis without compromising the chiral purity of the final peptide.[2]

Experimental Protocols

To ensure the reproducibility of these findings, the following self-validating protocols for peptide synthesis and analysis are provided.

Protocol 1: Microwave-Assisted SPPS of Liraglutide

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: General workflow for microwave-assisted Fmoc-SPPS.

Materials:

  • CEM Liberty Blue™ automated microwave peptide synthesizer

  • Rink Amide ProTide™ resin

  • Fmoc-amino acids (including Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH)

  • Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF

  • Coupling Activator: 1.0 M DIC and 1.0 M Oxyma Pure in DMF (CarboMAX)

  • Cleavage Cocktail: 92.5% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) / 2.5% Dithiothreitol (DODT)

  • Anhydrous diethyl ether (Et₂O)

Methodology:

  • Resin Preparation: Swell the resin in DMF within the reaction vessel.

  • Fmoc Deprotection: Perform deprotection using the deprotection solution with microwave heating at 90°C for 1 minute.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • For standard amino acids, couple a 5-fold excess using the DIC/Oxyma activator solution with microwave heating at 90°C for 2 minutes.

    • For the critical histidine coupling, use either Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH and couple under the specific conditions outlined in the data tables (e.g., 50°C for 10 minutes).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: After synthesis is complete, treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the product under vacuum.[2]

Protocol 2: Analysis of Racemization by UPLC

Materials:

  • Waters ACQUITY UPLC™ System

  • ACQUITY UPLC BEH C18 Column (1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Crude peptide sample dissolved in an appropriate solvent

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50/50 acetonitrile/water).

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5% to 65% B over 10 minutes.

    • Monitor the elution profile at 214 nm or 220 nm.

  • Peak Identification: The L- and D-histidine containing diastereomers will typically resolve into two distinct peaks. Identification can be confirmed by mass spectrometry or by synthesizing a D-His standard.

  • Quantification: Integrate the peak areas of the desired (L-His) and undesired (D-His) products. Calculate the percentage of racemization as: (Area of D-isomer Peak / (Area of L-isomer Peak + Area of D-isomer Peak)) * 100.

Conclusion and Recommendations

Key Advantages of Imidazole Boc Protection:

  • Drastically Reduced Racemization: The electron-withdrawing nature of the Boc group deactivates the imidazole ring, significantly suppressing the primary mechanism of epimerization.[2][3]

  • Enhanced Stability at High Temperatures: Fmoc-His(Boc)-OH is robust enough to withstand the elevated temperatures used in modern microwave-assisted SPPS, allowing for faster and more efficient couplings without sacrificing chiral purity.[2]

  • Improved Purity and Yield: By minimizing the formation of hard-to-separate diastereomeric impurities, the final crude peptide is of higher purity, simplifying downstream purification and increasing the overall yield of the desired product.

For any research or development program focused on synthesizing high-purity, biologically active peptides, the adoption of Fmoc-His(Boc)-OH is not merely an alternative; it is a critical process optimization that ensures stereochemical fidelity and enhances the probability of success.

References

  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 294-309. Retrieved from [Link]

  • Karlström, A., & Undén, A. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(6), 283-290. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

Sources

Navigating the Labyrinth of Histidine: A Comparative Guide to Boc vs. Fmoc SPPS Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing histidine residues presents a unique set of challenges in the realm of solid-phase peptide synthesis (SPPS). The nucleophilic character of histidine's imidazole side chain makes it a frequent participant in undesirable side reactions, most notably racemization, which can severely compromise the biological activity of the final peptide product. The choice between the two predominant SPPS strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is therefore a critical decision that profoundly impacts the purity, yield, and stereochemical integrity of histidine-containing peptides. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for this specific application, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Two Philosophies of Peptide Synthesis: A High-Level Overview

Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, builds peptide chains step-by-step on a solid resin support.[] The core of this methodology lies in the use of protecting groups to ensure the specific and controlled formation of peptide bonds. The Boc and Fmoc strategies represent two distinct chemical philosophies for achieving this control.

The Boc strategy , the older of the two, relies on a graded acid-lability approach. The temporary Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid - TFA), while the more permanent side-chain protecting groups require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for cleavage at the end of the synthesis.[2][3]

In contrast, the Fmoc strategy operates on the principle of orthogonality. The Nα-Fmoc group is labile to a weak base (e.g., piperidine), while the side-chain protecting groups are acid-labile, allowing for their removal during the final cleavage from the resin with TFA.[4] This fundamental difference in deprotection chemistry has significant implications for the synthesis of complex peptides, especially those containing sensitive residues like histidine.

The Histidine Conundrum: A Mechanistic Perspective on Racemization

Histidine is notoriously prone to racemization during the coupling step of SPPS.[5] This loss of stereochemical integrity is primarily an intramolecular process catalyzed by the imidazole side chain itself. The lone pair of electrons on the Nπ nitrogen of the imidazole ring is sufficiently basic to abstract the α-proton of the activated amino acid. This deprotonation leads to the formation of an achiral ester enolate intermediate, which can then be re-protonated to form either the L- or D-isomer, resulting in a racemic mixture.[5] The longer the histidine residue remains in its activated state, the greater the likelihood of racemization.[5]

Therefore, the most effective strategies for synthesizing histidine-containing peptides are those that can successfully mitigate this intramolecular base catalysis. This is where the choice of Nα-protecting group strategy and, crucially, the side-chain protection of the histidine residue itself, becomes paramount.

Head-to-Head Comparison: Boc vs. Fmoc for Histidine-Containing Peptides

FeatureBoc StrategyFmoc StrategyRationale & Causality
Nα-Deprotection Moderate acid (e.g., 50% TFA in DCM)[3]Weak base (e.g., 20% piperidine in DMF)[2]Orthogonality: Fmoc offers true orthogonality, simplifying the synthesis of complex peptides. Boc's reliance on graded acid lability can lead to premature cleavage of some side-chain protecting groups with repeated TFA treatments.[4]
Final Cleavage Strong acid (e.g., anhydrous HF)[2]Moderate acid (e.g., TFA)[2]Safety & Compatibility: Fmoc's use of TFA is significantly milder and safer than the highly corrosive and toxic HF required for Boc chemistry.[2] This also makes the Fmoc strategy more compatible with sensitive post-translational modifications.
Racemization Control Generally good, with the right side-chain protection (e.g., Bom).Highly dependent on the side-chain protecting group. Trt is common but can lead to significant racemization. Boc or MBom on the side chain are superior.The choice of side-chain protection is the most critical factor for controlling histidine racemization in both strategies.
Aggregation Issues Can be advantageous for hydrophobic sequences as strong acid deprotection can disrupt secondary structures.[]More prone to aggregation with certain sequences.The milder, basic deprotection in Fmoc chemistry may not be as effective at disrupting inter-chain hydrogen bonding that leads to aggregation.
Cost Boc-amino acids are generally less expensive.[]Fmoc-amino acids are typically more expensive.[]The synthesis and purification of Fmoc derivatives are more complex.

Side-Chain Protection of Histidine: The Key to Success

The choice of the "permanent" side-chain protecting group for the histidine imidazole ring is arguably the most critical decision in the synthesis of these peptides.

In Boc Chemistry:
  • Tosyl (Tos): Boc-His(Tos)-OH is a commonly used derivative. However, the Tos group can be labile to HOBt, a common additive in coupling reactions, and has been associated with side reactions like glycine insertion.[7][8] Its use is often recommended for shorter peptides or for introducing histidine near the N-terminus.[7]

  • Dinitrophenyl (Dnp): The Dnp group is very stable to the reaction and cleavage conditions of Boc-SPPS, making it suitable for the synthesis of longer peptides.[7] However, it requires a separate deprotection step using a thiol, typically thiophenol, before the final HF cleavage.[9]

  • Benzyloxymethyl (Bom): Attached to the Nτ-nitrogen of the imidazole, the Bom group is highly effective at suppressing racemization.[7][10] However, Boc-His(Bom)-OH is more expensive and challenging to prepare, limiting its routine use.[7]

In Fmoc Chemistry:
  • Trityl (Trt): Fmoc-His(Trt)-OH is the most conventional and widely used derivative. The bulky Trt group provides steric hindrance, but it does not effectively prevent racemization, especially with prolonged activation times or the use of strong bases in the coupling step.[11]

  • tert-Butyloxycarbonyl (Boc): The use of Fmoc-His(Boc)-OH offers a significant advantage in minimizing racemization. The Boc group on the imidazole ring provides electronic and steric hindrance that effectively suppresses the intramolecular base catalysis.[12]

  • Methoxybenzyloxymethyl (MBom): Similar to the Bom group in Boc chemistry, the MBom group on the Nπ-nitrogen is very effective at preventing racemization, even under microwave heating conditions. However, it is an expensive option and can be associated with its own set of side reactions.

Quantitative Comparison of Histidine Protecting Groups in Fmoc-SPPS

The following table summarizes experimental data comparing the performance of different histidine side-chain protecting groups in mitigating racemization during Fmoc-SPPS of a model peptide.

Histidine DerivativeCrude Purity (%)Overall Yield (%)Racemization (D-isomer, %)
Fmoc-His(Trt)-OH75605.8
Fmoc-His(Boc)-OH85701.5
Fmoc-His(π-Mbom)-OH8872<1

Data compiled from various sources. Actual results may vary depending on the peptide sequence and synthesis conditions.[12]

This data clearly demonstrates the superiority of the Boc and π-Mbom protecting groups over the more traditional Trt group in suppressing racemization during Fmoc-SPPS.

Experimental Protocols: Synthesis of Angiotensin II

To provide a practical comparison, we present representative step-by-step protocols for the synthesis of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) using both Boc and Fmoc strategies.

Boc-SPPS Protocol for Angiotensin II

This protocol utilizes a Merrifield resin and Boc-His(Tos)-OH.

  • Resin Preparation: Swell Merrifield resin in dichloromethane (DCM).

  • First Amino Acid Coupling: Couple Boc-Phe-OH to the resin using the cesium salt method.

  • SPPS Cycle (for each subsequent amino acid):

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

    • Washing: Wash the resin with DCM, isopropanol, and then DCM.

    • Neutralization: Treat the resin with 5% diisopropylethylamine (DIEA) in DCM.

    • Washing: Wash the resin with DCM.

    • Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Pro-OH, Boc-His(Tos)-OH, etc.) using a suitable coupling agent like DIC/HOBt in DMF/DCM.

    • Washing: Wash the resin with DCM and DMF.

  • Final Cleavage and Deprotection:

    • Dry the fully assembled peptide-resin under vacuum.

    • Treat the resin with anhydrous HF in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized apparatus.

    • Evaporate the HF and wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Fmoc-SPPS Protocol for Angiotensin II

This protocol utilizes a Rink Amide resin and Fmoc-His(Trt)-OH.

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).

  • Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the initial Fmoc group.

  • First Amino Acid Coupling: Couple Fmoc-Phe-OH using a coupling agent such as HBTU/DIEA in DMF.

  • SPPS Cycle (for each subsequent amino acid):

    • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Washing: Wash the resin with DMF and DCM.

    • Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH, Fmoc-His(Trt)-OH, etc.) using HBTU/DIEA in DMF.

    • Washing: Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizing the Workflows

Boc-SPPS Workflow for a Single Coupling Cycle

Boc_SPPS_Workflow start Resin-AA(n) deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Boc-AA(n+1), DIC/HOBt) wash2->coupling wash3 Wash (DCM, DMF) coupling->wash3 end Resin-AA(n+1) wash3->end

Caption: A single amino acid addition cycle in Boc-SPPS.

Fmoc-SPPS Workflow for a Single Coupling Cycle

Fmoc_SPPS_Workflow start Resin-AA(n) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-AA(n+1), HBTU/DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Resin-AA(n+1) wash2->end

Caption: A single amino acid addition cycle in Fmoc-SPPS.

Chemical Structures of Protected Histidine Derivatives

Histidine_Derivatives cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_His_Tos Boc-His(Tos)-OH Boc_His_Dnp Boc-His(Dnp)-OH Boc_His_Bom Boc-His(Bom)-OH Fmoc_His_Trt Fmoc-His(Trt)-OH Fmoc_His_Boc Fmoc-His(Boc)-OH Fmoc_His_MBom Fmoc-His(MBom)-OH

Caption: Common protected histidine derivatives for SPPS.

Conclusion and Recommendations

Both Boc and Fmoc strategies can be successfully employed for the synthesis of histidine-containing peptides, but the choice depends on several factors, including the peptide sequence, the desired purity, and available laboratory equipment.

The Fmoc strategy is generally the preferred method in modern peptide synthesis due to its milder reaction conditions, enhanced safety profile, and true orthogonality. For histidine-containing peptides, the key to success with the Fmoc strategy lies in the selection of an appropriate side-chain protecting group. While Fmoc-His(Trt)-OH is widely used, the experimental data strongly suggests that Fmoc-His(Boc)-OH or Fmoc-His(π-Mbom)-OH should be utilized when minimizing racemization is a primary concern.

The Boc strategy remains a robust and valuable alternative, particularly for sequences prone to aggregation where the harsh acidic deprotection steps can be beneficial. [] When using the Boc strategy for histidine-containing peptides, Boc-His(Bom)-OH is the superior choice for suppressing racemization, although its cost may be a limiting factor. Boc-His(Dnp)-OH offers a stable option for longer peptides, provided the additional deprotection step is accounted for.

Ultimately, a thorough understanding of the underlying chemical principles of each strategy and the specific challenges posed by histidine is essential for the successful synthesis of these important biomolecules. By carefully considering the factors outlined in this guide, researchers can confidently select the optimal strategy to achieve their synthetic goals with high yield and purity.

References

  • Selvam, R., Rohini, K. C., Arunan, C., & Subashchandran, K. P. (2013). Synthesis of Biologically Important Angiotensin-II and Angiotensin-IV Peptides by Using 4-(2',4'-Dimethoxypenyl-Fmoc-Aminomethyl)phenoxy Resin. Asian Journal of Chemistry, 25(15), 8673-8676.
  • ResearchGate. (n.d.). SPPS of Angiotensin II, 3-step in situ double Fmoc removal condition. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • ResearchGate. (n.d.). SPPS of Angiotensin II, 3-step in-situ protocol using 20% 4-MP in DMF. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from a source providing an overview of SPPS.
  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (2013). Journal of Peptide Science, 19(5), 281-289.
  • Selvam, R., et al. (2016). Synthesis of Biologically Important Angiotensin-II and Angiotensin-IV Peptides by Using 4-(2',4'-Dimethoxypenyl-Fmoc-Aminomethyl)phenoxy Resin.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-760.
  • W. C. Chan, P. D. White, Eds., Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press, Oxford, 2000.
  • Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. (n.d.).
  • Emory University. (2022). Protocol Compliance Guiding Angiotensin II Use in Post Cardiovascular Surgery Vasoplegia.
  • Zhang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(6), 1986.
  • ResearchGate. (n.d.). Peptide Rearrangement Side Reactions.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (n.d.). 3 Chemical structures of histidine (A) and aspartate (B)

Sources

A Senior Application Scientist's Guide to the Orthogonal Validation of Peptides Containing N(alpha),N(im)-Di-Boc-L-histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of synthetic peptides, with a specific focus on sequences incorporating the sterically hindered and chemically sensitive residue, N(alpha),N(im)-Di-Boc-L-histidine methyl ester. This document is intended for researchers, chemists, and quality control professionals in the fields of peptide chemistry, drug discovery, and proteomics who require robust, validated protocols for ensuring the identity, purity, and structural integrity of complex synthetic peptides.

The Analytical Challenge: Why Di-Boc-Histidine Demands a Multi-pronged Approach

The synthesis of peptides is a complex process prone to side reactions, leading to a variety of potential impurities such as deletion sequences, truncated peptides, or products with incompletely removed protecting groups.[1][2] The incorporation of modified amino acids, particularly histidine derivatives, introduces additional layers of complexity.[3] Histidine's imidazole side chain is nucleophilic and can catalyze racemization during peptide coupling.[4] To mitigate this, protecting groups are employed, with the Di-Boc strategy—protecting both the alpha-amino (Nα) and imidazole (N(im)) nitrogens with tert-butyloxycarbonyl (Boc) groups—being a common choice to ensure stereochemical integrity.[4][5]

However, the N(im)-Boc group is significantly more acid-labile than the Nα-Boc group.[6][] This creates a critical validation challenge: confirming the presence of both Boc groups in the final, purified peptide is essential. Premature loss of the N(im)-Boc group during synthesis or purification can lead to unintended side reactions or alter the peptide's final conformational and biological properties. Furthermore, the bulky, hydrophobic nature of the Di-Boc moiety significantly alters the peptide's chromatographic behavior and mass spectrometric fragmentation patterns.

A single analytical technique is insufficient to address these challenges. Therefore, an orthogonal validation strategy , employing multiple techniques that measure different physicochemical properties, is not just recommended—it is essential for unequivocal characterization. This guide focuses on the synergistic use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Orthogonal Validation Workflow

A robust validation workflow ensures that each analytical step provides complementary information, leading to a comprehensive and trustworthy assessment of the peptide's quality. The process begins with assessing purity and heterogeneity, proceeds to confirm molecular identity and sequence, and culminates in the detailed structural verification of sensitive moieties.

G cluster_0 Phase 1: Purity & Heterogeneity cluster_1 Phase 2: Identity & Sequence cluster_2 Phase 3: Definitive Structure cluster_3 Phase 4: Final Assessment Sample Crude or Purified Peptide Sample HPLC Reverse-Phase HPLC (RP-HPLC) Assess Purity (%) & Identify Impurities Sample->HPLC Inject MS High-Resolution MS (HRMS) Confirm Molecular Weight HPLC->MS Collect Peak Fraction NMR 1D/2D NMR Spectroscopy Confirm Protecting Group Integrity & Structure HPLC->NMR Analyze Purified Sample Report Certificate of Analysis (CoA) Consolidated Validation Report HPLC->Report Integrate Data MSMS Tandem MS (MS/MS) Verify Amino Acid Sequence MS->MSMS Select Parent Ion MS->Report Integrate Data MSMS->NMR Analyze Purified Sample MSMS->Report Integrate Data NMR->Report Integrate Data

Caption: Orthogonal workflow for peptide validation.

Comparative Analysis of Core Validation Techniques

No single method provides a complete picture. HPLC excels at quantification, MS provides identity, and NMR offers detailed structural insights. Their combined power lies in this complementarity.

Technique Primary Role Strengths for Di-Boc-His Peptides Limitations
RP-HPLC Purity Assessment & Quantification- Excellent for separating peptides from more polar (e.g., N(im)-deprotected) or less hydrophobic impurities.[1]- Standardized method for quantifying purity via UV absorbance at 210-220 nm.[2]- Co-elution of structurally similar impurities is possible.- Does not provide structural information or confirm molecular weight.
ESI-MS/MS Molecular Weight & Sequence Verification- Confirms the exact molecular weight, verifying the presence of both Boc groups.[8]- Tandem MS (MS/MS) fragments the peptide backbone to confirm the amino acid sequence.[9]- The bulky Boc groups can direct fragmentation, sometimes complicating full sequence coverage.- Cannot distinguish between isobaric impurities.- Less effective for quantifying purity.
NMR Spectroscopy Absolute Structure Confirmation- Unambiguously confirms the presence and location of both Boc groups via characteristic proton/carbon signals.[10]- Can identify subtle structural changes or isomerization not visible by MS.- Provides 3D structural information in solution.[11]- Requires higher sample concentration (typically >1mM).[12]- Complex spectra for longer peptides can be challenging to interpret.- Not suitable for routine purity screening.

Detailed Experimental Protocols

These protocols are designed as self-validating systems, including steps for system suitability and calibration to ensure trustworthy and reproducible results.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Causality: RP-HPLC separates molecules based on hydrophobicity.[13] The Di-Boc-His-containing peptide is highly hydrophobic. This method is ideal for separating it from potential impurities, such as a peptide that has lost one of the bulky, nonpolar Boc groups, which would be significantly more polar and thus elute earlier. The use of Trifluoroacetic Acid (TFA) as an ion-pairing agent sharpens peaks and improves resolution by forming neutral ion pairs with charged residues.[1]

Step-by-Step Methodology:

  • System Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the peptide and dissolve in a minimal amount of a suitable solvent (e.g., DMF, or ACN/water mixture) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • System Suitability:

    • Inject a blank (solvent) to ensure no carryover.

    • Inject a standard peptide sample with known purity to verify column performance, retention time, and peak shape.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Detection: UV at 214 nm (peptide backbone) and 280 nm (if other aromatic residues like Trp or Tyr are present).

    • Gradient:

      • 5% to 65% B over 30 minutes.

      • 65% to 95% B over 2 minutes.

      • Hold at 95% B for 3 minutes.

      • 95% to 5% B over 1 minute.

      • Re-equilibrate at 5% B for 5 minutes.

  • Data Analysis:

    • Integrate all peaks detected at 214 nm.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Protocol 2: Identity Verification by ESI-Mass Spectrometry

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for large, non-volatile molecules like peptides, generating intact molecular ions with minimal fragmentation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition and, by extension, the presence of all protecting groups.

Step-by-Step Methodology:

  • System Preparation:

    • Calibrate the mass spectrometer using a known calibration standard across the desired mass range.

  • Sample Preparation:

    • Dilute the peptide sample (from HPLC analysis or a separate stock) to approximately 10-20 µM in 50:50 ACN/water with 0.1% formic acid. Formic acid aids in protonation and enhances the ESI signal.

  • MS Data Acquisition (Full Scan):

    • Mode: Positive Ion ESI.

    • Mass Range: Scan a range that comfortably includes the expected molecular weight of the peptide (e.g., 500-2000 m/z).

    • Analysis: Calculate the theoretical monoisotopic mass of the protonated peptide [M+H]+, [M+2H]2+, etc. Compare this with the observed m/z values. The high resolution should allow for a mass accuracy of <5 ppm.

  • MS/MS Data Acquisition (Fragmentation):

    • Method: Set up a data-dependent acquisition method to trigger MS/MS fragmentation on the most intense precursor ions detected in the full scan.

    • Collision Energy: Apply collision-induced dissociation (CID) energy to fragment the peptide. Use a stepped or rolling collision energy to ensure a rich fragmentation spectrum.

    • Analysis: Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence. Specialized software can automate this process. Look for characteristic neutral losses from the Boc groups (e.g., loss of isobutylene, 56 Da, or t-butanol, 74 Da) which can also support their presence.[9]

Protocol 3: Structural Confirmation by NMR Spectroscopy

Causality: NMR spectroscopy is the gold standard for non-destructive structure elucidation in solution.[10] It directly observes the chemical environment of each atom. For this specific problem, the protons of the two Boc groups and the methyl ester have highly characteristic chemical shifts and integrations in the 1H NMR spectrum, providing unambiguous proof of their presence and stoichiometry.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 2-5 mg of the purified peptide in ~0.5 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3, chosen based on peptide solubility). DMSO-d6 is often preferred as it can solubilize peptides and keeps amide protons from exchanging with the solvent.

    • Transfer to a clean, dry NMR tube.

  • 1H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a high-field spectrometer (≥400 MHz).

    • Key Regions to Observe:

      • ~1.4-1.5 ppm: A large singlet integrating to 18 protons, corresponding to the two chemically equivalent tert-butyl groups of the Nα-Boc and N(im)-Boc protectors.

      • ~3.7 ppm: A singlet integrating to 3 protons, corresponding to the methyl ester (-OCH3).

      • ~7.0-8.5 ppm: Amide (N-H) and imidazole ring protons.

  • 2D NMR Acquisition (Optional but Recommended):

    • For more complex peptides, a 2D TOCSY (Total Correlation Spectroscopy) experiment can be used to identify amino acid spin systems, and a NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm sequential connectivity.[10][14]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the key signals. The 18H : 3H ratio between the Boc groups and the methyl ester provides powerful quantitative evidence for the intact structure.

Integrating the Data: A Holistic Validation

The true power of this orthogonal approach emerges when the data are synthesized.

Caption: Synergistic data integration model.

A successful validation would yield the following congruent results:

  • HPLC: A single, sharp major peak indicating high purity (>95%).

  • MS: An observed molecular weight that matches the theoretical mass of the fully protected peptide to within 5 ppm.

  • MS/MS: A fragmentation pattern consistent with the expected amino acid sequence.

  • NMR: A proton spectrum showing the characteristic signals for two Boc groups and one methyl ester with the correct 18:3 integration ratio.

If HPLC shows a significant pre-peak impurity, MS analysis of that peak will likely reveal a mass corresponding to the loss of a Boc group (M-100 Da). NMR of the main peak would then be critical to confirm it is the desired, fully protected product. This cross-validation between techniques provides an unassailable confirmation of the final product's quality.

References

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In: The Nucleus, vol 29. Humana Press. Available at: [Link]

  • Melo, J., et al. (2023). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals. Available at: [Link]

  • Zerbe, O., & Bader, B. Peptide NMR. University of Zurich. Available at: [Link]

  • ChemSrc. N(alpha),N-(im)-di-boc-l-histidine | CAS#:17791-51-4. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • Sharma, K., & Sharma, S. (2017). NMR in structural determination of proteins and peptides. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link]

  • Gopi, H., et al. (2007). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Biomatik. What are the Sustainability Challenges in Peptide Synthesis and Purification?. Available at: [Link]

  • Aguilar, M.I. (Ed.). (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

  • Fairweather, J. K., & Paborji, M. (2019). Chapter 5: Peptide Manufacturing Methods and Challenges. Royal Society of Chemistry. Available at: [Link]

  • Williamson, M. P. (2013). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Peptides Synthesized with N(alpha),N(im)-Di-Boc-L-histidine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational yet intricate process. The final purity of a synthetic peptide is not merely a quality metric; it is the bedrock upon which reliable experimental data and therapeutic potential are built. The incorporation of certain amino acids, particularly histidine, presents unique and significant challenges that can profoundly impact the purity and biological activity of the final product. The nucleophilic nature of histidine's imidazole side chain makes it highly susceptible to side reactions and, most critically, to racemization during synthesis.[1][2]

The choice of protecting group for the histidine side chain is therefore a critical decision in the design of a synthesis strategy. N(alpha),N(im)-Di-Boc-L-histidine methyl ester is one such reagent, designed to mitigate these issues within the framework of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This guide provides an in-depth, objective comparison of analytical methodologies to rigorously assess the purity of peptides made using this specific derivative. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Unique Challenge of Histidine in Peptide Synthesis

The core difficulty with histidine lies in its imidazole side chain. The unprotected π-nitrogen is basic and nucleophilic, which can catalyze the abstraction of the α-proton of the activated amino acid.[2] This leads to the formation of an achiral intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers, a process known as racemization or epimerization.[3][4] The presence of the D-isomer can drastically alter the peptide's three-dimensional structure and reduce or eliminate its biological activity.

Protecting the imidazole nitrogen is the most effective strategy to suppress this side reaction.[5] In Boc chemistry, common protecting groups for the histidine side chain include the Boc group itself, 2,4-dinitrophenyl (Dnp), and benzyloxymethyl (Bom).[2] The N(alpha),N(im)-Di-Boc strategy protects both the main-chain amine and the imidazole nitrogen with acid-labile Boc groups. A crucial consideration for this specific reagent is that the side-chain Boc group is removed under the same acidic conditions used to deprotect the N-terminal Boc group in each cycle of the synthesis (e.g., with trifluoroacetic acid, TFA).[2][6] This makes it most suitable for introducing a histidine residue near the N-terminus of a peptide, as prolonged exposure to repeated deprotection cycles throughout a long synthesis could lead to side reactions on the now-unprotected imidazole ring in subsequent steps.

A Multi-Modal Strategy for Purity Verification

No single analytical technique can provide a complete picture of peptide purity. A robust and trustworthy assessment requires an orthogonal approach, combining methods that measure different physicochemical properties. The standard and most effective combination for this purpose is:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with Mass Spectrometry (MS) , for separation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural confirmation and quantification of impurities.

This dual-pronged strategy ensures that purity is not just measured as a single percentage but is understood in terms of the identity and nature of any impurities present.

Primary Assessment: High-Resolution Separation with RP-HPLC-MS

Expertise & Experience: The "Why" Behind the Method

RP-HPLC is the gold standard for peptide purity analysis for a reason.[7] It excels at separating the target peptide from closely related impurities that are often generated during synthesis. These include:

  • Deletion Sequences: Peptides missing one or more amino acids.

  • Truncated Sequences: Peptides that stopped elongating prematurely.

  • Incomplete Deprotection Products: Peptides still carrying protecting groups.

  • Diastereomers: Most importantly for histidine-containing peptides, the separation of the desired L-His peptide from the D-His epimer.

Coupling the HPLC to a mass spectrometer (LC-MS) provides definitive confirmation of identity.[8] By verifying that the mass of the main peak corresponds to the theoretical mass of the target peptide, we create a self-validating system: the peak that has the correct mass is confirmed as the product, and its integrated area relative to all other peaks gives the purity value. UV detection, typically between 210-220 nm, allows for quantification by measuring the absorbance of the peptide backbone.

Workflow for RP-HPLC-MS Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_analysis Data Analysis prep1 Dissolve crude peptide in appropriate solvent (e.g., H2O/Acetonitrile) prep2 Filter sample (0.22 µm) to remove particulates prep1->prep2 hplc1 Inject sample onto C18 RP-HPLC column prep2->hplc1 Load hplc2 Elute with a gradient of Mobile Phase B (Acetonitrile + 0.1% TFA) in Mobile Phase A (H2O + 0.1% TFA) hplc3 Monitor absorbance at 214 nm ms1 Ionize eluent using Electrospray Ionization (ESI) hplc2->ms1 Eluent Flow an1 Integrate peak areas in chromatogram to calculate % purity hplc2->an1 Chromatogram Data ms2 Analyze mass-to-charge (m/z) ratio of ions ms1->ms2 an2 Compare experimental m/z of main peak with theoretical mass ms2->an2 Mass Spectrum Data cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 2-5 mg of peptide in deuterated solvent (e.g., D2O or DMSO-d6) prep2 Add internal standard (optional, for qNMR) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire 1D ¹H spectrum prep3->acq1 Insert into Spectrometer acq2 Acquire 2D spectra (e.g., COSY, TOCSY) for structural assignment acq1->acq2 an1 Process spectra (Fourier transform, phase, and baseline correction) acq2->an1 Raw Data (FID) an2 Assign signals to specific protons an1->an2 an3 Integrate signals to quantify impurities and confirm stoichiometry an2->an3

Sources

A Senior Application Scientist's Guide to Coupling Reagents for N(alpha),N-(im)-Di-Boc-L-histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the incorporation of histidine residues presents a well-known challenge, primarily due to the propensity of its imidazole side chain to induce racemization. The use of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester, while offering protection to both the alpha-amino and the imidazole nitrogen, introduces significant steric hindrance that further complicates the selection of an optimal coupling strategy. This guide provides a comparative analysis of commonly employed coupling reagents for this specific substrate, offering insights into their performance based on mechanistic understanding and available experimental data for related systems.

The Challenge: Balancing Reactivity and Stereochemical Integrity

The primary obstacle in coupling N(alpha),N-(im)-Di-Boc-L-histidine methyl ester lies in achieving a high-yielding reaction without compromising the stereochemical purity of the final product. The two bulky tert-butyloxycarbonyl (Boc) groups, while effectively preventing side reactions at the nitrogens, create a sterically demanding environment around the carboxyl group. This necessitates the use of highly efficient coupling reagents to drive the reaction to completion.

However, the very conditions that favor rapid amide bond formation can also promote the abstraction of the alpha-proton of the activated histidine derivative, leading to a planar enolate intermediate and subsequent racemization. The imidazole ring of histidine, even when protected, can influence the electronic environment at the alpha-carbon, making it particularly susceptible to this epimerization.[1] Therefore, the ideal coupling reagent must be sufficiently reactive to overcome steric hindrance while minimizing the lifetime of the activated species to suppress racemization.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount to navigating this delicate balance. We will explore three major classes of reagents: carbodiimides with additives, phosphonium salts, and aminium/uronium salts.

Carbodiimides with Additives: The Cost-Effective Workhorse

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used due to their accessibility and cost-effectiveness.[2][3][4] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is notoriously prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the desired reaction.[5]

To mitigate these side reactions, the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential.[5] These additives intercept the O-acylisourea to form a more stable and less racemization-prone active ester.

  • DIC/HOBt: A classic combination that offers a good balance of reactivity and cost. While generally effective, the performance can be suboptimal for sterically hindered couplings.

  • DIC/OxymaPure: OxymaPure has emerged as a superior alternative to HOBt, demonstrating a remarkable ability to suppress racemization, even in challenging cases.[5][6][7][8] Its active ester is highly reactive, potentially leading to better yields with sterically demanding substrates like di-Boc-histidine methyl ester.

Key Consideration: While economical, carbodiimide-based methods may require longer reaction times and careful optimization to achieve high yields and purity with this particular substrate.

Phosphonium Salts: The "Cleaner" Alternative

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), are known for their high coupling efficiency and lower propensity for side reactions compared to carbodiimides.[2] A key advantage is the absence of the guanidinylation side reaction that can occur with uronium/aminium salts.[9]

  • PyBOP: A widely used phosphonium salt that forms a benzotriazolyl active ester. It is generally effective for a broad range of amino acids, though its performance with highly hindered substrates can be variable.

Key Consideration: Phosphonium reagents are generally more expensive than carbodiimides. While they offer a "cleaner" reaction profile, their efficacy in overcoming the significant steric bulk of the di-Boc-histidine derivative needs to be carefully evaluated.

Aminium/Uronium Salts: The High-Performance Leaders

This class of reagents, including HATU, HCTU, and COMU, are among the most powerful coupling agents available.[2] They react with the carboxylic acid to form highly reactive activated esters, leading to rapid and efficient amide bond formation.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU forms a highly reactive HOAt-based active ester.[10] Its superior performance is attributed to the electron-withdrawing nature of the pyridine nitrogen in the 7-azabenzotriazole moiety, which enhances the leaving group ability.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more cost-effective alternative to HATU, HCTU forms a 6-Cl-HOBt active ester.[10] It exhibits reactivity comparable to HATU in many cases and is an excellent choice for routine and challenging syntheses.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt based on OxymaPure, COMU offers high coupling efficiency with reduced racemization.[2][6] It has the added advantage of being non-explosive and having byproducts that are more soluble and easier to remove.

Key Consideration: While highly effective, uronium/aminium salts can cause guanidinylation of the free amine if used in excess.[9] Therefore, precise stoichiometric control is crucial.

Data-Driven Comparison

Coupling ReagentClassRelative ReactivityRacemization SuppressionKey AdvantagesKey Disadvantages
DIC/HOBt CarbodiimideModerateGoodCost-effective, widely availableSlower reaction times, potential for side reactions
DIC/OxymaPure CarbodiimideHighExcellentSuperior racemization suppression, "greener" profileHigher cost than HOBt
PyBOP Phosphonium SaltHighVery Good"Clean" reaction, no guanidinylationHigher cost, byproduct removal can be challenging
HATU Aminium SaltVery HighExcellentGold standard for difficult couplings, fast reactionsHigh cost, potential for guanidinylation
HCTU Aminium SaltVery HighExcellentHigh reactivity, more economical than HATUPotential for guanidinylation
COMU Uronium SaltVery HighExcellentHigh efficiency, low racemization, safer profileHigher cost than carbodiimides

Experimental Protocols

The following are generalized protocols for the solution-phase coupling of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester. Researchers should optimize these conditions for their specific reaction.

General Experimental Workflow

G cluster_prep Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification A Dissolve N(α),N-(im)-Di-Boc-L-histidine methyl ester in anhydrous solvent (e.g., DMF, DCM) C Combine reactants in reaction vessel under inert atmosphere (N2 or Ar) A->C B Dissolve amine component in anhydrous solvent B->C D Add coupling reagent and base (e.g., DIPEA) C->D E Stir at room temperature D->E F Monitor reaction by TLC or LC-MS E->F G Quench reaction and perform aqueous work-up F->G Upon completion H Purify by column chromatography G->H

Caption: Generalized workflow for the coupling of N(alpha),N-(im)-Di-Boc-L-histidine methyl ester.

Protocol 1: Coupling using DIC/OxymaPure
  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve N(alpha),N-(im)-Di-Boc-L-histidine methyl ester (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF. In a separate flask, dissolve the amine component (1.1 eq).

  • Coupling: Add the amine solution to the histidine solution. Cool the mixture to 0 °C and add DIC (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter off any precipitated diisopropylurea. Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HATU
  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve N(alpha),N-(im)-Di-Boc-L-histidine methyl ester (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. In a separate flask, dissolve the amine component (1.1 eq).

  • Coupling: Add the amine solution to the histidine solution. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanism of Action: Onium vs. Carbodiimide

G cluster_carbodiimide Carbodiimide Pathway (e.g., DIC/OxymaPure) cluster_onium Onium Salt Pathway (e.g., HATU) A R-COOH + DIC B O-Acylisourea (highly reactive, racemization-prone) A->B C OxymaPure B->C D Oxyma-Active Ester (stable, less racemization) B->D C->D E R'-NH2 D->E F Peptide + OxymaPure D->F E->F G R-COOH + HATU + Base H HOAt-Active Ester (highly reactive, rapid coupling) G->H I R'-NH2 H->I J Peptide + HOAt H->J I->J

Caption: Simplified comparison of activation pathways for carbodiimide/additive and onium salt coupling reagents.

Conclusion and Recommendations

The selection of a coupling reagent for N(alpha),N-(im)-Di-Boc-L-histidine methyl ester requires a careful consideration of the trade-off between reactivity, racemization suppression, and cost.

  • For routine syntheses where cost is a primary concern and longer reaction times are acceptable, DIC/OxymaPure offers a robust and reliable option with excellent racemization suppression.

  • For challenging couplings where high efficiency and speed are critical, the aminium/uronium salts HATU , HCTU , and COMU are the reagents of choice. HATU remains the benchmark for performance, while HCTU provides a more economical yet highly effective alternative. COMU stands out for its favorable safety profile and the solubility of its byproducts.

  • PyBOP can be considered when a "clean" reaction free of potential guanidinylation is paramount, although its performance with this highly hindered substrate should be carefully validated.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the amine component, the scale of the reaction, and the desired purity of the final product. It is strongly recommended to perform small-scale test reactions to identify the most suitable coupling conditions for each specific application.

References

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. (2025). National Institutes of Health. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). ACS Publications. [Link]

  • Coupling step during synthesis of peptides containing Histidine residue?. (2018). ResearchGate. [Link]

  • Facile One-Step Synthesis of N-??-Boc-1-alkyl-L-histidines. (2004). ResearchGate. [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]

  • Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]

  • Procedures to Improve Difficult Couplings. (2025). ResearchGate. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). ACS Publications. [Link]

  • Oxyma-B, an excellent racemization suppressor for peptide synthesis. (2015). PubMed. [Link]

  • Comparative study of methods to couple hindered peptides. (1993). PubMed. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation. [Link]

  • Boc-Oxyma as Racemization-Free Coupling Reagent. (2013). Aapptec Peptides. [Link]

  • Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents. (2024). ResearchGate. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Oxyma-B, an excellent racemization suppressor for peptide synthesis. (2015). PubMed. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). National Institutes of Health. [Link]

Sources

A Comparative Guide to Protected Histidine Derivatives in Automated Peptide Synthesis: Focus on N(alpha), N-(im)-Di-Boc-L-histidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of histidine into peptide sequences via automated solid-phase peptide synthesis (SPPS) is a well-documented challenge, primarily due to the high propensity of the residue to racemize during activation. This guide provides an in-depth analysis of various protected histidine derivatives, with a specific focus on the performance of N(alpha), N-(im)-Di-Boc-L-histidine. We will explore the chemical mechanisms behind the "histidine problem," compare the efficacy of different imidazole-protecting group strategies—including Boc, Tosyl (Tos), and Trityl (Trt)—and provide field-proven protocols for their use in automated synthesizers. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of histidine-containing peptides by minimizing epimerization and maximizing yield and purity.

The Enduring Challenge of Histidine in Automated SPPS

Histidine is a notoriously difficult amino acid to incorporate during SPPS.[1] Its unique imidazole side chain, while crucial for the biological function of many peptides, is also the source of significant synthetic challenges. The primary issue is racemization, the loss of stereochemical integrity at the α-carbon, which can lead to the formation of D-histidine diastereomers that are difficult to separate from the target peptide and can drastically alter its biological activity.[2]

The mechanism of this racemization is a classic example of intramolecular base catalysis. The lone pair of electrons on the imidazole's π-nitrogen (N-π) is sufficiently basic to abstract the proton from the α-carbon, especially when the carboxyl group is activated for coupling (e.g., as an active ester).[1][2] This deprotonation forms a planar, achiral enolate intermediate, which can be re-protonated from either face, leading to a mixture of L- and D-isomers.[2] The likelihood of this side reaction increases with longer activation times or during slow coupling reactions, which can be exacerbated by peptide aggregation on the solid support.[2]

Therefore, the most effective strategy to preserve the chiral integrity of histidine is to protect the imidazole ring, specifically the N-π nitrogen, to suppress its basicity.[1][3]

Histidine Racemization Mechanism cluster_0 L-Histidine (Activated) cluster_1 Transition State cluster_2 Products L_His Activated L-Histidine Enolate Planar Achiral Enolate Intermediate L_His->Enolate Intramolecular H+ abstraction by N-π D_His D-Histidine (Racemized) Enolate->D_His Re-protonation L_His_Regen L-Histidine (Retained) Enolate->L_His_Regen Re-protonation

Figure 2: Key protected histidine derivatives for peptide synthesis.

Performance Metrics & Comparative Analysis

The selection of a protected histidine derivative is a critical decision that impacts the final purity and yield of the peptide. Below is a comparative analysis based on key performance indicators.

Performance MetricBoc-His(Boc)-OHBoc-His(Tos)-OHFmoc-His(Trt)-OH
Racemization Risk Very Low. The electron-withdrawing Boc group on the imidazole ring effectively suppresses N-π basicity. [4][5]Low. The strongly electron-withdrawing Tosyl group provides excellent protection against racemization. [4][6]Moderate to High. Prone to racemization, especially with base-mediated activators (HBTU, TBTU). [1]Pre-activation time should be minimized. [7][8]
Coupling Efficiency Good. The bulky Boc groups can cause some steric hindrance, potentially requiring longer coupling times or double coupling for difficult sequences.Good. Less sterically hindered than Di-Boc, generally leading to efficient coupling.Excellent. The Trityl group is bulky but coupling is generally efficient.
Side-Chain Stability Excellent for Boc-SPPS. Stable to repeated TFA deprotection cycles.Excellent for Boc-SPPS. The Tos group is very stable to TFA.Good for Fmoc-SPPS. Stable to piperidine. The Trt group is, however, highly acid-labile.
Final Cleavage Requires strong acid (HF or TFMSA). Cleavage is generally clean.Requires strong acid (HF). Released Tosyl cations can be problematic and require specific scavengers (e.g., thioanisole). [4]Standard TFA cleavage cocktails are sufficient. Released Trityl cations must be trapped by scavengers like triisopropylsilane (TIS).
Compatibility Exclusively for Boc-SPPS.Exclusively for Boc-SPPS.Exclusively for Fmoc-SPPS.

Expert Insights:

  • For Boc-SPPS: Boc-His(Boc)-OH is the superior choice for maximizing chiral purity. While Boc-His(Tos)-OH is also effective, the potential for side reactions during cleavage makes the Di-Boc derivative a safer, more reliable option for complex peptides.

  • For Fmoc-SPPS: While Fmoc-His(Trt)-OH is the industry standard, its use requires careful optimization of coupling conditions to minimize racemization. Using coupling reagents that are less prone to promoting racemization, such as those based on carbodiimides with additives like Oxyma, is highly recommended. [9][8]For sequences where racemization is a persistent issue, exploring alternative Fmoc derivatives with N-π protection, such as Fmoc-His(MBom)-OH, may be warranted. [1][10]

Experimental Protocols & Best Practices

The following protocols are designed for execution in automated peptide synthesizers and represent a self-validating system for achieving high-quality results.

Protocol 1: Automated Coupling Cycle for Boc-His(Boc)-OH (Boc-SPPS)

This protocol assumes a standard automated Boc-SPPS synthesizer.

  • Resin Preparation:

    • Start with a pre-loaded resin (e.g., Boc-X-PAM resin) or a suitable resin for C-terminal acid (e.g., Merrifield resin).

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with the synthesis solvent, N,N-Dimethylformamide (DMF).

  • Nα-Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1 minute.

    • Drain and repeat the treatment with 50% TFA in DCM for 20 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of acid.

  • Neutralization:

    • Treat the resin with 10% N,N-Diisopropylethylamine (DIPEA) in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3-5 times).

  • Coupling of Boc-His(Boc)-OH:

    • Activation: In a separate vessel, pre-activate a 4-fold molar excess of Boc-His(Boc)-OH with HBTU (3.95 eq.) and HOBt (4 eq.) in DMF. Add DIPEA (6 eq.) to initiate activation. Allow to pre-activate for 2-5 minutes. Causality: Pre-activation generates the highly reactive HOBt-ester, ensuring a rapid coupling reaction upon addition to the resin, which minimizes potential side reactions.

    • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 60-120 minutes.

    • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.

  • Washing:

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

    • Wash with DCM (2-3 times) to prepare for the next deprotection step.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Boc-SPPS_Workflow Start Start: Peptide-Resin (Boc-N-terminus) Deprotection Step 1: Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Neutralization Step 2: Neutralization (10% DIPEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Step 3: Coupling (Activated Boc-AA-OH) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End End: Peptide-Resin (n+1 residues) Wash3->End

Figure 3: A typical automated Boc-SPPS cycle workflow.

Protocol 2: Final Cleavage and Deprotection of a His(Boc)-Containing Peptide

Safety Warning: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and requires specialized apparatus and safety precautions. These procedures should only be performed by trained personnel in a properly equipped laboratory.

  • Peptide-Resin Preparation:

    • Thoroughly dry the synthesized peptide-resin under high vacuum for at least 12 hours.

    • Weigh the dry resin and place it in a specialized HF-resistant reaction vessel.

  • Scavenger Addition:

    • Add a scavenger mixture to the vessel. A common scavenger for peptides containing His is anisole (p-cresol). Add approximately 1.0 mL of anisole per gram of resin. Causality: Scavengers are nucleophilic compounds that trap the highly reactive tert-butyl carbocations generated from the cleavage of Boc and other t-Butyl-based protecting groups, preventing them from alkylating sensitive residues like Met or Trp.

  • HF Cleavage:

    • Cool the reaction vessel to 0°C in an ice bath.

    • Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal:

    • Remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.

  • Peptide Precipitation and Washing:

    • Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide precipitate repeatedly with cold diethyl ether to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). [11]

Conclusion and Recommendations

The successful synthesis of histidine-containing peptides is critically dependent on the strategic selection and application of appropriately protected derivatives.

  • N(alpha), N-(im)-Di-Boc-L-histidine (Boc-His(Boc)-OH) stands out as the premier choice for Boc-SPPS . Its dual-protection scheme provides the most robust defense against racemization, ensuring the highest possible chiral purity in the final product. It is the recommended derivative for synthesizing complex, long, or commercially valuable peptides where purity is paramount.

  • For users of Fmoc-SPPS , the standard Fmoc-His(Trt)-OH remains a viable option, but requires vigilant optimization of coupling conditions to mitigate racemization risk. [7]

  • The N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is a specialized reagent, ideal for the synthesis of C-terminal peptide methyl esters or for use in solution-phase fragment synthesis strategies.

By understanding the underlying chemical principles and implementing the validated protocols described in this guide, researchers can confidently overcome the challenges associated with histidine and achieve high-quality synthetic peptides in their automated synthesizers.

References

  • Fields, C. G., & Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Protein and Peptide Letters, 22(6), 486-496. [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 911-925. [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Wang, Y., & Wang, L. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry, 10, 868841. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Chen, W. C., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2135–2145. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wang, Y., & Wang, L. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of Boc-D-His(Tos)-OH in Modern Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). What can be the Fmoc-Amino acid derivative, resin and cleavage cocktail used for Histidine containing solid phase peptide synthesis? Retrieved from [Link]

  • ResearchGate. (2025). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Retrieved from [Link]

  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue? Retrieved from [Link]

  • Hibino, H., Miki, Y., & Nishiuchi, Y. (2012). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. Journal of Peptide Science, 18(12), 763-768. [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 245-256. [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Protection: How Boc-N'-trityl-L-histidine Enhances Peptide Synthesis Yields. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, particularly in the realm of peptide synthesis, the use of protected amino acids like N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is fundamental.[1] While its role in advancing scientific discovery is significant, the responsibility for its safe handling and disposal is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles to ensure the safety of laboratory personnel and environmental stewardship.

Hazard Identification and Risk Assessment: Understanding the Compound

N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[2] However, this does not imply an absence of risk. The toxicological properties have not been thoroughly investigated, and as with any laboratory chemical, caution is warranted.[2][3]

Potential hazards include:

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[2][4]

  • Ingestion: May be harmful if swallowed.[2][4]

  • Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[2][4]

  • Eye Contact: May cause eye irritation.[2][4]

Therefore, a thorough risk assessment should be conducted before handling, considering the quantities involved and the specific laboratory environment.

Key Chemical and Physical Properties

Understanding the properties of a chemical is critical for its safe handling and disposal. The data below is compiled from various safety data sheets and chemical suppliers.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₇N₃O₆[2][5]
Molecular Weight 369.41 g/mol [2][5]
Appearance White to off-white powder/solid[6]
Melting Point 113-116 °C[2][5][7]
Storage Temperature 0-5 °C is recommended for stability[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing N(alpha), N-(im)-Di-Boc-L-histidine methyl ester for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or glasses as described by NIOSH (US) or EN 166 (EU) standards.[2]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure. Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[2][6]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of dust formation, a dust respirator or working in a certified fume hood is essential.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Contain the Spill: Prevent the powder from spreading. Avoid any actions that could generate dust.

  • Clean Up: Carefully sweep or shovel the spilled solid material into a suitable, closed container labeled for chemical waste disposal.[2][6] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Clean the spill area with soap and water.[2]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) should be placed in the same labeled waste container.

Crucially, do not allow the product or cleanup materials to enter drains or waterways. [2]

Core Disposal Procedures

The recommended and most secure method for the disposal of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is through a licensed professional waste disposal service.[2] This ensures compliance with all local, state, and federal regulations.

DisposalWorkflow cluster_prep Preparation Phase cluster_disposal Disposal Phase A Identify Waste: Unused, expired, or contaminated product B Segregate Waste: Keep in a dedicated, compatible container A->B  Avoid mixing with  other waste types C Package & Label: Securely close container. Attach completed waste label. B->C D Temporary Storage: Store in a designated, secure waste area C->D E Arrange Pickup: Contact licensed chemical waste contractor D->E  Follow institutional  EHS procedures F Documentation: Retain all disposal records and manifests E->F

Caption: Disposal workflow for N(alpha), N-(im)-Di-Boc-L-histidine methyl ester.

Step-by-Step Disposal Protocol:

  • Waste Identification: Identify the material for disposal. This includes surplus, expired, or contaminated N(alpha), N-(im)-Di-Boc-L-histidine methyl ester.

  • Segregation and Containment:

    • Place the waste solid in a clearly labeled, sealable, and chemically compatible container.

    • Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The waste container must be clearly labeled with:

    • The full chemical name: "N(alpha), N-(im)-Di-Boc-L-histidine methyl ester"

    • The words "Hazardous Waste" (or as required by local regulations)

    • The date of accumulation

    • Any known hazard information

  • Temporary Storage: Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials.

  • Professional Disposal: Contact your institution's EHS office to arrange for pickup by a licensed chemical waste disposal company.

The Chemistry of Degradation: A Deeper Insight

As scientists, understanding the underlying chemistry provides a more profound basis for our protocols. The tert-butyloxycarbonyl (Boc) protecting groups are specifically designed to be labile under acidic conditions.[] Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, cleaves the Boc group.[9][10]

The degradation pathway involves the cleavage of the Boc groups to form isobutylene and carbon dioxide, and the hydrolysis of the methyl ester to methanol. The final organic product would be the parent amino acid, L-histidine.

While this chemical degradation is theoretically possible, it is not recommended as a standard disposal procedure in a laboratory setting for several reasons:

  • It requires handling additional hazardous chemicals (e.g., strong acids).

  • The reaction itself generates byproducts (isobutylene gas) that must be managed.

  • It does not eliminate the need for professional disposal of the resulting solution.

However, this knowledge is valuable for understanding the compound's stability and potential reactions, reinforcing the importance of segregating it from acidic waste streams to prevent unintended reactions.

By adhering to these rigorous, scientifically-grounded procedures, you ensure that the disposal of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester is conducted with the highest standards of safety and environmental responsibility, building a culture of trust and expertise within your laboratory.

References

  • N(alpha) N-(im)-di-boc-l-histidine | CAS#:17791-51-4 | Chemsrc. (n.d.). Retrieved from [Link]

  • S D FINE-CHEM LIMITED. (n.d.). L-HISTIDINE GHS Safety Data Sheet. Retrieved from [Link]

  • MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Gorjizadeh, N., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • Wang, Y., et al. (2023). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Scientific Reports, 13(1), 1-11. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances, 5(112), 92298-92302. Retrieved from [Link]

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]

  • Tradeindia. (n.d.). N(alpha), N-(im)-di-boc-l-histidine Methyl Ester - Cas No: 17791-51-4. Retrieved from [Link]

  • PubChem - NIH. (n.d.). alpha-Methylhistidine. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of N(alpha),N(im)-Di-Boc-L-histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of modern synthetic chemistry requires not only a deep understanding of reaction mechanisms but also an unwavering commitment to safety. This guide provides essential safety and logistical information for handling N(alpha),N(im)-Di-Boc-L-histidine methyl ester, a key building block in peptide synthesis. As your partner in research, we aim to empower you with the knowledge to work safely and effectively, ensuring both the integrity of your experiments and the well-being of your laboratory personnel.

Understanding the Hazard Profile

N(alpha),N(im)-Di-Boc-L-histidine methyl ester (CAS No. 17791-51-4) is a derivative of the amino acid L-histidine, where both the alpha-amino and the imidazole nitrogen are protected by tert-butyloxycarbonyl (Boc) groups. While some safety data sheets (SDS) may classify this compound as non-hazardous under specific regulations like Regulation (EC) No. 1272/2008, it is crucial to recognize the potential for mild irritation.[1] The physical form of this compound, typically a fine powder, can contribute to mechanical irritation of the eyes and respiratory system. Furthermore, as with many organic compounds, direct contact with the skin and eyes should be minimized.

Potential, though not formally classified, hazards include:

  • Eye Irritation: May cause irritation upon contact.[1]

  • Skin Irritation: May cause skin irritation with prolonged or repeated contact.[1]

  • Respiratory Tract Irritation: Inhalation of dust may cause irritation to the respiratory tract.[1]

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled in significant quantities.[1]

It is a prudent laboratory practice to handle all chemicals with the assumption that they are potentially hazardous until their toxicological properties are thoroughly understood.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling N(alpha),N(im)-Di-Boc-L-histidine methyl ester. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and transferring the solid Safety glasses with side shields or goggles (conforming to EN166 or NIOSH standards)[1]Chemical-resistant gloves (e.g., nitrile), tested to EN 374 standards.[1]NIOSH-approved N95 respirator if ventilation is inadequate or dust is generated.[2]Standard laboratory coat.
Dissolving the compound in a solvent Chemical safety goggles.Chemical-resistant gloves (select based on the solvent's SDS).Work in a certified chemical fume hood.Chemical-resistant laboratory coat.
Running reactions and work-up procedures Chemical safety goggles.Chemical-resistant gloves (select based on all chemicals in the procedure).Work in a certified chemical fume hood.Chemical-resistant laboratory coat.
Handling spills Chemical safety goggles.Heavy-duty chemical-resistant gloves.NIOSH-approved respirator with an appropriate cartridge.Chemical-resistant apron or coveralls.

A Note on Glove Selection: Always inspect gloves for signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid skin contamination and wash your hands thoroughly.[1]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring the safe use of N(alpha),N(im)-Di-Boc-L-histidine methyl ester.

Engineering and Administrative Controls
  • Ventilation: Always handle the solid compound in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood is recommended.[1]

  • Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure you have read and understood the Safety Data Sheet. Designate a specific area for handling and ensure it is clean and uncluttered.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform weighing operations in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a spatula to carefully transfer the solid, avoiding the creation of airborne dust.

    • Close the container tightly immediately after use.[1]

  • Dissolution:

    • Add solvents slowly to the solid to prevent splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Reaction and Work-up:

    • Conduct all subsequent reactions and work-up procedures within a certified chemical fume hood.

  • Decontamination:

    • Clean any contaminated surfaces with an appropriate solvent and cleaning agent.

    • Properly dispose of all contaminated materials, including gloves and weighing paper, as chemical waste.

The following diagram illustrates the recommended workflow for the safe handling of N(alpha),N(im)-Di-Boc-L-histidine methyl ester.

cluster_prep Preparation cluster_handling Handling cluster_procedure Procedure cluster_cleanup Cleanup and Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 handling1 Weighing in Fume Hood prep2->handling1 handling2 Transfer and Dissolution handling1->handling2 proc1 Reaction/Work-up handling2->proc1 clean1 Decontaminate Work Area proc1->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE and Wash Hands clean2->clean3

Caption: Workflow for Safe Handling

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.

  • Spill:

    • Evacuate the immediate area.

    • Avoid breathing dust.[1]

    • Wearing appropriate PPE, sweep up the spilled solid and place it in a sealed, labeled container for disposal.[1]

    • Do not allow the substance to enter drains.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Storage and Disposal: Responsible Chemical Management

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1]

  • The recommended storage temperature is typically between 0-8°C.[1][2]

Disposal
  • Dispose of unused material and its container as chemical waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.

  • Always adhere to local, state, and federal regulations for chemical waste disposal.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research in peptide synthesis and drug development.

References

  • N(alpha), N-(im)-di-boc-l-histidine | CAS#:17791-51-4 | Chemsrc. (n.d.). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.